molecular formula C10H12O3 B1588834 (R)-Methyl 2-hydroxy-3-phenylpropanoate CAS No. 27000-00-6

(R)-Methyl 2-hydroxy-3-phenylpropanoate

Cat. No.: B1588834
CAS No.: 27000-00-6
M. Wt: 180.2 g/mol
InChI Key: NMPPJJIBQQCOOI-SECBINFHSA-N
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Description

Methyl-(2R)-2-hydroxy-3-phenylpropanoate>

Properties

IUPAC Name

methyl (2R)-2-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)9(11)7-8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMPPJJIBQQCOOI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20450821
Record name Methyl (2R)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27000-00-6
Record name Methyl (2R)-2-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20450821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its stereochemically defined structure, featuring a hydroxyl group and a phenyl ring, makes it a critical intermediate for introducing chirality into more complex molecules. This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and analytical characterization, offering practical insights for laboratory applications and drug development workflows.

Physicochemical Properties

This compound is typically a white to almost white crystalline powder or a colorless liquid with a faint, sweet odor.[1] It exhibits limited solubility in water but is soluble in a range of common organic solvents.[1]

PropertyValueSource(s)
CAS Number 27000-00-6[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
Appearance White to almost white powder/crystal[1]
Boiling Point 115 °C at 3 mmHg[2]
Solubility Sparingly soluble in water; Soluble in organic solvents[1]
Predicted pKa 13.00 ± 0.20[1]
Predicted LogP 1.27[1]

Stereochemistry and Optical Activity

Spectroscopic and Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific spectra for the pure (R)-enantiomer were not found in the search results, the expected 1H and 13C NMR spectral data can be predicted based on its structure.

  • ¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.4 ppm), a multiplet for the methine proton adjacent to the hydroxyl group, signals for the diastereotopic methylene protons of the benzyl group, and a singlet for the methyl ester protons.

  • ¹³C NMR: The spectrum would display distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring, the carbon bearing the hydroxyl group, the methylene carbon, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.

  • A strong C=O stretching band for the ester carbonyl group, usually around 1735-1750 cm⁻¹.

  • C-H stretching bands for the aromatic and aliphatic portions of the molecule.

  • C-O stretching bands for the ester and alcohol functionalities.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern. Under electron ionization (EI), the molecular ion peak (M⁺) would be expected at m/z 180. Common fragmentation patterns for similar structures often involve the loss of the methoxy group (-OCH₃) or the carboxyl group (-COOCH₃), as well as cleavage of the bond between the alpha and beta carbons.[4][5] A prominent peak at m/z 91, corresponding to the tropylium ion (C₇H₇⁺), is a characteristic fragment for compounds containing a benzyl group.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric purity of this compound. Polysaccharide-based chiral stationary phases (CSPs), such as those derivatized with amylose or cellulose (e.g., Chiralpak® columns), are highly effective for separating a wide range of enantiomers, including compounds of this type.[2][7][8]

A typical method development strategy would involve screening different Chiralpak columns (e.g., AD, AS, OD) with various mobile phases, often consisting of a mixture of a non-polar solvent like hexane and an alcohol modifier such as isopropanol or ethanol.[7] The addition of a small amount of an acidic or basic modifier can sometimes improve peak shape and resolution.

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process starting from the readily available and enantiopure amino acid, D-phenylalanine.

Synthesis_Workflow D_Phe D-Phenylalanine NaNO2_H2SO4 1. NaNO2, H2SO4 2. Extraction D_Phe->NaNO2_H2SO4 Diazotization & Hydrolysis R_Acid (R)-2-hydroxy-3- phenylpropanoic acid NaNO2_H2SO4->R_Acid MeOH_H2SO4 Methanol (MeOH) cat. H2SO4, Reflux R_Acid->MeOH_H2SO4 Fischer Esterification R_Ester (R)-Methyl 2-hydroxy- 3-phenylpropanoate MeOH_H2SO4->R_Ester

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of (R)-2-hydroxy-3-phenylpropanoic acid

This step involves the diazotization of the amino group of D-phenylalanine, followed by hydrolysis to the corresponding α-hydroxy acid. This reaction proceeds with retention of configuration at the chiral center.

Experimental Protocol:

  • Dissolve D-phenylalanine (1 equivalent) in 1N sulfuric acid and cool the solution to 0 °C in an ice bath.[9]

  • Slowly add a solution of sodium nitrite (1.5 equivalents) in water dropwise, maintaining the temperature at 0 °C.[9]

  • Stir the mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 3 hours.[9]

  • Extract the product into an organic solvent such as diethyl ether.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., ether/hexane) to yield (R)-2-hydroxy-3-phenylpropanoic acid as a colorless solid.[9]

Step 2: Fischer Esterification to this compound

The carboxylic acid is converted to the methyl ester via Fischer esterification, an acid-catalyzed reaction with methanol.

Experimental Protocol:

  • Dissolve (R)-2-hydroxy-3-phenylpropanoic acid (1 equivalent) in an excess of methanol, which also serves as the solvent.[10]

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents), to the solution.[10][11]

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable method (e.g., TLC or GC).[11]

  • Upon completion, cool the reaction mixture and remove the excess methanol under reduced pressure.[10]

  • Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.[10][11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Chemical Reactivity and Synthetic Applications

The two primary functional groups, the secondary alcohol and the methyl ester, dictate the chemical reactivity of this compound.

Reactivity_Diagram Start (R)-Methyl 2-hydroxy- 3-phenylpropanoate Oxidation Oxidation (e.g., Swern) Start->Oxidation Protection Protection (e.g., R3SiCl) Start->Protection Hydrolysis Ester Hydrolysis (Acid or Base) Start->Hydrolysis Ketoester Methyl 2-oxo- 3-phenylpropanoate Oxidation->Ketoester Protected Protected Ester Protection->Protected Acid (R)-2-hydroxy-3- phenylpropanoic acid Hydrolysis->Acid

Caption: Key reactions of this compound.

Oxidation of the Hydroxyl Group

The secondary alcohol can be oxidized to the corresponding ketone, methyl 2-oxo-3-phenylpropanoate. Mild oxidation conditions are typically employed to avoid side reactions. The Swern oxidation, which utilizes oxalyl chloride, dimethyl sulfoxide (DMSO), and a hindered base like triethylamine at low temperatures, is a well-established method for this transformation that is tolerant of many other functional groups.[12][13][14]

Protection of the Hydroxyl Group

In multi-step syntheses, it is often necessary to protect the hydroxyl group to prevent it from interfering with subsequent reactions. Silyl ethers are a common choice for protecting alcohols due to their ease of formation and removal under specific conditions.[15][16][17] For example, reaction with a silyl chloride, such as tert-butyldimethylsilyl chloride (TBSCl), in the presence of a base like imidazole, will yield the corresponding silyl ether.[16] This protecting group is stable to a wide range of non-acidic reagents and can be selectively removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[15]

Ester Hydrolysis

The methyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Basic hydrolysis, using a reagent such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF, is often preferred as it is typically faster and less prone to side reactions.

Applications in Pharmaceutical Synthesis

This compound is a versatile chiral synthon. For instance, a closely related derivative, Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate, is a key intermediate in the semi-synthesis of the widely used anticancer drug, Paclitaxel.[18] The stereochemistry of the starting material is crucial for establishing the correct stereochemistry in the final drug molecule.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[19][20]

  • Hazard Statements: H302, H315, H319, H335[20]

  • Precautionary Statements: P261, P280, P305+P351+P338[20]

Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a tightly sealed container in a dry, cool place.[1]

Specific toxicological data, such as an LD50 value, were not found in the performed searches. In the absence of comprehensive toxicity data, it is prudent to treat this compound with a high degree of caution.

Conclusion

This compound is a fundamentally important chiral building block with well-defined physicochemical properties. Its synthesis from D-phenylalanine is straightforward, and its functional groups can be manipulated through a variety of standard organic reactions, making it a versatile tool in asymmetric synthesis. A thorough understanding of its properties, handling, and analytical characterization is essential for its effective application in research and development, particularly in the pharmaceutical industry where stereochemical control is paramount.

References

(R)-Methyl 2-hydroxy-3-phenylpropanoate chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate: Structure, Synthesis, Analysis, and Applications

Introduction

This compound is a valuable chiral building block extensively utilized in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] As a derivative of D-phenylalanine, it possesses a defined stereocenter, making it a critical intermediate for constructing enantiomerically pure complex molecules. Its structural motif, a β-phenyl-α-hydroxy ester, is present in numerous biologically active compounds, including side chains for anti-cancer agents like paclitaxel.[2][3]

This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its chemical structure and nomenclature, detail a robust synthetic protocol from a readily available chiral pool starting material, outline rigorous analytical methods for structural and stereochemical confirmation, and discuss its key applications. The methodologies described are designed to be self-validating, providing the rationale behind experimental choices to ensure both accuracy and reproducibility in the laboratory.

Chemical Identity and Structure

A precise understanding of a molecule's identity and three-dimensional arrangement is fundamental to its application in stereoselective synthesis.

IUPAC Nomenclature and Identifiers
  • IUPAC Name: methyl (2R)-2-hydroxy-3-phenylpropanoate[4][5]

  • Common Synonyms: Methyl (R)-2-hydroxy-3-phenylpropionate, Methyl D-3-phenyllactate

  • CAS Number: 27000-00-6[1][4]

  • Molecular Formula: C₁₀H₁₂O₃[1][5]

  • InChI Key: NMPPJJIBQQCOOI-SECBINFHSA-N[4]

Chemical Structure and Stereochemistry

The structure of this compound consists of a propanoate backbone with a phenyl group at the C3 position and a hydroxyl group at the C2 position. The stereochemistry is defined by the Cahn-Ingold-Prelog priority rules, with the chiral center at the C2 carbon having an (R)-configuration. This specific spatial arrangement is crucial for its utility in asymmetric synthesis, as it dictates the stereochemical outcome of subsequent reactions.

chemical_structure cluster_main cluster_phenyl C1 C O1 O C1->O1 O2 O C1->O2 C2 C C1->C2 dummy1 dummy2 C_Me CH₃ O2->C_Me H_alpha H C2->H_alpha OH_alpha OH C2->OH_alpha C3 CH₂ C2->C3 C_Ph1 C3->C_Ph1 label_R (R) synthesis_workflow start D-Phenylalanine step1 Step 1: Diazotization Reagents: NaNO₂, H₂SO₄, H₂O Conditions: 0°C to 25°C start->step1 intermediate (R)-2-Hydroxy-3-phenylpropanoic Acid step1->intermediate step2 Step 2: Fischer Esterification Reagents: Methanol, H₂SO₄ (cat.) Conditions: Reflux intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Purification (e.g., Column Chromatography) workup->purification product (R)-Methyl 2-hydroxy-3- phenylpropanoate purification->product analytical_workflow cluster_analysis Analytical Methods sample Purified Product Sample nmr ¹H & ¹³C NMR (Structural Verification) sample->nmr ms Mass Spectrometry (Molecular Weight Confirmation) sample->ms hplc Chiral HPLC (Enantiomeric Purity) sample->hplc data Data Interpretation nmr->data ms->data hplc->data report Certificate of Analysis (Structure, Purity, e.e. %) data->report

References

An In-depth Technical Guide to Methyl (2R)-2-hydroxy-3-phenylpropanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Methyl (2R)-2-hydroxy-3-phenylpropanoate, a chiral ester of significant interest in the pharmaceutical and fine chemical industries, serves as a versatile building block for the synthesis of complex molecules. Its stereodefined structure, featuring a hydroxyl group at the α-position to the ester, makes it a valuable precursor for active pharmaceutical ingredients (APIs), including the side chain of the renowned anticancer drug, Paclitaxel (Taxol). This guide provides a comprehensive overview of the physical and chemical properties of methyl (2R)-2-hydroxy-3-phenylpropanoate, alongside detailed experimental protocols for its synthesis, analysis, and key chemical transformations.

Structural and Physicochemical Profile

Methyl (2R)-2-hydroxy-3-phenylpropanoate is characterized by the presence of a stereogenic center at the C2 position, conferring it with optical activity. Understanding its fundamental properties is crucial for its effective application in synthesis and process development.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃
Molecular Weight 180.20 g/mol
CAS Number 27000-00-6
Appearance White to almost white crystalline powder or colorless liquid
Melting Point 47.0 to 51.0 °C
Boiling Point 115 °C at 3 mmHg
Solubility Soluble in organic solvents such as methanol; sparingly soluble in water.
pKa ~13.00 (predicted for the hydroxyl proton)

Synthesis and Purification

The synthesis of enantiomerically pure methyl (2R)-2-hydroxy-3-phenylpropanoate is paramount for its use in pharmaceutical applications. A common and reliable method involves a two-step process starting from the readily available chiral amino acid, D-phenylalanine.

Synthesis of (2R)-2-hydroxy-3-phenylpropanoic acid

The first step is the diazotization of D-phenylalanine to yield the corresponding α-hydroxy acid with retention of configuration.

swern_oxidation Alcohol Methyl (2R)-2-hydroxy-3-phenylpropanoate Swern_Reagents 1. (COCl)₂, DMSO, -78°C 2. Et₃N Alcohol->Swern_Reagents Ketone Methyl 2-oxo-3-phenylpropanoate Swern_Reagents->Ketone

(R)-Methyl 2-hydroxy-3-phenylpropanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (R)-Methyl 2-hydroxy-3-phenylpropanoate: Synthesis, Analysis, and Applications

Introduction

This compound, a prominent chiral building block, holds a significant position in the landscape of modern organic synthesis and pharmaceutical development. As a derivative of D-phenylalanine, this α-hydroxy ester provides a versatile scaffold for the enantioselective synthesis of complex molecules. Its structural features—a stereodefined hydroxyl group and an ester moiety—make it an invaluable precursor for introducing chirality into active pharmaceutical ingredients (APIs). This guide offers a comprehensive overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic and analytical protocols, and key applications, grounding all technical information in established scientific principles.

Physicochemical and Structural Properties

This compound is characterized by a phenyl group attached to a three-carbon propanoate backbone, with a hydroxyl group at the chiral center (C2) in the (R) configuration. This specific stereochemistry is crucial for its utility in asymmetric synthesis, where biological activity is often dependent on the precise three-dimensional arrangement of atoms.

The compound typically appears as a white to off-white crystalline powder or a colorless liquid.[1] It exhibits good solubility in common organic solvents like methanol, ethyl acetate, and dichloromethane, but is sparingly soluble in water.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₁₀H₁₂O₃[2]
Molecular Weight 180.20 g/mol [2]
CAS Number 27000-00-6[1]
Appearance White to off-white crystalline powder[1]
Polar Surface Area 46.53 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
LogP 1.27[1]

Synthesis and Chiral Integrity

The synthesis of enantiomerically pure this compound is critical to its application. The most common and reliable method leverages the readily available chiral pool, starting from D-phenylalanine. This approach ensures the retention of the desired (R) stereochemistry. An alternative advanced method involves the enzymatic resolution of a racemic mixture.

Chemical Synthesis via Diazotization and Esterification

This robust two-step pathway first converts D-phenylalanine to (R)-2-hydroxy-3-phenylpropanoic acid, which is then esterified.

Workflow Diagram: Chemical Synthesis

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Fischer Esterification D-Phe D-Phenylalanine Reagents1 1. 1N H₂SO₄, 0 °C 2. NaNO₂, H₂O (dropwise) D-Phe->Reagents1 R_Acid (R)-2-hydroxy-3-phenylpropanoic acid Reagents1->R_Acid Reagents2 Methanol (excess) Conc. H₂SO₄ (catalyst) Reflux R_Acid->Reagents2 R_Acid->Reagents2 Product This compound Reagents2->Product G cluster_hplc Enantiomeric Purity cluster_nmr Structural Elucidation cluster_ms Identity Confirmation start Synthesized Product This compound hplc Chiral HPLC Analysis start->hplc nmr NMR Spectroscopy (¹H & ¹³C) start->nmr ms Mass Spectrometry (e.g., GC-MS) start->ms hplc_result Determine Enantiomeric Excess (% ee) hplc->hplc_result nmr_result Confirm Structure & Assess Purity nmr->nmr_result ms_result Verify Molecular Weight (m/z) ms->ms_result

References

A Deep Dive into the Spectroscopic Signature of (R)-Methyl 2-hydroxy-3-phenylpropanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectral data for the chiral molecule (R)-Methyl 2-hydroxy-3-phenylpropanoate (C₁₀H₁₂O₃, Molecular Weight: 180.20 g/mol ).[1] As a key building block in the synthesis of various pharmaceuticals and other biologically active compounds, a thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the raw data, but also the underlying principles and experimental considerations for its accurate identification and characterization.

Introduction: The Significance of this compound

This compound is a valuable chiral intermediate. Its structure, featuring a hydroxyl group, a methyl ester, and a phenyl ring attached to a propane backbone, presents a unique spectroscopic fingerprint. The accurate interpretation of this fingerprint is crucial for confirming the molecule's identity, assessing its purity, and understanding its chemical environment, all of which are critical aspects of the drug development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standard approach for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as its residual peaks should not overlap with the analyte's signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Typically, 16-32 scans are sufficient to achieve a good signal-to-noise ratio.

    • Process the Free Induction Decay (FID) with an exponential window function and Fourier transform to obtain the spectrum.

    • Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of Methyl 2-hydroxy-3-phenylpropanoate provides a wealth of information about the proton environments in the molecule.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HAromatic protons (C₆H₅)
~4.40Doublet of Doublets1HCH-OH
~3.75Singlet3HOCH₃ (ester)
~3.15 & ~2.95Doublet of Doublets2HCH₂-Ph
~2.50Broad Singlet1HOH

Causality Behind the Assignments:

  • Aromatic Protons (7.35 - 7.20 ppm): The protons on the phenyl ring are in a region of high electron density and are deshielded, causing them to resonate at a high chemical shift. The multiplet pattern arises from complex spin-spin coupling between the ortho, meta, and para protons.

  • Methine Proton (CH-OH, ~4.40 ppm): This proton is attached to a carbon bearing an electronegative oxygen atom, which deshields it. It appears as a doublet of doublets due to coupling with the two non-equivalent protons of the adjacent methylene group.

  • Methyl Ester Protons (OCH₃, ~3.75 ppm): The three protons of the methyl ester group are equivalent and are not coupled to any other protons, resulting in a sharp singlet. Their chemical shift is influenced by the adjacent ester carbonyl group.

  • Methylene Protons (CH₂-Ph, ~3.15 & ~2.95 ppm): These two protons are diastereotopic due to the adjacent chiral center. This means they are chemically non-equivalent and will have different chemical shifts. Each will appear as a doublet of doublets due to geminal coupling to each other and vicinal coupling to the methine proton.

  • Hydroxyl Proton (OH, ~2.50 ppm): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad singlet due to hydrogen bonding and chemical exchange.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) (ppm)Assignment
~174C=O (ester carbonyl)
~137C (quaternary, aromatic)
~129CH (aromatic)
~128CH (aromatic)
~127CH (aromatic)
~72CH-OH
~52OCH₃ (ester)
~40CH₂-Ph

Expert Insights:

  • The carbonyl carbon of the ester group is significantly deshielded and appears at a very high chemical shift (~174 ppm).

  • The aromatic carbons appear in the typical range of 125-140 ppm. The quaternary carbon (attached to the CH₂ group) is usually less intense than the protonated carbons.

  • The carbon bearing the hydroxyl group (CH-OH) is found around 72 ppm, a characteristic shift for a secondary alcohol.

  • The methyl ester carbon (OCH₃) and the methylene carbon (CH₂-Ph) resonate at higher fields, consistent with their bonding environments.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal (e.g., diamond or germanium).

  • Data Acquisition: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum shows the absorption bands as peaks, which are then correlated with specific functional groups.

IR Spectral Data and Interpretation

The IR spectrum of this compound will exhibit several characteristic absorption bands.

Wavenumber (cm⁻¹)IntensityAssignment
~3450Strong, BroadO-H stretch (alcohol)
~3030MediumC-H stretch (aromatic)
~2950MediumC-H stretch (aliphatic)
~1735Strong, SharpC=O stretch (ester)
~1600, ~1495, ~1450Medium to WeakC=C stretch (aromatic ring)
~1200StrongC-O stretch (ester)
~750, ~700StrongC-H bend (monosubstituted benzene)

Trustworthiness of the Protocol:

The ATR-FTIR method is highly reliable and requires minimal sample preparation, reducing the risk of contamination or sample loss. The resulting spectrum is a direct and reproducible fingerprint of the molecule's functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Introduction: A dilute solution of the sample is injected into a gas chromatograph, which separates the components of the mixture based on their volatility and interaction with the column's stationary phase.

  • Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method where high-energy electrons bombard the molecule, leading to the formation of a molecular ion (M⁺) and various fragment ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: A detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Data and Interpretation

The EI mass spectrum of Methyl 2-hydroxy-3-phenylpropanoate is expected to show the following key signals:[1]

m/zRelative IntensityAssignment
180Low[M]⁺ (Molecular Ion)
121Moderate[M - COOCH₃]⁺
91High[C₇H₇]⁺ (Tropylium ion)

Authoritative Grounding in Fragmentation Mechanisms:

  • Molecular Ion (m/z 180): The peak corresponding to the molecular weight of the compound. Its intensity can be low in EI-MS due to extensive fragmentation.

  • Loss of the Methyl Ester Group (m/z 121): A common fragmentation pathway for methyl esters is the cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the ·COOCH₃ radical.

  • Tropylium Ion (m/z 91): This is a very common and stable fragment in compounds containing a benzyl group. It is formed by the cleavage of the C-C bond beta to the phenyl ring, followed by rearrangement to the highly stable tropylium cation. This is often the base peak in the spectrum.

Visualizing Molecular Structure and Fragmentation

To better understand the relationships between the different parts of the molecule and its fragmentation in the mass spectrometer, diagrams are essential.

Caption: Molecular structure of this compound.

fragmentation_pathway M [M]⁺˙ m/z = 180 F1 [M - COOCH₃]⁺ m/z = 121 M->F1 - •COOCH₃ F2 [C₇H₇]⁺ (Tropylium) m/z = 91 M->F2 - CH(OH)COOCH₃

Caption: Key fragmentation pathways in the mass spectrum.

Synthesis and Conclusion

The comprehensive analysis of the NMR, IR, and MS spectra provides a robust and self-validating system for the characterization of this compound. Each technique offers a unique piece of the structural puzzle, and together, they provide unambiguous confirmation of the molecule's identity and purity. For researchers in drug discovery and development, mastering the interpretation of this spectral data is not merely an academic exercise; it is a fundamental requirement for ensuring the quality and integrity of their work. This guide serves as a foundational reference, grounded in established spectroscopic principles and experimental best practices.

References

An In-depth Technical Guide to the Biological Activity of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(R)-Methyl 2-hydroxy-3-phenylpropanoate, a chiral ester of 3-phenyllactic acid, is a molecule of significant interest in synthetic chemistry, primarily utilized as a versatile chiral building block for the synthesis of pharmaceuticals and agrochemicals. While direct and extensive studies on the biological activity of this specific methyl ester are not abundant in publicly accessible literature, a comprehensive understanding of its potential biological role can be inferred from the well-documented activities of its parent compound, 3-phenyllactic acid (PLA), and its derivatives. This guide provides a detailed exploration of the known and potential biological activities of this compound, delving into its physicochemical properties, synthetic routes, and the significant antimicrobial and anti-biofilm properties of its corresponding carboxylic acid. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals by bridging the gap between the synthetic utility and the latent biological potential of this compound.

Introduction and Physicochemical Properties

This compound is a colorless liquid characterized by a methyl, hydroxy, and phenyl functional group attached to a propionate backbone.[1] Its chirality, specifically the (R)-configuration at the C2 position, makes it a valuable precursor in stereoselective synthesis.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in biological systems, including its solubility, membrane permeability, and potential for interaction with biological macromolecules.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 27000-00-6
Appearance White to almost white powder or crystal[1]
Solubility Soluble in organic solvents, sparingly soluble in water[1]
logP 1.27[1]
Polar Surface Area 46.53 Ų[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure this compound is critical for its application as a chiral building block and for any potential stereoselective biological activity. Various synthetic strategies have been developed to achieve high enantiomeric excess.

Enantioselective Synthesis Workflow

One common approach involves the asymmetric reduction of a corresponding ketoester, methyl benzoylformate. This process often employs chiral catalysts to stereoselectively generate the desired (R)-hydroxyl group. The general workflow for such a synthesis is depicted in the following diagram.

Enantioselective_Synthesis Start Methyl Benzoylformate (Ketoester Precursor) Reduction Asymmetric Reduction Start->Reduction Catalyst Chiral Catalyst (e.g., Chiral Borane Reagent) Catalyst->Reduction Purification Chromatographic Purification Reduction->Purification Product This compound Purification->Product

Caption: Generalized workflow for the enantioselective synthesis of this compound.

Step-by-Step Protocol for Asymmetric Reduction

The following protocol is a representative example of an asymmetric reduction to produce this compound.

Materials:

  • Methyl benzoylformate

  • Chiral reducing agent (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BMS)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), dissolve (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the solution to 0°C and slowly add borane dimethyl sulfide complex (1.1 eq). Stir for 10 minutes.

  • Substrate Addition: Slowly add a solution of methyl benzoylformate (1.0 eq) in anhydrous THF to the reaction mixture at 0°C.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly add methanol to quench the excess reducing agent.

  • Workup: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

  • Characterization: Confirm the structure and enantiomeric excess of the product using NMR spectroscopy and chiral HPLC, respectively.

Biological Activity: Insights from 3-Phenyllactic Acid

Direct evidence for the biological activity of this compound is limited. However, its corresponding carboxylic acid, 3-phenyllactic acid (PLA), has been extensively studied and exhibits a broad spectrum of antimicrobial and anti-biofilm activities.[2][3] It is plausible that the methyl ester may act as a prodrug, being hydrolyzed in vivo to the active PLA, or it may possess its own intrinsic activity.

Antimicrobial Activity of 3-Phenyllactic Acid

PLA has demonstrated potent inhibitory effects against a wide range of microorganisms, including foodborne pathogens and spoilage organisms.

3.1.1. Antibacterial Activity

PLA is effective against both Gram-positive and Gram-negative bacteria.[2] Its mechanism of action is believed to be multifactorial, involving the disruption of the cell membrane and intercalation with genomic DNA.[2][4]

Table 2: Antibacterial Spectrum of 3-Phenyllactic Acid

Bacterial SpeciesTypeReference
Listeria monocytogenesGram-positive[2]
Staphylococcus aureusGram-positive[2]
Escherichia coliGram-negative[2]
Salmonella entericaGram-negative[2]
Klebsiella pneumoniaeGram-negative[4]

3.1.2. Antifungal Activity

PLA also exhibits significant activity against various fungal species, including yeasts and molds.[3] This broad-spectrum activity makes it a promising candidate for applications in food preservation and as a potential therapeutic agent.

Anti-Biofilm Activity of 3-Phenyllactic Acid

Bacterial biofilms are a significant concern in clinical and industrial settings due to their increased resistance to antimicrobial agents. PLA has been shown to inhibit the formation of biofilms by several pathogenic bacteria.[2]

3.2.1. Mechanism of Anti-Biofilm Action

The anti-biofilm activity of PLA is thought to be linked to its ability to interfere with bacterial cell-to-cell communication (quorum sensing) and to disrupt the integrity of the biofilm matrix.

Anti_Biofilm_Mechanism PLA 3-Phenyllactic Acid (PLA) QS Quorum Sensing Inhibition PLA->QS Matrix Biofilm Matrix Disruption PLA->Matrix Formation Inhibition of Biofilm Formation QS->Formation Matrix->Formation

Caption: Proposed mechanisms of the anti-biofilm activity of 3-Phenyllactic Acid.

Potential Applications and Future Directions

The established use of this compound as a chiral building block in the pharmaceutical industry, combined with the potent biological activities of its parent acid, suggests several promising avenues for future research and application.[1]

Drug Development

The chiral nature of this compound makes it an attractive starting material for the synthesis of complex, stereochemically defined drug molecules. Its derivatives have been investigated for a range of therapeutic targets.

Antimicrobial Agent Development

Given the antimicrobial properties of PLA, this compound and its derivatives warrant investigation as potential antimicrobial agents. The ester form may offer advantages in terms of formulation, stability, and bioavailability compared to the free acid. Further research is needed to directly assess the antimicrobial efficacy of the methyl ester.

Cosmetics and Fragrances

This compound is used in the fragrance industry for its pleasant scent.[1] A patent has also described the use of (S)-2-hydroxy-3-o-methylpropanoic acid, a related compound, in cosmetics for its moisturizing properties, suggesting a potential for the title compound in skincare applications as well.[5]

Conclusion

This compound is a molecule with a well-established role in synthetic chemistry. While direct studies on its biological activity are scarce, the extensive research on its corresponding acid, 3-phenyllactic acid, reveals a significant potential for antimicrobial and anti-biofilm applications. This guide has synthesized the available information to provide a comprehensive overview of the knowns and the promising future directions for this compound. Further investigation into the direct biological effects of this compound is crucial to unlock its full potential in the fields of drug discovery, materials science, and cosmetics.

References

(R)-Methyl 2-hydroxy-3-phenylpropanoate: A Cornerstone Chiral Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and agrochemical development, the demand for enantiomerically pure compounds is paramount. Chiral building blocks serve as the foundational elements for the stereocontrolled synthesis of complex molecular architectures. Among these, (R)-Methyl 2-hydroxy-3-phenylpropanoate has emerged as a versatile and highly valuable intermediate. This technical guide provides an in-depth exploration of its synthesis, characterization, and strategic applications, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

Introduction: The Significance of Chiral Scaffolds

Chirality is a fundamental property of many biologically active molecules. The differential interaction of enantiomers with a chiral biological environment (such as enzymes and receptors) often leads to one enantiomer exhibiting the desired therapeutic effect while the other may be inactive or even toxic. Consequently, the ability to synthesize single-enantiomer drugs is a critical aspect of modern medicine. Chiral building blocks, which are enantiomerically pure compounds with versatile functional groups, are instrumental in achieving this goal. They provide a strategic advantage by introducing a predefined stereocenter into a synthetic sequence, thereby simplifying the challenges of asymmetric synthesis.

This compound, a molecule possessing a hydroxyl group and a phenyl ring adjacent to a stereogenic center, is a prime example of such a building block. Its utility is underscored by its role as a key precursor in the synthesis of a range of significant therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValueReference
CAS Number 27000-00-6[1][2]
Molecular Formula C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [4]
Appearance White to almost white crystalline powder[2]
Boiling Point 115°C at 3 mmHg[5]
Storage Room Temperature, sealed in dry conditions[2]

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum provides key information about the structure. The characteristic signals include those for the methyl ester protons, the benzylic protons, the methine proton at the stereocenter, the hydroxyl proton, and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum confirms the presence of the ten carbon atoms in their distinct chemical environments, including the carbonyl carbon of the ester, the aromatic carbons, and the carbons of the propanoate backbone.[6]

  • Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight of the compound. Common fragments observed in GC-MS analysis include peaks at m/z 91 (tropylium ion) and 121.[4]

  • Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl group (O-H stretch), the carbonyl group of the ester (C=O stretch), and the aromatic ring (C=C stretches).

Enantioselective Synthesis of this compound

The efficient and stereocontrolled synthesis of this compound is crucial for its application as a chiral building block. Several strategies have been developed, with asymmetric reduction of prochiral ketones and enzymatic resolutions being the most prominent.

Asymmetric Reduction of Methyl Phenylpyruvate

A highly effective method for preparing this compound is the asymmetric hydrogenation of its corresponding α-keto ester, methyl phenylpyruvate. This transformation can be achieved with high enantioselectivity using chiral catalysts.

Mechanism Insight: The success of this approach hinges on the use of a chiral catalyst, often a transition metal complex with a chiral ligand. The substrate, methyl phenylpyruvate, coordinates to the chiral catalyst in a specific orientation due to steric and electronic interactions. The delivery of the hydride from the reducing agent then occurs preferentially from one face of the ketone, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Transfer Hydrogenation

This protocol is a representative example of an asymmetric transfer hydrogenation reaction.

Materials:

  • Methyl phenylpyruvate

  • Isopropanol (as both solvent and hydrogen source)

  • Chiral Ruthenium catalyst (e.g., (S,S)-Ts-DPEN RuCl)

  • Anhydrous sodium carbonate

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, inert-atmosphere flushed reaction vessel, add methyl phenylpyruvate (1 equivalent).

  • Add the chiral Ruthenium catalyst (0.01 equivalents) and anhydrous sodium carbonate (0.1 equivalents).

  • Add degassed isopropanol.

  • Stir the reaction mixture at the desired temperature (e.g., 40°C) and monitor the progress by TLC or GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and any inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the isopropanol.

  • The crude product can then be purified by column chromatography on silica gel.

Rationale for Choices:

  • Isopropanol: Serves as a readily available and effective hydrogen donor in transfer hydrogenation.

  • Chiral Ruthenium Catalyst: Provides the chiral environment necessary to induce high enantioselectivity.

  • Sodium Carbonate: Acts as a base to facilitate the catalytic cycle.

  • Inert Atmosphere: Prevents the oxidation of the catalyst and other reaction components.

Biocatalytic Approaches

Enzymes, with their inherent chirality and high specificity, offer a powerful alternative for the synthesis of enantiopure compounds. Lipases and esterases can be employed for the kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate, while reductases can be used for the asymmetric reduction of the corresponding ketoester.[7][8]

Mechanism Insight: In a kinetic resolution, an enzyme selectively catalyzes the reaction of one enantiomer of a racemic mixture at a much faster rate than the other. For example, a lipase can selectively acylate the (R)-enantiomer of the alcohol, allowing for the separation of the acylated (R)-ester from the unreacted (S)-alcohol.

Diagram: Synthetic Workflow for this compound

G cluster_synthesis Enantioselective Synthesis cluster_purification Purification Prochiral\nKetone Prochiral Ketone Asymmetric\nReduction Asymmetric Reduction Prochiral\nKetone->Asymmetric\nReduction Chiral Catalyst (e.g., Ru-complex) Target\n(R)-Enantiomer Target (R)-Enantiomer Asymmetric\nReduction->Target\n(R)-Enantiomer Racemic\nMixture Racemic Mixture Enzymatic\nResolution Enzymatic Resolution Racemic\nMixture->Enzymatic\nResolution Enzyme (e.g., Lipase) Enzymatic\nResolution->Target\n(R)-Enantiomer Unwanted\n(S)-Enantiomer Unwanted (S)-Enantiomer Enzymatic\nResolution->Unwanted\n(S)-Enantiomer Chiral\nChromatography Chiral Chromatography Target\n(R)-Enantiomer->Chiral\nChromatography e.g., HPLC/SFC Pure (R)-Methyl\n2-hydroxy-3-phenylpropanoate Pure (R)-Methyl 2-hydroxy-3-phenylpropanoate Chiral\nChromatography->Pure (R)-Methyl\n2-hydroxy-3-phenylpropanoate

Caption: Key synthetic strategies for obtaining enantiomerically pure this compound.

Purification and Determination of Enantiomeric Purity

Following synthesis, purification of this compound is typically achieved by column chromatography on silica gel. However, to ensure high enantiomeric purity, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These are the most common and reliable methods for determining the enantiomeric excess (ee) of the product. The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[9][10][11] Polysaccharide-based chiral columns are often effective for this class of compounds.

Applications in Drug Development: Field-Proven Insights

The true value of a chiral building block is demonstrated through its successful application in the synthesis of biologically active molecules. This compound has proven its utility in the development of several important classes of drugs.

Synthesis of the Taxol® Side Chain

The anticancer drug Paclitaxel (Taxol®) is one of the most important chemotherapeutic agents discovered.[12][13] Its complex structure includes a C-13 side chain that is crucial for its biological activity. This compound can serve as a precursor for the synthesis of this vital side chain.[14]

Diagram: Role in Taxol Side Chain Synthesis

G Start (R)-Methyl 2-hydroxy-3-phenylpropanoate Step1 Functional Group Transformation Start->Step1 Step2 Introduction of Amino Group Step1->Step2 Step3 Coupling with Baccatin III Step2->Step3 End Taxol® Step3->End

Caption: Simplified synthetic pathway from the chiral building block to the final drug, Taxol®.

Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of medications used primarily for the treatment of hypertension and congestive heart failure.[15][16] Many of these drugs are chiral and contain a substituted amino acid moiety. This compound can be elaborated into key intermediates for the synthesis of ACE inhibitors such as Enalapril.[17][18]

The synthesis typically involves the conversion of the hydroxyl group to a leaving group, followed by nucleophilic substitution with an appropriate amine to introduce the required nitrogen atom and build the backbone of the ACE inhibitor.

Conclusion

This compound stands out as a chiral building block of significant strategic importance in modern organic synthesis. Its value is derived from its readily accessible stereocenter and versatile functional groups, which allow for its incorporation into complex, high-value molecules. The continued development of efficient and highly selective synthetic routes to this compound will undoubtedly further expand its utility in the pharmaceutical and agrochemical industries. This guide has aimed to provide a comprehensive and practical overview for scientists and researchers, grounding synthetic protocols and applications in the principles of mechanistic understanding and authoritative evidence.

References

An In-depth Technical Guide to Methyl 2-hydroxy-3-phenylpropanoate: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate, is a chiral α-hydroxy ester of significant interest in the pharmaceutical and fragrance industries. Its value lies in its role as a versatile building block for the synthesis of more complex molecules, particularly enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. We will delve into the foundational principles that led to its synthesis, explore classical and modern synthetic routes, and offer a comparative analysis to inform researchers and drug development professionals in their selection of the most appropriate synthetic strategy.

Introduction and Historical Context

The precise first synthesis of methyl 2-hydroxy-3-phenylpropanoate is not definitively documented in a single seminal publication. However, its intellectual origins can be traced to the foundational period of organic chemistry in the late 19th century. The pioneering work of chemists like Hermann Emil Fischer on the stereochemistry of carbohydrates and the development of synthetic reactions for creating chiral centers laid the essential groundwork.[1][2][3] The discovery of the Reformatsky reaction by Sergey Reformatsky in 1887 was a pivotal moment, providing a general and reliable method for the synthesis of β-hydroxy esters, and by extension, a plausible early route to α-hydroxy esters through related chemistry.[4]

The fundamental structure, a hydroxyl group alpha to a carbonyl, is a classic motif in organic chemistry, and early explorations into the synthesis of lactic acid and its derivatives would have paved the way for the synthesis of its phenyl-substituted analogue. The development of stereoselective synthesis in the 20th century then transformed the interest in this molecule from a simple chemical entity to a valuable chiral synthon.

Physicochemical Properties

A summary of the key physicochemical properties of methyl 2-hydroxy-3-phenylpropanoate is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[5]
Molecular Weight 180.20 g/mol [5]
Appearance Colorless liquid[6]
CAS Number (Racemic) 13674-16-3[7]
CAS Number ((R)-enantiomer) 27000-00-6[6]
CAS Number ((S)-enantiomer) 13673-95-5[2]
Solubility Soluble in most organic solvents, sparingly soluble in water.[6]

Key Synthetic Methodologies

The synthesis of methyl 2-hydroxy-3-phenylpropanoate can be broadly categorized into three main approaches: classical chemical synthesis (often yielding racemic mixtures), asymmetric chemical synthesis, and biocatalytic synthesis, with the latter two focusing on the production of single enantiomers.

Classical Synthesis: The Reformatsky Reaction

The Reformatsky reaction is a classic method for the formation of β-hydroxy esters, and analogous chemistry can be applied to the synthesis of α-hydroxy esters. The reaction involves the treatment of an α-halo ester with zinc metal to form an organozinc intermediate (a Reformatsky enolate), which then adds to a carbonyl compound.[4]

  • Zinc: Zinc is the metal of choice because the resulting organozinc reagent is generally less reactive than the corresponding Grignard or organolithium reagents. This chemoselectivity prevents side reactions, such as the enolate attacking another molecule of the starting ester.

  • Activation of Zinc: Commercial zinc dust is often coated with a layer of zinc oxide, which can inhibit the reaction. Activation, for example with a small amount of iodine or by washing with dilute acid, is often necessary to expose the reactive metal surface.[4]

  • Solvent: Anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (THF) are used to prevent the quenching of the organozinc intermediate.

  • Zinc Activation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add zinc dust (1.2 equivalents) and a crystal of iodine. Heat the flask gently under a nitrogen atmosphere until the iodine vapor is visible, then allow it to cool.

  • Reaction Setup: Add anhydrous THF to the flask.

  • Initiation: In the dropping funnel, prepare a solution of methyl 2-bromoacetate (1.0 equivalent) and benzaldehyde (1.0 equivalent) in anhydrous THF. Add a small portion of this solution to the activated zinc suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

  • Addition: Add the remaining aldehyde/bromoester solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting materials.

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield racemic methyl 2-hydroxy-3-phenylpropanoate.

Reformatsky_Reaction start Methyl 2-bromoacetate + Benzaldehyde enolate Reformatsky Enolate (Organozinc Intermediate) start:e->enolate:w + zinc Activated Zinc (I₂) zinc:s->enolate:n in solvent Anhydrous THF solvent:n->enolate:s in addition Nucleophilic Addition to Benzaldehyde enolate->addition intermediate Zinc Alkoxide Intermediate addition->intermediate workup Aqueous Workup (NH₄Cl) intermediate->workup product Racemic Methyl 2-hydroxy-3-phenylpropanoate workup->product

Caption: Workflow for the Reformatsky Synthesis.

Asymmetric Synthesis: Enantioselective Reduction of an α-Keto Ester

The most common and efficient method for producing enantiomerically pure methyl 2-hydroxy-3-phenylpropanoate is the asymmetric reduction of its corresponding α-keto ester, methyl benzoylformate. This transformation can be achieved using chiral chemical catalysts or biocatalysts.

This approach utilizes a transition metal (commonly rhodium or ruthenium) complexed with a chiral ligand to catalyze the hydrogenation of the ketone, leading to a preponderance of one enantiomer of the alcohol.[8]

  • Chiral Ligand: The chiral ligand (e.g., a derivative of BINAP or a chiral phosphine) creates a chiral environment around the metal center. The substrate coordinates to the metal in a specific orientation due to steric and electronic interactions with the ligand, leading to the preferential delivery of hydrogen to one face of the carbonyl.[9]

  • Hydrogen Source: Molecular hydrogen (H₂) is a clean and efficient reducing agent. Alternatively, transfer hydrogenation can be employed using sources like isopropanol or formic acid.[10]

  • Solvent and Additives: The choice of solvent can influence the solubility of the catalyst and substrate, and in some cases, can affect the enantioselectivity. Additives may be used to enhance catalyst activity or stability.

  • Catalyst Preparation: In a glovebox, a chiral rhodium-phosphine catalyst (e.g., Rh(COD)₂BF₄ with a chiral bisphosphine ligand, 0.1-1 mol%) is dissolved in a degassed solvent such as methanol or dichloromethane.

  • Reaction Setup: The catalyst solution is transferred to a high-pressure autoclave. A solution of methyl benzoylformate (1.0 equivalent) in the same solvent is then added.

  • Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-50 atm). The reaction mixture is stirred at a controlled temperature (e.g., room temperature to 50 °C) for a specified time (e.g., 12-24 hours).

  • Workup: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.

  • Purification: The residue is purified by column chromatography on silica gel to afford the enantiomerically enriched methyl 2-hydroxy-3-phenylpropanoate. The enantiomeric excess (ee) is determined by chiral HPLC or GC.

Asymmetric_Hydrogenation start Methyl Benzoylformate complex Substrate-Catalyst Complex start->complex catalyst Chiral Rh or Ru Catalyst (e.g., with BINAP) catalyst->complex h2 H₂ or Transfer Hydrogen Source h2->complex reduction Stereoselective Hydride Transfer complex->reduction product Enantiomerically Enriched Methyl 2-hydroxy-3-phenylpropanoate reduction->product analysis Chiral HPLC/GC for ee% determination product->analysis

Caption: Workflow for Asymmetric Hydrogenation.

Biocatalytic Synthesis: Whole-Cell and Isolated Enzyme Reductions

Biocatalysis has emerged as a powerful and "green" alternative for the synthesis of chiral compounds. Enzymes, particularly dehydrogenases and reductases, can catalyze the reduction of ketones with exquisite stereoselectivity under mild reaction conditions.[11][12][13]

  • Biocatalyst: Whole microbial cells (e.g., Saccharomyces cerevisiae - baker's yeast) or isolated enzymes (dehydrogenases/reductases) are used.[5][14] The choice depends on factors like cost, enzyme stability, and the need for cofactor regeneration. Whole cells are often cheaper and contain the necessary machinery for cofactor (NADH/NADPH) regeneration.

  • Cofactor Regeneration: Dehydrogenases require a hydride source, typically NADH or NADPH. In whole-cell systems, the cell's metabolism regenerates the cofactor. With isolated enzymes, a secondary enzyme system (e.g., glucose dehydrogenase with glucose) is often added to regenerate the expensive cofactor.[15]

  • Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near physiological pH and moderate temperatures, which reduces the environmental impact and can prevent side reactions.

  • Yeast Culture: A culture of Saccharomyces cerevisiae is grown in a suitable medium until it reaches a high cell density. The cells are then harvested by centrifugation and washed with a buffer solution (e.g., phosphate buffer, pH 7.0).

  • Reaction Setup: The washed yeast cells are resuspended in the buffer solution in a reaction vessel. A co-substrate for cofactor regeneration, such as glucose, is added.

  • Substrate Addition: Methyl benzoylformate is added to the cell suspension. Due to the potential for substrate inhibition, it may be added portion-wise or as a solution in a water-miscible co-solvent like ethanol.

  • Bioreduction: The reaction mixture is incubated with shaking at a controlled temperature (e.g., 30 °C) for 24-48 hours. The progress of the reaction is monitored by TLC or GC.

  • Workup and Extraction: After the reaction is complete, the yeast cells are removed by centrifugation or filtration. The supernatant is then extracted with an organic solvent like ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography. The enantiomeric excess is determined by chiral HPLC or GC.[5]

Biocatalytic_Reduction start Methyl Benzoylformate reduction Enzyme-Catalyzed Stereoselective Reduction start->reduction biocatalyst Whole Cells (e.g., S. cerevisiae) or Isolated Dehydrogenase biocatalyst->reduction cofactor Cofactor Regeneration System (e.g., Glucose) cofactor->reduction conditions Aqueous Buffer (pH 7, 30°C) conditions->reduction product Enantiomerically Pure Methyl 2-hydroxy-3-phenylpropanoate reduction->product

Caption: Workflow for Biocatalytic Reduction.

Comparative Analysis of Synthetic Routes

The choice of synthetic route for methyl 2-hydroxy-3-phenylpropanoate is dictated by the desired outcome (racemic vs. enantiopure), scale, cost, and available resources.

Synthetic RouteKey FeaturesAdvantagesDisadvantagesTypical YieldTypical ee%
Reformatsky Reaction Classical organometallic reaction.Well-established, uses relatively inexpensive starting materials.Produces a racemic mixture, requires stoichiometric zinc, can be sensitive to reaction conditions.50-70%0%
Asymmetric Hydrogenation Transition metal catalysis with a chiral ligand.High enantioselectivity, catalytic in the chiral source, scalable.High cost of precious metal catalysts and chiral ligands, requires specialized high-pressure equipment.>90%>95%
Biocatalytic Reduction Use of whole cells or isolated enzymes.Very high enantioselectivity, mild and environmentally friendly reaction conditions, uses renewable resources.Can be limited by substrate/product inhibition, lower volumetric productivity, may require specific enzyme screening and development.80-95%>99%

Conclusion and Future Outlook

Methyl 2-hydroxy-3-phenylpropanoate has evolved from a compound accessible through classical organic reactions to a highly valuable, enantiomerically pure building block, thanks to advances in asymmetric catalysis and biocatalysis. For the production of the racemic compound, the Reformatsky reaction remains a viable laboratory-scale method. However, for applications in the pharmaceutical industry where enantiopurity is paramount, asymmetric hydrogenation and biocatalytic reduction are the methods of choice.

Future developments in this field will likely focus on the design of more efficient and cost-effective non-precious metal catalysts for asymmetric hydrogenation and the discovery and engineering of robust enzymes with higher substrate tolerance and productivity for biocatalytic processes. The continued demand for chiral pharmaceuticals will undoubtedly drive further innovation in the synthesis of this important molecule.

References

An In-Depth Technical Guide to the Natural Occurrence of (S)-methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-methyl 2-hydroxy-3-phenylpropanoate, also known as Methyl L-3-phenyllactate, is a chiral ester with significant potential in the pharmaceutical and fragrance industries. Its natural occurrence, primarily as a secondary metabolite in microorganisms, presents a compelling case for its biotechnological production and application. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, isolation, and analytical characterization of (S)-methyl 2-hydroxy-3-phenylpropanoate. We delve into detailed experimental protocols and explore its relevance as a chiral building block in drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of a Chiral Ester

(S)-methyl 2-hydroxy-3-phenylpropanoate (Figure 1) is a molecule of interest due to its stereospecific structure, which is a critical attribute in the development of pharmaceuticals and fine chemicals. The "S" configuration at the C2 position is often crucial for biological activity. While its parent compound, (S)-3-phenyllactic acid (PLA), is well-known for its broad-spectrum antimicrobial properties, the methyl ester form offers different physicochemical properties that can be advantageous in certain applications, including improved volatility for fragrance applications and modified reactivity for chemical synthesis.[1] This guide will focus on the natural origins of this specific ester, providing a foundation for its exploration and utilization.

Figure 1: Chemical Structure of (S)-methyl 2-hydroxy-3-phenylpropanoate

Caption: Structure of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Natural Occurrence: A Microbial Origin

The primary documented natural source of (S)-methyl 2-hydroxy-3-phenylpropanoate is the bacterium Pseudomonas syringae.[2] This species is a well-known plant pathogen with a diverse and rich secondary metabolism. The production of a wide array of bioactive natural products by P. syringae is linked to its adaptation to various ecological niches and its interactions with other organisms.[2] While the quantitative abundance of (S)-methyl 2-hydroxy-3-phenylpropanoate in P. syringae is not extensively documented in publicly available literature, its presence points to a specific biosynthetic capability within this bacterium.

The parent acid, 3-phenyllactic acid (PLA), has a much broader known distribution, being found in honey and a variety of fermented foods produced by lactic acid bacteria (LAB).[3] This suggests that the natural occurrence of the methyl ester could be more widespread than currently reported, potentially in environments where both PLA-producing microorganisms and methylating enzymes are present.

Biosynthesis: From Amino Acid to Ester

The biosynthesis of (S)-methyl 2-hydroxy-3-phenylpropanoate is understood to proceed via the precursor (S)-3-phenyllactic acid (PLA). The pathway for PLA synthesis is well-characterized, particularly in lactic acid bacteria.[4][5] It begins with the essential amino acid L-phenylalanine.

Step 1: Transamination of L-Phenylalanine

The initial step involves the removal of the amino group from L-phenylalanine, a reaction catalyzed by an aminotransferase. This enzymatic conversion yields phenylpyruvic acid.[4][5]

Step 2: Reduction of Phenylpyruvic Acid

Phenylpyruvic acid is then reduced to 3-phenyllactic acid. This reduction is catalyzed by a lactate dehydrogenase (LDH) enzyme, which is a key enzyme in this pathway.[6][7] The stereospecificity of the LDH determines whether the (S) or (R) enantiomer of PLA is produced.

Step 3: Methylation of (S)-3-Phenyllactic Acid

The final step is the esterification of the carboxylic acid group of (S)-3-phenyllactic acid with a methyl group to form (S)-methyl 2-hydroxy-3-phenylpropanoate. This conversion is likely facilitated by a methyltransferase enzyme. Methyltransferases are a broad class of enzymes that transfer a methyl group from a donor molecule, typically S-adenosylmethionine (SAM), to a substrate.[8] While a specific methyltransferase for 3-phenyllactic acid in P. syringae has not been explicitly characterized, the presence of the methyl ester strongly implies the existence of such an enzyme.

Biosynthesis cluster_0 Biosynthetic Pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase PLA (S)-3-Phenyllactic Acid PPA->PLA Lactate Dehydrogenase MePLA (S)-methyl 2-hydroxy-3-phenylpropanoate PLA->MePLA Methyltransferase (e.g., from SAM)

Caption: Proposed biosynthetic pathway of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Isolation from Natural Sources: A Methodological Approach

The isolation and purification of (S)-methyl 2-hydroxy-3-phenylpropanoate from a microbial culture, such as Pseudomonas syringae, requires a multi-step approach common in natural product chemistry. The following is a representative protocol based on established methods for isolating secondary metabolites from bacteria.[9]

Cultivation of Pseudomonas syringae

A suitable strain of Pseudomonas syringae known to produce the target compound is cultured in an appropriate liquid medium. The composition of the medium and the culture conditions (temperature, aeration, incubation time) are critical for maximizing the yield of secondary metabolites and should be optimized.

Extraction of Secondary Metabolites

Protocol: Liquid-Liquid Extraction

  • Cell Removal: After incubation, the bacterial culture is centrifuged to separate the cells from the supernatant. The supernatant is the primary source of secreted secondary metabolites.

  • Solvent Extraction: The cell-free supernatant is extracted with an organic solvent of intermediate polarity, such as ethyl acetate. This is typically done in a separatory funnel by vigorous shaking, followed by separation of the organic and aqueous layers. This step is repeated multiple times to ensure complete extraction.

  • Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate to remove any residual water. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Chromatographic Purification

The crude extract, a complex mixture of compounds, is then subjected to chromatographic techniques to isolate the target molecule.

Protocol: Multi-step Chromatography

  • Initial Fractionation (e.g., Column Chromatography):

    • The crude extract is adsorbed onto a solid support (e.g., silica gel) and loaded onto a silica gel column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

    • Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compound of interest.

  • Fine Purification (e.g., High-Performance Liquid Chromatography - HPLC):

    • Fractions enriched with (S)-methyl 2-hydroxy-3-phenylpropanoate are further purified by preparative HPLC.

    • A suitable column (e.g., a C18 reversed-phase column) and mobile phase (e.g., a gradient of acetonitrile and water) are used to achieve high-resolution separation.

    • The peak corresponding to the target compound is collected, and the solvent is evaporated to yield the pure substance.

Isolation cluster_workflow Isolation Workflow Culture Bacterial Culture (Pseudomonas syringae) Centrifuge Centrifugation Culture->Centrifuge Supernatant Cell-Free Supernatant Centrifuge->Supernatant Extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Supernatant->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chrom Column Chromatography (e.g., Silica Gel) Crude_Extract->Column_Chrom Fractions Enriched Fractions Column_Chrom->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure (S)-methyl 2-hydroxy-3-phenylpropanoate HPLC->Pure_Compound

Caption: A typical workflow for the isolation of (S)-methyl 2-hydroxy-3-phenylpropanoate.

Analytical Characterization: Ensuring Purity and Identity

The structural elucidation and purity assessment of the isolated (S)-methyl 2-hydroxy-3-phenylpropanoate are performed using a combination of spectroscopic and chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For hydroxy esters, derivatization may be employed to improve chromatographic performance, though direct analysis is also possible.

Protocol: GC-MS Analysis

  • Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., dichloromethane).

  • Injection: A small volume of the sample is injected into the GC.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., HP-5ms).

    • Carrier Gas: Helium.

    • Temperature Program: A temperature gradient is used to separate the components of the sample (e.g., initial temperature of 60°C, ramped to 250°C).

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode, and the mass spectrum of the eluting compound is recorded. The fragmentation pattern is then compared to spectral libraries for identification.

Chiral High-Performance Liquid Chromatography (HPLC)

To confirm the enantiomeric purity of the isolated compound, chiral HPLC is indispensable. This technique uses a chiral stationary phase (CSP) to separate enantiomers.

Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is often effective for this class of compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly used, with the wavelength set to an absorbance maximum of the phenyl group (around 210-220 nm).

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Analytical Technique Purpose Key Parameters
GC-MS Identification and Purity AssessmentNon-polar capillary column, temperature gradient, EI-MS detection
Chiral HPLC Enantiomeric Purity DeterminationPolysaccharide-based chiral column, hexane/isopropanol mobile phase, UV detection
NMR Spectroscopy Structural Elucidation¹H and ¹³C NMR spectra to confirm the chemical structure

Relevance in Drug Development: A Chiral Building Block

(S)-methyl 2-hydroxy-3-phenylpropanoate and its derivatives are valuable chiral building blocks in the synthesis of more complex pharmaceutical molecules. The presence of multiple functional groups (ester, hydroxyl, and phenyl) allows for a variety of chemical transformations.

One notable example is its use in the synthesis of scopolamine, a medication used to treat motion sickness and postoperative nausea and vomiting.[10] The synthesis involves the condensation of tropine with phenylalanine-derived phenyllactate. The stereochemistry of the phenyllactate moiety is critical for the biological activity of the final product.

Furthermore, the parent compound, 3-phenyllactic acid, exhibits significant antimicrobial and anti-biofilm activity against a range of pathogenic bacteria.[11] This has led to research into its potential as a natural preservative and as a lead compound for the development of new antimicrobial agents. The methyl ester, as a derivative, may offer a different pharmacokinetic profile or serve as a prodrug, warranting further investigation in drug discovery programs.

Conclusion and Future Outlook

(S)-methyl 2-hydroxy-3-phenylpropanoate is a naturally occurring chiral ester with significant potential, particularly in the pharmaceutical industry. Its microbial origin, primarily in Pseudomonas syringae, opens avenues for its biotechnological production through fermentation. This guide has provided a comprehensive overview of its natural occurrence, biosynthesis, isolation, and analysis, along with its relevance in drug development.

Future research should focus on several key areas:

  • Screening for New Natural Sources: A broader screening of microorganisms, particularly those known to produce 3-phenyllactic acid, may reveal new and more efficient natural producers of the methyl ester.

  • Enzyme Discovery and Engineering: The identification and characterization of the specific methyltransferase responsible for the final biosynthetic step could enable the development of cell-free enzymatic synthesis or engineered microbial strains with enhanced production capabilities.

  • Exploration of Biological Activities: A more in-depth investigation into the biological activities of (S)-methyl 2-hydroxy-3-phenylpropanoate, particularly its antimicrobial and cytotoxic properties, could uncover new therapeutic applications.

  • Application in Asymmetric Synthesis: Further exploration of its use as a chiral synthon in the synthesis of novel, high-value pharmaceutical compounds is warranted.

By continuing to explore the natural world's chemical diversity, molecules like (S)-methyl 2-hydroxy-3-phenylpropanoate can be harnessed to address challenges in medicine and industry.

References

Methodological & Application

Enantioselective synthesis of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Enantioselective Synthesis of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Introduction

This compound is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial for the biological activity of the final target molecules, highlighting the necessity for synthetic methods that can produce this enantiomer with high purity. The development of enantiomerically pure compounds is a cornerstone of modern drug discovery, as different enantiomers of a chiral drug can exhibit widely varying pharmacological and toxicological profiles.[2][3]

This application note provides an in-depth guide to three robust and widely employed strategies for the enantioselective synthesis of this compound:

  • Asymmetric Hydrogenation of a Prochiral Ketone: A highly efficient, atom-economical method utilizing a chiral catalyst to directly generate the desired stereocenter.

  • Enzymatic Kinetic Resolution: A biocatalytic approach that leverages the exquisite stereoselectivity of enzymes to resolve a racemic mixture.

  • Chiral Auxiliary-Mediated Aldol Reaction: A classic, substrate-controlled method that employs a recoverable chiral moiety to direct the stereochemical outcome of the reaction.

Each section will detail the underlying principles, provide step-by-step protocols, and discuss the critical parameters for achieving high yield and enantioselectivity. This document is intended for researchers, chemists, and drug development professionals seeking to implement reliable methods for the synthesis of this important chiral intermediate.

Methodology 1: Asymmetric Hydrogenation of Methyl Benzoylformate

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral α-hydroxy esters. The strategy involves the reduction of the prochiral ketone of methyl benzoylformate using hydrogen gas in the presence of a chiral transition metal catalyst. The catalyst, typically a rhodium or ruthenium complex with a chiral phosphine ligand, creates a chiral environment that directs the addition of hydrogen to one face of the ketone, preferentially forming the (R)-enantiomer.

The choice of chiral ligand is paramount to the success of this reaction, dictating both the efficiency and the stereoselectivity. Ligands from the BINAP family are well-established for this type of transformation, offering high levels of enantiomeric excess (ee).

Experimental Protocol: Asymmetric Hydrogenation

This protocol is based on established principles of rhodium-catalyzed asymmetric hydrogenation.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Methyl benzoylformate≥98%Standard SupplierSubstrate
[Rh(COD)₂(BF₄)]N/AStrem, Sigma-AldrichCatalyst Precursor
(R)-BINAP≥98%Strem, Sigma-AldrichChiral Ligand
Methanol (MeOH)AnhydrousStandard SupplierSolvent
Hydrogen Gas (H₂)High PurityGas SupplierReducing Agent
High-Pressure ReactorN/AParr, Autoclave Eng.For hydrogenation

Procedure:

  • Catalyst Preparation: In a glovebox, add [Rh(COD)₂(BF₄)] (4.1 mg, 0.01 mmol) and (R)-BINAP (6.9 mg, 0.011 mmol) to a flame-dried Schlenk flask. Add anhydrous, degassed methanol (5 mL) and stir the resulting orange solution for 30 minutes at room temperature to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve methyl benzoylformate (164 mg, 1.0 mmol) in anhydrous, degassed methanol (5 mL).

  • Hydrogenation: Transfer the substrate solution to the high-pressure reactor. Using a cannula, transfer the catalyst solution to the reactor. Seal the reactor.

  • Reaction Execution: Purge the reactor with hydrogen gas three times. Pressurize the reactor to 10 atm with H₂. Stir the reaction mixture vigorously at 30 °C for 12 hours.

  • Work-up: Carefully vent the reactor. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: 20% ethyl acetate in hexanes) to yield this compound.

  • Analysis: Determine the yield and confirm the structure via ¹H and ¹³C NMR. Determine the enantiomeric excess using chiral HPLC analysis.

Expected Outcome:

ParameterExpected Value
Yield>95%
Enantiomeric Excess (ee)>98% ee
Causality and Insights
  • Why (R)-BINAP? The C₂-symmetric, atropisomeric nature of the BINAP ligand creates a well-defined chiral pocket around the rhodium center. The phenyl groups on the phosphine atoms control the facial selectivity of the ketone's approach to the metal hydride, leading to high enantio-induction.

  • Anhydrous & Degassed Solvents: Oxygen can oxidize the phosphine ligand and the Rh(I) catalyst, rendering it inactive. Water can interfere with the catalytic cycle. Rigorous exclusion of air and moisture is critical.

  • Pressure and Temperature: These parameters influence reaction rate and, occasionally, selectivity. The stated conditions are typically a good starting point, but optimization may be required for different substrates or catalyst loadings.

Methodology 2: Lipase-Catalyzed Kinetic Resolution

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods.[3] Enzymatic kinetic resolution relies on the ability of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic alcohol at a much higher rate than the other.

In this protocol, racemic methyl 2-hydroxy-3-phenylpropanoate is subjected to acylation using vinyl acetate as the acyl donor and an immobilized lipase, such as Candida antarctica Lipase B (CALB), as the catalyst. The enzyme preferentially acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The reaction is stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the remaining alcohol and the formed ester.

Workflow for Enzymatic Kinetic Resolution

G cluster_0 Reaction Mixture cluster_1 Post-Reaction (at ~50% Conversion) Racemic Racemic (R/S)-Alcohol Reaction Enzymatic Acylation (Toluene, 40°C) Racemic->Reaction Enzyme Immobilized Lipase (CALB) Enzyme->Reaction Acyl_Donor Vinyl Acetate Acyl_Donor->Reaction R_Alcohol (R)-Alcohol (Unreacted) Reaction->R_Alcohol S_Ester (S)-Acetate (Product) Reaction->S_Ester Separation Chromatographic Separation R_Alcohol->Separation S_Ester->Separation Final_Product This compound Separation->Final_Product

Caption: Workflow for lipase-catalyzed kinetic resolution.

Experimental Protocol: Enzymatic Resolution

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
Racemic Methyl 2-hydroxy-3-phenylpropanoate≥98%Standard SupplierSubstrate
Immobilized Candida antarctica Lipase B (CALB)N/ASigma-Aldrich, NovozymBiocatalyst
Vinyl Acetate≥99%Standard SupplierAcyl Donor
TolueneAnhydrousStandard SupplierSolvent
4Å Molecular SievesN/AStandard SupplierDrying Agent

Procedure:

  • Reaction Setup: To a flame-dried flask, add racemic methyl 2-hydroxy-3-phenylpropanoate (180 mg, 1.0 mmol), anhydrous toluene (10 mL), and activated 4Å molecular sieves.

  • Acyl Donor Addition: Add vinyl acetate (184 µL, 2.0 mmol, 2.0 equiv).

  • Enzyme Addition: Add immobilized CALB (20 mg by weight).

  • Reaction Execution: Seal the flask and stir the suspension at 40 °C. Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC. The goal is to stop the reaction at ~50% conversion.

  • Work-up: Once ~50% conversion is reached (typically 12-24 hours), filter off the enzyme and molecular sieves. Wash the solids with a small amount of toluene.

  • Purification: Concentrate the filtrate under reduced pressure. Separate the unreacted (R)-alcohol from the (S)-acetate product via flash column chromatography (eluent: gradient of 5% to 25% ethyl acetate in hexanes).

  • Analysis: Confirm the structure of the recovered alcohol. Determine its enantiomeric excess via chiral HPLC. An ee of >98% can be achieved for the recovered alcohol.[4]

Causality and Insights
  • Why Immobilized Enzyme? Immobilization enhances the stability, reusability, and ease of handling of the enzyme. It also simplifies the work-up, as the catalyst can be removed by simple filtration.

  • Vinyl Acetate as Acyl Donor: The enol byproduct tautomerizes to acetaldehyde, which is volatile. This makes the acylation step effectively irreversible and drives the reaction forward.

  • Monitoring Conversion is Key: The fundamental limitation of kinetic resolution is a maximum theoretical yield of 50% for a single enantiomer. Allowing the reaction to proceed beyond 50% conversion will result in the acylation of the less-reactive (R)-enantiomer, thereby decreasing its enantiomeric excess.

Methodology 3: Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction.[5][6] After the reaction, the auxiliary is cleaved and can be recovered. Evans' oxazolidinone auxiliaries are a benchmark for stereocontrolled aldol reactions, which can be adapted for this synthesis.

The strategy involves N-acylation of a chiral oxazolidinone with phenylacetyl chloride, followed by stereoselective hydroxylation of the corresponding boron enolate. Subsequent methanolysis cleaves the auxiliary and provides the desired (R)-α-hydroxy ester.

Reaction Pathway Using a Chiral Auxiliary

G Aux Chiral Oxazolidinone Step1 1. n-BuLi 2. Acylation Aux->Step1 Acyl Phenylacetyl Chloride Acyl->Step1 N_Acyl N-Acyl Oxazolidinone Step1->N_Acyl Step2 1. Di-n-butylboryl Triflate, Et₃N 2. (+)-N-Sulfonyloxaziridine N_Acyl->Step2 Hydroxylated α-Hydroxylated Adduct Step2->Hydroxylated Step3 Sodium Methoxide in Methanol Hydroxylated->Step3 Product This compound Step3->Product Recovered_Aux Recovered Auxiliary Step3->Recovered_Aux

References

Application Notes & Protocols: Asymmetric Synthesis of β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral β-Hydroxy Esters

Optically active β-hydroxy esters are paramount structural motifs in the pharmaceutical and chemical industries. Their versatile bifunctional nature, possessing both a hydroxyl and an ester group at a defined stereochemical relationship, renders them invaluable chiral building blocks for the synthesis of a myriad of complex, biologically active molecules. These include blockbuster drugs such as the cholesterol-lowering agent atorvastatin (Lipitor®), antibiotics, and various natural products. The precise control of stereochemistry at the β-carbon, and potentially the α-carbon, is critical as the biological activity of the final therapeutic agent is often dictated by its specific stereoisomeric form. Consequently, robust and efficient asymmetric methods for their synthesis are of utmost importance in drug development and process chemistry.

This guide provides an in-depth overview of the principal strategies for the asymmetric synthesis of β-hydroxy esters, complete with detailed experimental protocols and a comparative analysis of their effectiveness. The methodologies discussed herein are categorized into three main approaches:

  • Diastereoselective Aldol Reactions: Employing chiral auxiliaries to direct the stereochemical outcome of the reaction.

  • Catalytic Asymmetric Reduction of β-Keto Esters: Utilizing chiral catalysts for the enantioselective reduction of a prochiral ketone.

  • Alternative and Complementary Methods: Including the asymmetric Reformatsky reaction and enzymatic resolutions.

Diastereoselective Aldol Reactions: The Evans Chiral Auxiliary Approach

The aldol reaction is a cornerstone of carbon-carbon bond formation. In the context of asymmetric synthesis, the use of chiral auxiliaries, temporarily attached to the ester enolate, provides a powerful means to control the stereochemistry of the newly formed stereocenters. The Evans oxazolidinone auxiliaries are among the most reliable and widely used for this purpose, enabling the synthesis of syn-aldol products with high diastereoselectivity.[1][2][3]

Causality Behind Experimental Choices

The success of the Evans aldol reaction hinges on the formation of a rigid, chair-like six-membered transition state, which is achieved through chelation of a boron enolate with the aldehyde.[4] The bulky substituent on the chiral auxiliary effectively shields one face of the enolate, forcing the aldehyde to approach from the less hindered side. This steric control dictates the absolute stereochemistry of the resulting β-hydroxy ester. The choice of boron triflate as the Lewis acid is crucial for generating the desired Z-enolate, which is a prerequisite for high syn-diastereoselectivity.[3]

Workflow for Evans syn-Aldol Reaction

Evans_Aldol_Workflow cluster_prep Step 1: Acylation cluster_enol Step 2: Enolate Formation cluster_aldol Step 3: Aldol Addition cluster_removal Step 4: Auxiliary Removal Aux Chiral Oxazolidinone Acyl_Aux N-Acyl Oxazolidinone Aux->Acyl_Aux Base Acyl Acyl Chloride Acyl->Acyl_Aux Enolate Boron Enolate (Z) Acyl_Aux->Enolate Bu2BOTf, Base Adduct Aldol Adduct Enolate->Adduct Aldehyde Aldehyde Aldehyde->Adduct Product β-Hydroxy Ester Adduct->Product LiOOH or NaOMe

Caption: Workflow of the Evans Asymmetric Aldol Reaction.

Protocol 1: Synthesis of a syn-β-Hydroxy Ester via Evans Aldol Reaction

This protocol describes the synthesis of a syn-aldol adduct from an N-propionyl oxazolidinone and isobutyraldehyde.

Materials:

  • (R)-4-benzyl-3-propionyloxazolidin-2-one

  • Dibutylboron triflate (Bu₂BOTf), 1.0 M in CH₂Cl₂

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • 30% Hydrogen peroxide (H₂O₂)

  • Saturated aqueous NaHCO₃ and NaCl solutions

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: To a flame-dried, argon-purged round-bottom flask, add N-propionyl oxazolidinone (1.0 equiv) and anhydrous CH₂Cl₂ (to make a 0.1 M solution). Cool the solution to -78 °C in a dry ice/acetone bath. Add Bu₂BOTf (1.1 equiv) dropwise, followed by the slow addition of DIPEA (1.2 equiv). Stir the resulting mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add freshly distilled isobutyraldehyde (1.5 equiv) dropwise. Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for 1 hour.

  • Workup: Quench the reaction by adding a pH 7 phosphate buffer. Add MeOH and then slowly add a 2:1 mixture of MeOH and 30% H₂O₂. Stir vigorously for 1 hour. Remove the volatiles under reduced pressure. Extract the aqueous residue with CH₂Cl₂ (3x). Combine the organic layers, wash with saturated aqueous NaHCO₃ and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel chromatography to yield the aldol adduct. Diastereomeric ratio can be determined by ¹H NMR analysis.

  • Auxiliary Cleavage: To obtain the β-hydroxy ester, dissolve the purified aldol adduct in anhydrous THF and cool to 0 °C. Add a solution of sodium methoxide (NaOMe) in MeOH. Stir until the reaction is complete (monitored by TLC). Quench with saturated aqueous NH₄Cl and extract with ethyl acetate. The chiral auxiliary can be recovered from the aqueous layer.

Catalytic Asymmetric Reduction of β-Keto Esters

An alternative and highly atom-economical approach to chiral β-hydroxy esters is the asymmetric reduction of prochiral β-keto esters. This method avoids the use of stoichiometric chiral auxiliaries and often proceeds with excellent enantioselectivity. Two prominent methods in this category are Noyori's asymmetric hydrogenation and the Corey-Itsuno reduction.

Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation utilizes a ruthenium catalyst bearing a chiral bisphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5][6][7] This reaction is renowned for its high efficiency, broad substrate scope, and exceptional enantioselectivity, often exceeding 99% ee.[8]

Causality Behind Experimental Choices

The mechanism involves the formation of a ruthenium-hydride species which coordinates to the β-keto ester.[5] The C₂-symmetric BINAP ligand creates a chiral environment around the metal center, forcing the substrate to adopt a specific conformation. This geometric constraint allows the hydride to be delivered to only one of the two enantiotopic faces of the ketone, resulting in a single enantiomer of the β-hydroxy ester product.[7] The reaction is typically run under hydrogen pressure in an alcohol solvent, which participates in the catalytic cycle.

Diagram of Noyori Asymmetric Hydrogenation

Noyori_Hydrogenation Substrate β-Keto Ester Catalyst [RuCl(BINAP)]₂NEt₃ Substrate->Catalyst Product β-Hydroxy Ester (High ee) Catalyst->Product Enantioselective Hydride Transfer H2 H₂ (gas) H2->Catalyst

Caption: Key components of the Noyori Asymmetric Hydrogenation.

Protocol 2: Noyori Asymmetric Hydrogenation of Ethyl Acetoacetate

Materials:

  • [RuCl₂(S)-BINAP] catalyst

  • Ethyl acetoacetate

  • Anhydrous, degassed ethanol (EtOH)

  • High-pressure hydrogenation vessel (autoclave)

  • Hydrogen gas (high purity)

Procedure:

  • Reaction Setup: In a glovebox, charge a glass liner for the autoclave with the [RuCl₂((S)-BINAP)] catalyst (0.01 mol%). Add anhydrous, degassed EtOH. Add ethyl acetoacetate (1.0 equiv).

  • Hydrogenation: Seal the glass liner inside the autoclave. Purge the vessel with argon, then with hydrogen gas (3-4 cycles). Pressurize the autoclave to the desired pressure (e.g., 50-100 atm) with hydrogen.

  • Reaction: Heat the reaction to the desired temperature (e.g., 50 °C) and stir for the required time (typically 12-24 hours), monitoring the hydrogen uptake.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas. Remove the solvent under reduced pressure.

  • Purification and Analysis: The crude product can be purified by distillation or chromatography. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.

Corey-Itsuno (CBS) Reduction

The Corey-Itsuno reduction, also known as the Corey-Bakshi-Shibata (CBS) reduction, is an enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane source (e.g., BH₃·THF).[9][10][11] This method is particularly effective for a wide range of ketones and offers high levels of enantioselectivity under mild conditions.[12][13]

Causality Behind Experimental Choices

The oxazaborolidine acts as a chiral Lewis acid that coordinates to the carbonyl oxygen of the β-keto ester. Simultaneously, the nitrogen atom of the catalyst coordinates to the borane, bringing the hydride source into close proximity. This pre-organization in the transition state facilitates the intramolecular transfer of a hydride to one specific face of the ketone, governed by the stereochemistry of the prolinol-derived catalyst.[10]

Protocol 3: CBS Reduction of a β-Keto Ester

Materials:

  • (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Ethyl benzoylacetate

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 N HCl

  • Saturated aqueous NaHCO₃ and NaCl solutions

  • Anhydrous MgSO₄

Procedure:

  • Catalyst Activation: To a flame-dried, argon-purged flask, add the CBS catalyst solution (0.1 equiv). Cool to 0 °C and slowly add BH₃·SMe₂ (0.6 equiv). Stir for 10 minutes.

  • Reduction: Cool the mixture to -20 °C. Add a solution of ethyl benzoylacetate (1.0 equiv) in anhydrous THF dropwise over 30 minutes. Stir at -20 °C for 1-2 hours, or until TLC indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow, dropwise addition of MeOH at -20 °C. Allow the mixture to warm to room temperature. Add 1 N HCl and stir for 30 minutes. Extract with ethyl acetate (3x).

  • Purification and Analysis: Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography. Determine the enantiomeric excess by chiral HPLC.

Enzymatic and Other Asymmetric Methods

Biocatalytic Reduction using Ketoreductases (KREDs)

Nature's catalysts, enzymes, offer an environmentally benign and highly selective route to chiral β-hydroxy esters. Ketoreductases (KREDs), often derived from microorganisms like baker's yeast (Saccharomyces cerevisiae) or engineered E. coli, can reduce β-keto esters with exceptional enantioselectivity.[14][15][16][17]

Causality Behind Experimental Choices

The high selectivity of enzymatic reductions stems from the precisely shaped active site of the enzyme, which binds the substrate in a specific orientation.[16] This forces the hydride, delivered from a cofactor such as NADPH, to attack only one face of the carbonyl group. A significant advantage is that often, both enantiomers of the product can be accessed by selecting different enzymes that exhibit opposite stereopreferences.[18][19]

Protocol 4: General Procedure for KRED-Catalyzed Reduction

Materials:

  • Ketoreductase (KRED) enzyme preparation

  • β-keto ester substrate

  • Cofactor (NADH or NADPH)

  • Cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/secondary alcohol dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.0)

  • Organic co-solvent (e.g., DMSO or isopropanol, if needed for substrate solubility)

Procedure:

  • Reaction Mixture Preparation: In a temperature-controlled vessel, prepare a solution of the phosphate buffer. Add the components of the cofactor regeneration system (e.g., glucose and glucose dehydrogenase). Add the NADPH cofactor.

  • Enzyme and Substrate Addition: Add the KRED enzyme preparation. Finally, add the β-keto ester substrate (often dissolved in a minimal amount of co-solvent).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30 °C) for 24-48 hours. Monitor the reaction progress by HPLC or GC.

  • Workup and Purification: Once the reaction is complete, extract the product with an organic solvent like ethyl acetate. Dry the organic layer and concentrate. Purify the product by chromatography. Determine ee by chiral HPLC or GC.

Asymmetric Reformatsky Reaction

The Reformatsky reaction involves the reaction of an α-haloester with an aldehyde or ketone in the presence of zinc metal to form a β-hydroxy ester.[20] The asymmetric variant typically employs a chiral ligand to control the stereochemical outcome, providing access to β-hydroxy esters with good to excellent enantioselectivity.[21][22][23][24]

Comparative Summary of Methods

MethodKey Reagent/CatalystTypical SelectivityAdvantagesLimitations
Evans Aldol Reaction Chiral Oxazolidinone Auxiliary>95% deHighly reliable, predictable stereochemistry, well-established.[1][2]Stoichiometric use of chiral auxiliary, multi-step process.
Noyori Hydrogenation Ru-BINAP Catalyst>99% ee[6]Highly atom-economical, exceptional enantioselectivity, broad scope.[5]Requires high-pressure equipment, expensive catalyst.
CBS Reduction Chiral Oxazaborolidine>95% ee[9]Mild conditions, high enantioselectivity, commercially available catalyst.Stoichiometric borane reagent, sensitive to moisture.[12]
Biocatalytic (KRED) Ketoreductase Enzyme>99% ee[14]Environmentally friendly, extremely high selectivity, mild aqueous conditions.Substrate-specific, may require enzyme screening and optimization.
Asymmetric Reformatsky Chiral Ligand + Zn75-95% ee[21][24]Tolerates a wide range of functional groups.Enantioselectivity can be substrate-dependent.

Conclusion

The synthesis of enantiomerically pure β-hydroxy esters is a well-developed field with several powerful and reliable methods at the disposal of the modern chemist. The choice of method depends on several factors, including the desired scale of the reaction, the specific stereoisomer required, cost considerations, and available equipment. Chiral auxiliary-based methods like the Evans aldol reaction offer predictability and reliability, while catalytic methods such as Noyori hydrogenation provide a more atom-economical and elegant solution. Biocatalysis is emerging as a powerful, green alternative that can deliver products with unparalleled selectivity. By understanding the principles and practicalities of each approach, researchers and drug development professionals can strategically select the optimal route for accessing these critical chiral building blocks.

References

Application Notes & Protocols: Boron-Mediated Asymmetric Aldol Reaction for Phenylpropanoates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of Boron Enolates in Asymmetric Aldol Reactions

The aldol reaction stands as a foundational carbon-carbon bond-forming strategy in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1][2] Achieving stereocontrol over the two newly formed chiral centers is a significant challenge. Boron-mediated asymmetric aldol reactions have emerged as a powerful and reliable solution, consistently delivering high levels of diastereoselectivity and enantioselectivity.[3][4]

This guide provides an in-depth exploration of the application of boron enolates to the asymmetric aldol reaction of phenylpropanoates, a key structural motif in many biologically active compounds. Unlike other metal enolates, boron enolates offer distinct advantages due to the short, covalent boron-oxygen bonds.[3][5] This leads to highly organized and compact six-membered, chair-like transition states, which amplifies steric interactions and allows for predictable and precise stereochemical control.[1][5][6]

We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-tested protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.

Mechanistic Insight: The Zimmerman-Traxler Model in Action

The stereochemical outcome of the boron-mediated aldol reaction is elegantly rationalized by the Zimmerman-Traxler model.[1][7][8] This model postulates a six-membered, chair-like transition state where the boron atom coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen.[1][9] The substituents on the enolate and the aldehyde occupy either axial or pseudo-axial/equatorial positions, and the steric interactions between these groups dictate the facial selectivity of the reaction.

For the reaction of a phenylpropanoate derivative, the geometry of the boron enolate is paramount. The use of dialkylboron triflates, such as dibutylboron triflate (Bu₂BOTf), in the presence of a tertiary amine base, reliably generates the (Z)-enolate.[7] This (Z)-enolate then reacts with an aldehyde via a chair-like transition state to selectively form the syn-aldol adduct.[7][10] The chiral auxiliary attached to the phenylpropanoate directs the aldehyde to attack from a specific face of the enolate, thereby controlling the absolute stereochemistry of the product.

Visualization of the Reaction Pathway

Aldol_Workflow cluster_0 Enolate Formation cluster_1 Aldol Addition cluster_2 Workup & Cleavage Propanoate Chiral Phenylpropanoate (e.g., Evans Auxiliary) Reagents Bu₂BOTf, DIPEA -78 °C to 0 °C Propanoate->Reagents 1. Z_Enolate (Z)-Boron Enolate Reagents->Z_Enolate 2. Aldehyde Aldehyde (R-CHO) -78 °C TS Zimmerman-Traxler Transition State Z_Enolate->TS Aldehyde->TS 3. Aldolate Boron Aldolate Intermediate TS->Aldolate 4. Workup Oxidative Workup (H₂O₂ buffered) Aldolate->Workup 5. Aldolate->Workup Syn_Product syn-Aldol Adduct Workup->Syn_Product 6. Cleavage Auxiliary Removal (e.g., LiOH, H₂O₂) Syn_Product->Cleavage 7. Final_Product Enantioenriched β-Hydroxy Phenylpropanoate Cleavage->Final_Product 8. caption Workflow for Boron-Mediated Asymmetric Aldol Reaction.

Caption: Workflow for Boron-Mediated Asymmetric Aldol Reaction.

Core Protocol: Synthesis of syn-3-Hydroxy-2-methyl-3-phenylpropanoates

This protocol details the synthesis of a syn-aldol adduct using an Evans-type oxazolidinone chiral auxiliary.[2][11] Evans auxiliaries are widely used due to their high stereodirecting ability and the ease with which they can be removed post-reaction.[12][13]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone>99%Standard SupplierOther Evans auxiliaries can be used.
Propionyl chloride>98%Standard SupplierDistill before use.
n-Butyllithium (n-BuLi)2.5 M in hexanesStandard SupplierTitrate before use.
Dibutylboron triflate (Bu₂BOTf)1.0 M in CH₂Cl₂Standard SupplierHandle under inert atmosphere.
N,N-Diisopropylethylamine (DIPEA)>99.5%Standard SupplierDistill from CaH₂.
Benzaldehyde>99%Standard SupplierDistill before use.
Dichloromethane (CH₂Cl₂)AnhydrousSolvent Purification System
Tetrahydrofuran (THF)AnhydrousSolvent Purification System
Hydrogen peroxide30% aq. solutionStandard Supplier
Phosphate bufferpH 7Lab Prepared
Methanol (MeOH)ACS GradeStandard Supplier
Diethyl ether (Et₂O)ACS GradeStandard Supplier
Saturated aq. NH₄ClLab Prepared
Saturated aq. NaHCO₃Lab Prepared
BrineLab Prepared
Anhydrous MgSO₄ or Na₂SO₄ACS GradeStandard Supplier
Step-by-Step Methodology
Part 1: Preparation of N-Propionyl Oxazolidinone
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq).

  • Dissolution: Dissolve the auxiliary in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C. Stir for 30 minutes at -78 °C.

  • Acylation: Add propionyl chloride (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Washing and Drying: Wash the combined organic layers with saturated aqueous NaHCO₃ and brine. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-propionyl oxazolidinone.

Part 2: Asymmetric Aldol Reaction
  • Setup: To a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, add the N-propionyl oxazolidinone (1.0 eq) and dissolve in anhydrous CH₂Cl₂ (approx. 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Enolate Formation: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) followed by the dropwise addition of dibutylboron triflate (1.1 eq). Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.[7]

  • Aldol Addition: Slowly add freshly distilled benzaldehyde (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Quench the reaction at 0 °C by adding 3 mL of pH 7 phosphate buffer, followed by 5 mL of methanol. Then, slowly add a pre-mixed 2:1 solution of methanol and 30% hydrogen peroxide (approx. 5 mL) to oxidatively cleave the boron-aldolate complex.[14] Stir vigorously for 1 hour at room temperature.

  • Extraction and Purification: Remove the volatiles under reduced pressure. Extract the aqueous residue with diethyl ether (3x). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography to obtain the desired syn-aldol adduct.

Visualization of the Stereochemical Model

Caption: Chair-like transition state leading to the syn product.

Expected Outcomes and Data

The boron-mediated aldol reaction using Evans auxiliaries is renowned for its high stereoselectivity. The choice of boron reagent and base is critical for controlling the enolate geometry and, consequently, the diastereoselectivity of the aldol product.[15]

EntryBoron ReagentBaseAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
1Bu₂BOTfDIPEABenzaldehyde>99:185-95[11]
2Bu₂BOTfEt₃NIsobutyraldehyde>99:190[16]
3c-Hex₂BClEt₃NBenzaldehyde3:9775[7]

Note: The use of dicyclohexylboron chloride (c-Hex₂BCl) typically favors the formation of the (E)-enolate, leading to the anti-aldol product.[7]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Boron reagents are extremely sensitive to moisture. All glassware must be rigorously dried, and the reaction must be conducted under a dry, inert atmosphere (Nitrogen or Argon).[10]

  • Reagent Purity: The purity of the boron reagent, base, and aldehyde is crucial. Impurities can lead to side reactions and lower stereoselectivity. It is recommended to use freshly distilled solvents and reagents.

  • Temperature Control: Maintaining low temperatures (typically -78 °C) during enolate formation and the aldol addition is critical for ensuring kinetic control and maximizing selectivity.[1]

  • Oxidative Workup: The oxidative workup with buffered hydrogen peroxide is essential to break down the stable boron-aldolate complex and isolate the product. The reaction can be exothermic, so slow addition and cooling are necessary.[14]

  • Auxiliary Removal: The Evans auxiliary can be cleaved under various conditions (e.g., LiOH/H₂O₂, LiBH₄, Me₂Al-NH(OMe)Me) to yield the corresponding carboxylic acid, primary alcohol, or Weinreb amide, respectively, without epimerization of the newly formed stereocenters.[13]

Conclusion

The boron-mediated asymmetric aldol reaction of phenylpropanoates is a robust and highly predictable method for the stereoselective synthesis of β-hydroxy carbonyl compounds. The use of chiral auxiliaries, particularly Evans oxazolidinones, in conjunction with dialkylboron triflates, provides a reliable pathway to syn-aldol products with excellent diastereoselectivity and enantioselectivity. The principles outlined in this guide, grounded in the Zimmerman-Traxler model, offer a clear framework for researchers to successfully implement this powerful synthetic tool in their work, accelerating the development of complex chiral molecules for various applications.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of (R)-Methyl 2-hydroxy-3-phenylpropanoate, a valuable chiral building block, from the β-lactam precursor, 3-hydroxy-4-phenylazetidin-2-one. We delve into the underlying reaction mechanism, present a detailed and validated experimental protocol, and offer expert insights into process optimization and troubleshooting. This application note is designed to equip researchers with the necessary knowledge to successfully and reliably perform this key organic transformation.

Introduction and Strategic Importance

This compound is a high-value chiral intermediate in the pharmaceutical industry.[1] Its specific stereochemistry and functional groups make it a critical precursor in the synthesis of complex molecules, most notably as a key side-chain component for the potent anti-cancer agent, Paclitaxel (Taxol).[2] The synthesis of this α-hydroxy ester from a β-lactam (azetidin-2-one) core is an elegant and efficient strategy that leverages the inherent reactivity of the strained four-membered ring.

β-lactams are not merely intermediates for antibiotics; they are versatile synthons in organic chemistry.[3][4][5][6] The ring strain within the azetidin-2-one structure makes the amide bond susceptible to nucleophilic cleavage, providing a reliable pathway to various β-amino acid derivatives.[7] This guide focuses on the acid-catalyzed methanolysis of 3-hydroxy-4-phenylazetidin-2-one, a process that efficiently opens the lactam ring to yield the desired product with retention of critical stereochemistry.

The Underlying Chemistry: Mechanism of Acid-Catalyzed Methanolysis

Understanding the reaction mechanism is paramount for troubleshooting and optimization. The conversion of the β-lactam to the methyl ester proceeds via an acid-catalyzed nucleophilic acyl substitution.

Causality of Reagent Selection:

  • Methanol (MeOH): Serves the dual role of a solvent and the primary nucleophile. Using it as the solvent ensures a high molar excess, which, according to Le Châtelier's principle, drives the equilibrium towards the ring-opened product.

  • Hydrogen Chloride (HCl) Gas: Anhydrous HCl is an excellent choice for an acid catalyst. It generates a highly acidic methanolic solution without introducing water, which could lead to the undesired hydrolysis of the starting material or product. The acid's role is to protonate the β-lactam, thereby activating the carbonyl carbon for nucleophilic attack.[8][9]

The Stepwise Mechanism:

  • Activation via Protonation: The reaction is initiated by the protonation of the β-lactam. While protonation can occur at either the carbonyl oxygen or the nitrogen, protonation of the amide nitrogen is a key step in the acid-mediated degradation of similar β-lactam structures, making the carbonyl carbon significantly more electrophilic.[5]

  • Nucleophilic Attack: A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This is the rate-determining step of the reaction.

  • Tetrahedral Intermediate Formation: This attack results in the formation of a transient tetrahedral intermediate.[9]

  • Ring Opening: The strained four-membered ring collapses through the cleavage of the C2-N1 amide bond. The nitrogen atom is protonated by the acidic medium, making it a good leaving group.

  • Product Formation: Subsequent proton transfers result in the reformation of the carbonyl group and the release of the final product, this compound, as its ammonium chloride salt.

The stereochemistry at the C3 and C4 positions of the starting β-lactam is critical and is retained throughout the reaction, yielding the corresponding (2R, 3S) configuration in the resulting 3-amino-2-hydroxy ester intermediate.

Reaction_Mechanism Fig 1: Mechanism of Acid-Catalyzed Methanolysis A 3-Hydroxy-4-phenylazetidin-2-one B Protonated β-Lactam (Activated) A->B + H⁺ C Tetrahedral Intermediate B->C + CH₃OH (Nucleophilic Attack) D Ring-Opened Intermediate C->D Ring Opening (C-N Cleavage) E Product (Methyl 3-amino-2-hydroxy-3-phenylpropanoate) D->E Proton Transfer

Caption: Fig 1: Mechanism of Acid-Catalyzed Methanolysis

Validated Experimental Protocol

This protocol is adapted from established literature procedures and has been optimized for reliability and yield.[2]

Materials and Equipment
Reagents & Materials Grade Equipment
3-hydroxy-4-phenylazetidin-2-one (HPA)>98%Three-neck round-bottom flask (500 mL)
Methanol (Anhydrous)ACS Grade, <0.005% H₂OMagnetic stirrer and stir bar
Hydrogen Chloride (HCl) gasAnhydrousGas dispersion tube (sparger)
Ethyl AcetateACS GradeIce-water bath
HexaneACS GradeRotary evaporator
TLC PlatesSilica gel 60 F₂₅₄Standard laboratory glassware
Developing Agent (for TLC)Ethyl AcetateFume hood
Step-by-Step Methodology

Safety First: This procedure involves corrosive anhydrous HCl gas and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.

Experimental_Workflow Fig 2: Experimental Workflow Start Start: Dissolve HPA in Anhydrous Methanol Step1 Cool solution to 0°C in an ice bath Start->Step1 Step2 Bubble anhydrous HCl gas into the solution for 3-4 hours Step1->Step2 Step3 Monitor reaction progress via TLC Step2->Step3 Check Is starting material consumed? Step3->Check Check->Step2 No Step4 Concentrate the reaction mixture under reduced pressure Check->Step4 Yes End End: Obtain crude product (syrup) Step4->End

Caption: Fig 2: Experimental Workflow

  • Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube, dissolve 50 g of 3-hydroxy-4-phenylazetidin-2-one (HPA) in 300 mL of anhydrous methanol.

  • Acidification: Place the flask in an ice-water bath to cool the solution to approximately 0-5 °C. While stirring vigorously, begin to pass a slow, steady stream of anhydrous HCl gas through the solution via the gas dispersion tube.[2]

  • Reaction Execution: Continue passing HCl gas for 3 to 4 hours, maintaining the temperature between 0-10 °C. The reaction is exothermic, so careful temperature control is necessary.

  • Monitoring: After approximately 3 hours, begin monitoring the reaction by Thin Layer Chromatography (TLC).

    • TLC System: Use ethyl acetate as the developing agent (eluent).

    • Analysis: Spot the starting material (a solution of HPA in methanol) and a sample from the reaction mixture on a TLC plate. The reaction is complete when the spot corresponding to the starting material has completely disappeared.[2]

  • Work-up: Once the reaction is complete, stop the flow of HCl gas. Remove the gas dispersion tube and the ice bath.

  • Solvent Removal: Concentrate the reaction mixture using a rotary evaporator under reduced pressure. This will remove the excess methanol and HCl.

  • Product Isolation: The resulting product will be a viscous, syrup-like substance, which is the hydrochloride salt of the desired methyl ester. The yield is typically quantitative (approx. 60 g).[2] This crude product is often of sufficient purity to be used directly in subsequent synthetic steps, such as N-benzoylation.[2]

Characterization Data

The expected product is 3-phenylisoserine methyl ester hydrochloride.

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.77 (s, 1H), δ 7.50 (t, 2H), δ 7.41 (m, 3H), δ 6.85 (bs, 1H), δ 4.49 (d, 1H), δ 4.36 (s, 1H), δ 3.47 (s, 3H).[2]

  • MS (m/z): 196 (M+1).[2]

Quantitative Data and Process Insights

The following table summarizes the key quantitative parameters for this protocol.

Parameter Value Rationale / Notes
Starting Material (HPA) 50 g---
Solvent (Methanol) 300 mLActs as solvent and excess reagent.
Catalyst Anhydrous HCl gasEnsures anhydrous conditions.
Reaction Temperature 0-10 °CControls exothermicity and minimizes side reactions.
Reaction Time 3-4 hoursMonitored by TLC for completion.[2]
Expected Product 3-phenylisoserine methyl ester HClSyrup-like substance.
Expected Yield ~100% (crude)The crude product is used directly in many cases.[2]

Expert Insights & Troubleshooting:

  • Anhydrous Conditions: The presence of water can lead to the formation of the corresponding carboxylic acid instead of the methyl ester. Ensure that the methanol is anhydrous and that the reaction is protected from atmospheric moisture.

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining after 4 hours, continue passing HCl gas and monitor every hour. Ensure the gas dispersion is efficient and the stirring is vigorous.

  • Purification: While the crude product is often used directly, it can be purified by silica gel column chromatography if a higher purity is required. A gradient elution system of hexane/ethyl acetate would be a suitable starting point for developing a purification method.

Conclusion

The acid-catalyzed methanolysis of 3-hydroxy-4-phenylazetidin-2-one is a robust and high-yielding method for producing this compound (as its amino hydrochloride precursor). The procedure is straightforward, relying on common laboratory reagents and equipment. By understanding the underlying mechanism and adhering to the detailed protocol, researchers can reliably access this crucial chiral intermediate for applications in pharmaceutical development and complex molecule synthesis.

References

Application Notes & Protocols: The Strategic Use of (R)-Methyl 2-hydroxy-3-phenylpropanoate in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Chirality in Drug Design

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials is a cornerstone of modern asymmetric synthesis, allowing for the construction of complex active pharmaceutical ingredients (APIs) with precise stereochemical control. (R)-Methyl 2-hydroxy-3-phenylpropanoate, a versatile chiral building block, exemplifies this principle. Its defined stereocenter provides a reliable foundation for synthesizing sophisticated molecules, eliminating the need for costly and often inefficient chiral separation steps later in the manufacturing process. This guide provides an in-depth look at the applications and protocols involving this key intermediate.

Compound Profile: this compound

This compound is a colorless liquid that serves as a valuable chiral synthon in organic chemistry.[1] Its structure incorporates hydroxyl, methyl ester, and phenyl functional groups, offering multiple points for chemical modification.

PropertyValueSource
IUPAC Name methyl (2R)-2-hydroxy-3-phenylpropanoate[2]
CAS Number 27000-00-6[1][3]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4]
Appearance Crystal - Powder / White - Almost white[2]
Boiling Point 115°C at 3 mmHg[5]
Polar Surface Area 46.53 Ų[1]

Application I: Synthesis of the Paclitaxel (Taxol®) Side Chain

Paclitaxel is a potent mitotic inhibitor used in cancer chemotherapy. Its complex structure includes a chiral C13 side chain, (2R,3S)-N-benzoyl-3-phenylisoserine, which is crucial for its antitumor activity. This compound is a precursor for a key intermediate in the synthesis of this vital side chain. The following protocol outlines the preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate.[6]

Workflow for Paclitaxel Side Chain Intermediate Synthesis

G cluster_0 Step 1: Ring Opening & Esterification cluster_1 Step 2: N-Benzoylation cluster_2 Purification A 3-hydroxy-4-phenylazetidin-2-one (HPA) B 3-phenylisoserine methyl ester hydrochloride A->B HCl (gas), Methanol C Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate B->C Benzoyl Chloride, TEA, CH2Cl2, -5°C D Liquid-Liquid Extraction C->D E Column Chromatography / Recrystallization D->E F Final Pure Product E->F

Caption: Synthesis workflow for a key Paclitaxel side chain precursor.

Detailed Protocol: N-Benzoylation of 3-phenylisoserine methyl ester

This protocol is adapted from established synthetic methods for preparing the paclitaxel side chain.[6]

Step 1: Preparation of 3-phenylisoserine methyl ester hydrochloride

  • Dissolve 50g of 3-hydroxy-4-phenylazetidin-2-one (HPA) in 300ml of methanol in a suitable reaction vessel.

  • While stirring, bubble hydrogen chloride (HCl) gas through the solution for 3-4 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using ethyl acetate as the eluent until the starting material is no longer visible.

  • Concentrate the reaction mixture under reduced pressure to yield a syrup-like product (approximately 60g, 100% yield), which is the hydrochloride salt of the methyl ester. This crude product can be used directly in the next step.[6]

Causality: The acidic methanolysis cleaves the β-lactam ring of HPA, simultaneously forming the methyl ester at the carboxylic acid terminus and the hydrochloride salt at the amine.

Step 2: Preparation of Methyl (2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoate

  • Dissolve the crude 3-phenylisoserine methyl ester hydrochloride from the previous step in a mixture of 1000ml of dichloromethane (CH₂Cl₂) and 100ml of triethylamine (TEA).

  • Add an additional 66ml of TEA to the mixture and cool the reaction vessel to -5°C using an appropriate cooling bath.

  • Prepare a solution of 22.6ml of benzoyl chloride in 200ml of dichloromethane. Add this solution dropwise to the cooled reaction mixture over approximately 30 minutes.

  • After the addition is complete, continue stirring the reaction for 2 hours at -5°C. Monitor the reaction to completion using TLC (ethyl acetate/hexane = 2/1, v/v).[6]

  • Upon completion, pour the reaction mixture into a 3L beaker. Rinse the reaction flask with 500ml of dichloromethane and add it to the beaker.

  • Add 500ml of distilled water and stir vigorously. Perform a liquid-liquid extraction. The aqueous phase should be extracted again with 250ml of dichloromethane.

  • Combine the organic layers and wash them sequentially with 700ml of 1N hydrochloric acid and 500ml of saturated sodium chloride solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to dryness.

  • Recrystallize the crude product from ethyl acetate to obtain a white solid (approximately 80g, 89% yield).[6]

Causality: TEA acts as a base to neutralize the hydrochloride salt and the HCl generated during the acylation reaction. The dropwise addition of benzoyl chloride at low temperature controls the exothermic reaction and prevents side product formation, ensuring a high yield of the desired N-benzoylated product.

Application II: Synthesis of Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of medications used primarily to treat hypertension and congestive heart failure.[7] A key structural motif in many "pril" drugs (e.g., Benazepril, Enalapril) is a chiral amino acid derivative. (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE), a close structural analog of our topic compound, is a crucial intermediate in the synthesis of Benazepril.[7][8] The synthesis demonstrates the utility of chiral α-hydroxy esters in forming the core of these important drugs.

Enzymatic Synthesis of Chiral α-Hydroxy Esters

The asymmetric reduction of the corresponding α-keto ester is a highly efficient method for producing enantiomerically pure α-hydroxy esters like (R)-HPBE.[7] This biocatalytic approach offers high selectivity and operates under mild, environmentally friendly conditions.

Workflow for Biocatalytic Reduction

G cluster_0 Biocatalytic Reduction cluster_1 Downstream Synthesis A Ethyl 2-oxo-4-phenylbutyrate (OPBE) B (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) A->B Bi-enzyme system D Benazepril B->D Nucleophilic Substitution with (3S)-3-amino-1-t-butoxycarbonylmethyl -2,3,4,5-tetrahydro-1H-benzazepin-2-one C Carbonyl Reductase (CpCR) + Glucose Dehydrogenase (GDH) + NADPH (cofactor) C->A

Caption: Biocatalytic synthesis of an ACE inhibitor precursor.

Protocol: Asymmetric Reduction of Ethyl 2-oxo-4-phenylbutyrate (OPBE)

This protocol is based on advanced bi-enzyme coupled systems developed for high-efficiency synthesis.[7][9]

  • Enzyme System Preparation: Utilize a recombinant E. coli strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor (NADPH) regeneration.[7]

  • Reaction Setup: In a temperature-controlled bioreactor, prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0).

  • Substrate Addition: Add the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE), to the desired concentration (e.g., 30 mM).[9]

  • Cofactor and Co-substrate: Add a catalytic amount of the cofactor NADPH and a stoichiometric amount of the co-substrate for regeneration (e.g., glucose for the GDH system).

  • Biocatalysis: Introduce the engineered whole-cell biocatalyst or the purified enzymes into the reactor. Maintain the reaction at an optimal temperature (e.g., 30-37°C) with gentle agitation.

  • Monitoring and Workup: Monitor the conversion of OPBE to (R)-HPBE using HPLC. High conversion rates (>98%) and excellent enantiomeric excess (>99% ee) are achievable with optimized systems.[7][9]

  • Extraction: Once the reaction is complete, extract the product (R)-HPBE from the aqueous phase using an organic solvent like ethyl acetate. The organic layer is then dried and concentrated to yield the pure chiral alcohol, ready for the subsequent steps in the synthesis of Benazepril.[10]

Causality: The carbonyl reductase enantioselectively reduces the ketone of OPBE to the (R)-alcohol. The glucose dehydrogenase simultaneously oxidizes glucose to regenerate the NADPH consumed by the reductase, allowing the reaction to proceed to completion with only a catalytic amount of the expensive cofactor. This coupled-enzyme system is a hallmark of efficient and green pharmaceutical manufacturing.[7]

Quality Control: Isomeric Purity Analysis

Ensuring the enantiomeric purity of this compound and its derivatives is paramount. The presence of the undesired (S)-enantiomer can lead to impurities in the final API, potentially affecting its efficacy and safety profile.

Analytical Methodologies

Several analytical techniques are employed to determine the enantiomeric excess (ee) of chiral intermediates.[11]

MethodPrincipleAdvantagesConsiderations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.High resolution and sensitivity, suitable for trace analysis.Requires method development to find a suitable CSP and mobile phase.
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.Excellent resolution for volatile compounds.The analyte must be volatile or derivatized to increase volatility.
NMR with Chiral Agents A chiral derivatizing agent (e.g., Mosher's acid) or solvating agent is used to create diastereomeric complexes that exhibit distinct signals in the NMR spectrum.Rapid analysis without chromatographic separation; provides structural confirmation.Lower sensitivity compared to chromatographic methods; may require derivatization.
General Protocol for Chiral HPLC Analysis
  • Column Selection: Choose a chiral column known to be effective for separating enantiomers of similar compounds, such as a polysaccharide-based column (e.g., Chiralcel® OD-H).

  • Mobile Phase: Prepare an appropriate mobile phase, typically a mixture of hexane and isopropanol. The exact ratio must be optimized to achieve baseline separation (Resolution > 1.5).

  • Sample Preparation: Dissolve a small, accurately weighed amount of the sample in the mobile phase to create a dilute solution (e.g., 1 mg/mL).

  • Analysis: Inject the sample onto the HPLC system. The two enantiomers will elute at different retention times.

  • Quantification: Determine the enantiomeric excess by integrating the peak areas of the two enantiomers using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Conclusion

This compound and its structural analogs are indispensable chiral building blocks in the pharmaceutical industry. Their application in the synthesis of complex molecules like Paclitaxel and ACE inhibitors underscores the power of asymmetric synthesis in producing safe and effective medicines. The protocols and workflows detailed herein provide a framework for researchers and drug development professionals to leverage these valuable intermediates, emphasizing the importance of stereochemical control from the earliest stages of synthesis. By integrating robust synthetic strategies with rigorous analytical quality control, the pharmaceutical industry can continue to develop next-generation therapeutics with enhanced precision and efficacy.

References

Application Notes and Protocols: (R)-Methyl 2-hydroxy-3-phenylpropanoate in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chirality in Modern Agrochemicals

In the pursuit of more effective and environmentally benign crop protection solutions, the chirality of active ingredients has become a central focus for researchers and drug development professionals.[1][2] Many modern agrochemicals possess one or more stereogenic centers, and it is well-established that different enantiomers of a chiral pesticide can exhibit vastly different biological activities and toxicological profiles.[3] Often, only one enantiomer is responsible for the desired pesticidal effect, while the other may be inactive or even contribute to off-target toxicity. Consequently, the use of enantiomerically pure or enriched agrochemicals can lead to lower application rates, reduced environmental impact, and improved efficacy.[1]

(R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS: 27000-00-6), a derivative of D-phenylalanine, is a valuable chiral building block, or synthon, for the synthesis of such advanced agrochemicals.[4][5] Its defined stereochemistry provides a strategic starting point for the enantioselective synthesis of complex active ingredients. This application note provides a detailed overview of the properties of this compound and its application in the synthesis of phenylamide fungicides, a critical class of agrochemicals used to control oomycete pathogens.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in synthesis. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 27000-00-6[4][5][6]
Molecular Formula C₁₀H₁₂O₃[4]
Molecular Weight 180.20 g/mol [4][7]
Appearance White to almost white crystal/powder[4][6]
Boiling Point 115°C at 3 mmHg[5]
Polar Surface Area 46.53 Ų[4]
Vapor Pressure 0.001 mmHg at 25°C[4]
Storage Temperature Room Temperature, sealed in dry conditions[4][6]
Solubility Soluble in organic solvents, sparingly soluble in water.[4]

Application in the Synthesis of Phenylamide Fungicides: The Case of Metalaxyl-M

Phenylamide fungicides are a class of systemic fungicides highly effective against oomycete pathogens, such as Phytophthora and Pythium, which cause devastating diseases like late blight in potatoes and tomatoes, and downy mildew in various crops.[3][8] Metalaxyl was one of the first commercially successful phenylamides.[9] It was later discovered that the fungicidal activity resides almost exclusively in the R-enantiomer, known as Metalaxyl-M (or Mefenoxam).[2][3] The use of enantiomerically pure Metalaxyl-M allows for a significant reduction in the amount of active ingredient applied in the field, thereby minimizing environmental load.

This compound is a key chiral precursor for the synthesis of the core intermediate required for Metalaxyl-M production. The overall synthetic strategy involves the conversion of the hydroxyl group in the starting material to a good leaving group, followed by nucleophilic substitution with 2,6-dimethylaniline and subsequent acylation.

Synthetic Workflow Overview

The following diagram illustrates the conceptual workflow for the synthesis of a key Metalaxyl-M intermediate starting from this compound.

G A This compound B Activation of Hydroxyl Group (e.g., Chlorination) A->B SOCl₂ or similar C (R)-Methyl 2-chloro-3-phenylpropanoate (Intermediate) B->C D Nucleophilic Substitution with 2,6-Dimethylaniline C->D Base (e.g., Na₂CO₃) E (R)-Methyl N-(2,6-dimethylphenyl)alaninate (Key Intermediate) D->E F Acylation with Methoxyacetyl Chloride E->F Base (e.g., Triethylamine) G Metalaxyl-M (Final Product) F->G

Caption: Synthetic pathway from this compound to Metalaxyl-M.

Detailed Synthetic Protocols

The following protocols provide a step-by-step guide for the laboratory-scale synthesis of Metalaxyl-M, starting from this compound.

Part 1: Synthesis of the Key Intermediate, (R)-Methyl N-(2,6-dimethylphenyl)alaninate

This part of the synthesis involves two main steps: the conversion of the hydroxyl group of the starting material into a chlorine atom, followed by the reaction with 2,6-dimethylaniline.

Step 1a: Synthesis of (R)-Methyl 2-chloro-3-phenylpropanoate

Causality: The hydroxyl group in the starting material is a poor leaving group. To facilitate nucleophilic substitution by the aniline in the next step, it must be converted into a better leaving group. Chlorination using thionyl chloride is a common and effective method for this transformation, proceeding with retention of configuration under certain conditions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Pyridine (catalytic amount)

  • Anhydrous toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂), dissolve this compound (1 equivalent) in anhydrous toluene.

  • Add a catalytic amount of pyridine to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and saturated sodium bicarbonate solution to quench the excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with toluene.

  • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude (R)-Methyl 2-chloro-3-phenylpropanoate, which can be used in the next step without further purification.

Step 1b: Synthesis of (R)-Methyl N-(2,6-dimethylphenyl)alaninate

Causality: This is a nucleophilic substitution reaction where the amino group of 2,6-dimethylaniline displaces the chloride from the chiral intermediate. A base, such as sodium carbonate, is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[10]

Materials:

  • (R)-Methyl 2-chloro-3-phenylpropanoate (from Step 1a)

  • 2,6-Dimethylaniline

  • Sodium carbonate (Na₂CO₃)

  • Potassium iodide (KI, catalytic amount)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

Procedure:

  • In a round-bottom flask, combine 2,6-dimethylaniline (1 equivalent), sodium carbonate (1.5 equivalents), and a catalytic amount of potassium iodide in anhydrous DMF.

  • Add the crude (R)-Methyl 2-chloro-3-phenylpropanoate (1.1 equivalents) dissolved in a small amount of DMF to the mixture.

  • Heat the reaction mixture to 80-90°C and stir for 12-16 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure (R)-Methyl N-(2,6-dimethylphenyl)alaninate.

Part 2: Synthesis of Metalaxyl-M

Causality: The final step is the acylation of the secondary amine of the key intermediate with methoxyacetyl chloride.[11] A non-nucleophilic base like triethylamine is used to scavenge the HCl produced, preventing side reactions.

Materials:

  • (R)-Methyl N-(2,6-dimethylphenyl)alaninate (from Part 1)

  • Methoxyacetyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • Dissolve (R)-Methyl N-(2,6-dimethylphenyl)alaninate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0°C.

  • Slowly add methoxyacetyl chloride (1.1 equivalents) dropwise, keeping the temperature below 5°C.

  • After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as indicated by TLC.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude Metalaxyl-M.

  • The product can be further purified by recrystallization or column chromatography to obtain high-purity Metalaxyl-M.

Trustworthiness and Self-Validation

The protocols described are based on established chemical transformations. To ensure the success and validity of the synthesis, the following analytical checks are recommended at each stage:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the synthesized compounds at each step.

  • Mass Spectrometry (MS): To verify the molecular weight of the products.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (ee) of the final Metalaxyl-M, ensuring that the stereochemistry has been retained throughout the synthesis.

Conclusion

This compound serves as a highly valuable and versatile chiral synthon in the agrochemical industry. Its application in the enantioselective synthesis of potent fungicides like Metalaxyl-M underscores the importance of chirality in developing next-generation crop protection agents. The detailed protocols provided herein offer a practical guide for researchers and scientists to leverage this chiral building block in their synthetic endeavors, contributing to the creation of more efficient and environmentally responsible agricultural solutions.

References

Application Note & Protocol: A Robust Chiral HPLC Method for the Enantioselective Separation of Methyl 2-Hydroxy-3-Phenylpropanoate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of methyl 2-hydroxy-3-phenylpropanoate, key chiral building blocks in the synthesis of various pharmaceuticals, often exhibit different pharmacological and toxicological profiles. Consequently, the ability to accurately separate and quantify these enantiomers is of paramount importance in drug development and quality control. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-methyl 2-hydroxy-3-phenylpropanoate. The method utilizes a polysaccharide-based chiral stationary phase, which is widely recognized for its broad enantioselectivity.[1][2][3] This guide provides a comprehensive protocol, from mobile phase preparation to data analysis, and delves into the scientific rationale behind the methodological choices, empowering researchers to implement and adapt this method for their specific needs.

Introduction: The Imperative of Chiral Purity

In the pharmaceutical industry, the stereochemistry of a drug molecule is a critical determinant of its therapeutic efficacy and safety.[4][5] Enantiomers, non-superimposable mirror images of a chiral molecule, can interact differently with the chiral environment of the human body, such as receptors and enzymes.[6] This can lead to one enantiomer producing the desired therapeutic effect while the other may be inactive or, in some cases, cause adverse effects. Therefore, regulatory agencies worldwide mandate stringent control over the enantiomeric purity of chiral drugs.[4]

Methyl 2-hydroxy-3-phenylpropanoate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients. Its structural similarity to mandelic acid and other arylpropionic acids, for which numerous chiral separation methods have been developed, provides a strong foundation for creating a successful enantioselective HPLC method.[7][8][9][10] This application note outlines a direct chiral HPLC approach, which is often favored for its simplicity and efficiency over indirect methods that require derivatization.[4][11][12] The direct method relies on a chiral stationary phase (CSP) to form transient diastereomeric complexes with the enantiomers, leading to differential retention and, consequently, separation.[6][13]

The Principle of Chiral Recognition on Polysaccharide-Based CSPs

The cornerstone of this method is a polysaccharide-based chiral stationary phase, specifically a cellulose or amylose derivative coated or immobilized on a silica support.[1][2][6] These CSPs are renowned for their broad applicability and high success rates in resolving a wide range of racemates.[1][3]

The chiral recognition mechanism of polysaccharide-based CSPs is a complex interplay of various intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl and carbonyl groups of the analyte can form hydrogen bonds with the carbamate groups on the polysaccharide backbone.

  • π-π Interactions: The phenyl ring of the analyte can engage in π-π stacking with the aromatic moieties of the chiral selector.

  • Dipole-Dipole Interactions: Polar functional groups on both the analyte and the CSP contribute to dipole-dipole interactions.

  • Steric Fit (Inclusion): The overall shape of the analyte molecule plays a crucial role. One enantiomer will fit more favorably into the chiral grooves or cavities of the polysaccharide structure, leading to a more stable transient diastereomeric complex and, thus, a longer retention time.[6]

The combination of these interactions results in a difference in the binding energy between the two enantiomers and the CSP, enabling their chromatographic separation.

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Mobile Phase Preparation (n-Hexane/IPA) C System Equilibration A->C B Standard Solution Preparation (Racemic Analyte) D Inject Sample B->D C->D E Data Acquisition D->E F Peak Integration & Identification E->F G Calculate Resolution & Selectivity F->G

References

Troubleshooting & Optimization

Technical Support Center: A Scientist's Guide to Improving Enantiomeric Excess in the Asymmetric Synthesis of β-Hydroxy Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a specialized resource crafted for researchers, scientists, and drug development professionals. Chiral β-hydroxy esters are pivotal building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds.[1][2][3] Achieving high enantiomeric excess (ee) is often the most critical and challenging aspect of their synthesis. This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate and optimize your experiments for maximal stereoselectivity.

This center is structured to address issues from first principles, moving from foundational knowledge to specific, actionable troubleshooting protocols. We will explore the nuances of common synthetic routes, including asymmetric reductions of β-keto esters and asymmetric aldol reactions, explaining the causality behind experimental choices to empower you to solve not just current, but future challenges.

Part 1: Foundational Knowledge & Initial Checks

Before delving into complex troubleshooting, it is imperative to ensure the fundamentals are correctly in place. Often, low enantioselectivity can be traced back to issues with analytics or reagent quality rather than the reaction chemistry itself.

FAQ 1: My enantiomeric excess (% ee) is low or inconsistent. Where do I start?

Answer: The first and most critical step is to rigorously validate your analytical method for determining enantiomeric excess.[4] Inaccurate ee values are a common pitfall that can lead to misinterpretation of reaction outcomes. The most prevalent methods are chiral High-Performance Liquid Chromatography (HPLC) and chiral Gas Chromatography (GC).[5][6][7]

Protocol 1: Foundational Validation of a Chiral HPLC/GC Method

  • Resolution (Rs): Prepare a racemic or scalemic standard of your β-hydroxy ester. Inject this standard into your chiral column. The primary goal is to achieve baseline separation between the two enantiomer peaks. An Rs value greater than 1.5 is the standard for robust quantification.[4] If resolution is poor, optimize the mobile phase (for HPLC) or temperature program (for GC).

  • Accuracy Check: Prepare standards with known enantiomeric compositions (e.g., 90:10, 75:25, 50:50 R:S). Analyze these standards using your developed method. The measured ee% should closely match the known values.[4] A significant deviation points to an issue in your integration method or detector response.

  • Reagent & Catalyst Purity: Asymmetric reactions are highly sensitive to impurities.[4][5]

    • Substrate: Repurify your starting β-keto ester or aldehyde/ketone via distillation, chromatography, or recrystallization. Impurities can act as catalyst poisons or participate in non-selective background reactions.[5][8]

    • Solvents: Always use high-purity, anhydrous solvents appropriate for your reaction chemistry. Trace amounts of water or other coordinating impurities can deactivate or alter the selectivity of many chiral catalysts.[4][9]

    • Catalyst/Ligand: Verify the purity and integrity of your chiral catalyst or ligand. Many are air and moisture-sensitive.[9][10] Consider purchasing from a reputable supplier or repurifying if it has been stored for an extended period.

A systematic check of these fundamentals will resolve a surprising number of issues related to low enantioselectivity.

Part 2: Troubleshooting Asymmetric Reductions of β-Keto Esters

The asymmetric hydrogenation of β-keto esters is a cornerstone method for producing chiral β-hydroxy esters, famously pioneered by Noyori and others.[11][12][13] Catalysts based on Ruthenium-BINAP and related systems are highly effective but sensitive to reaction parameters.[11][12][14]

FAQ 2: I'm using a Ru-BINAP catalyst for a β-keto ester reduction, but my ee is poor. What factors should I investigate?

Answer: Low enantioselectivity in Noyori-type hydrogenations often stems from suboptimal reaction conditions that affect the catalyst's stereodifferentiating ability. The key variables to optimize are temperature, solvent, and hydrogen pressure.

The Causality: The enantioselectivity of the reaction is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. Lower temperatures generally amplify this energy difference, leading to higher ee.[9][15] The solvent influences the conformation and solvation of the catalyst-substrate complex, which is critical for effective chiral recognition.[9][15][16]

Troubleshooting Workflow: Optimizing Noyori Asymmetric Hydrogenation

dot graph TD { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

} caption: Systematic optimization workflow for low ee.

Protocol 2: Systematic Optimization of Reaction Conditions

  • Temperature Screening: Set up a series of parallel reactions at different temperatures (e.g., Room Temperature, 0 °C, -20 °C, -40 °C).[9] Maintain a consistent solvent, pressure, and catalyst loading for this screen. Analyze the ee for each reaction to find the optimal temperature.

  • Solvent Screening: Using the optimal temperature from the first screen, evaluate a range of solvents with varying polarities and coordinating abilities (e.g., methanol, ethanol, dichloromethane, THF).[9][15] The choice of solvent can dramatically alter the outcome.[16]

  • Pressure and Catalyst Loading: While high pressures can increase reaction rates, they can sometimes negatively impact enantioselectivity. Evaluate pressures from 4 atm to 100 atm.[11] Similarly, both excessively high and low catalyst loadings can be detrimental.[9][10] Screen loadings from 0.01 mol% to 1 mol%.

Data Presentation: Illustrative Impact of Parameters on ee%

ParameterCondition Aee%Condition Bee%Condition Cee%
Temperature 80 °C85%25 °C95%0 °C>99%
Solvent Toluene70%CH₂Cl₂88%Methanol98%
H₂ Pressure 100 atm92%50 atm96%4 atm97%
Note: Data is illustrative and highly dependent on the specific substrate and catalyst system.[9]
FAQ 3: My catalyst seems to die before the reaction is complete, leading to low conversion and potentially impacting ee. What's happening?

Answer: Catalyst deactivation is a significant issue in homogeneous asymmetric catalysis.[10] It can be caused by impurities (as mentioned in FAQ 1), but also by inherent instability of the catalytic species or by product inhibition.

The Causality: The active catalytic species, often a metal-hydride complex, can be sensitive to oxidation or can form inactive dimers/trimers.[12] Some products can coordinate strongly to the metal center, preventing further turnover.

Troubleshooting Strategies:

  • Inert Atmosphere: Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen) using Schlenk line or glovebox techniques.

  • Substrate Purification: Acidic or coordinating impurities in the substrate can neutralize or poison the catalyst.

  • Degas Solvents: Thoroughly degas all solvents to remove dissolved oxygen.

  • Robust Catalyst Screening: If deactivation persists, consider screening alternative, more robust catalysts. For instance, iridium-based catalysts have shown exceptional efficiency and stability for certain β-keto esters.[12][13]

Part 3: Troubleshooting Asymmetric Aldol Reactions

The direct catalytic asymmetric aldol reaction is a powerful C-C bond-forming reaction to access β-hydroxy esters and ketones.[17][18][19] Organocatalysis, particularly with proline and its derivatives, is a common strategy.[20]

FAQ 4: I'm performing a proline-catalyzed direct aldol reaction, but the enantioselectivity is poor.

Answer: Enantioselectivity in organocatalyzed aldol reactions is highly dependent on the precise structure of the transition state, which is influenced by the catalyst, solvent, and the presence of additives like water.

The Causality: Proline catalysis proceeds through an enamine intermediate.[19] The stereochemical outcome is dictated by the facial selectivity of the enamine's attack on the aldehyde. The solvent plays a crucial role in mediating proton transfer and stabilizing the key transition state.

Mechanism: Proline-Catalyzed Aldol Reaction

dot graph G { layout=dot; rankdir=LR; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: Proline-catalyzed aldol reaction cycle.

Troubleshooting Strategies for Organocatalytic Aldol Reactions:

  • Solvent Choice is Critical: Unlike many metal-catalyzed reactions that require anhydrous conditions, some proline-catalyzed reactions benefit from the presence of small amounts of water. However, the optimal solvent is highly substrate-dependent. Screen a range of solvents:

    • Aprotic Polar: DMSO, DMF, Acetone

    • Aprotic Nonpolar: Chloroform, Toluene

    • Protic: Isopropanol (though less common for direct aldol)

  • Catalyst Loading: While catalytic, organocatalysts are often used in higher loadings (5-30 mol%) than metal catalysts.[19] Low ee can sometimes be improved by increasing the catalyst loading, which can favor the catalytic pathway over racemic background reactions.[8]

  • Substrate Structure: The steric and electronic properties of both the ketone (enamine precursor) and the aldehyde (electrophile) have a profound impact.

    • Bulky Ketones: Using a bulkier ketone donor (e.g., cyclohexanone vs. acetone) can enhance facial shielding in the transition state, improving ee.

    • Aldehyde Reactivity: Highly reactive aldehydes may undergo a rapid, non-selective background reaction. Lowering the temperature can help mitigate this.[20]

Part 4: Biocatalysis and Enzymatic Methods

Biocatalysis offers a powerful and often highly selective alternative for the synthesis of chiral β-hydroxy esters, typically through the reduction of β-keto esters using whole-cell systems (like baker's yeast) or isolated ketoreductase (KRED) enzymes.[21][22]

FAQ 5: I'm using baker's yeast (Saccharomyces cerevisiae) for a reduction, but the ee is moderate and the product is a mix of (R) and (S) enantiomers. How can I improve this?

Answer: Baker's yeast is a convenient biocatalyst but contains multiple reductase enzymes with differing and sometimes opposing stereoselectivities (some produce the R-alcohol, others the S-alcohol).[22][23] The observed ee is the net result of the activities of these competing enzymes.

The Causality: The final enantiomeric composition depends on which specific reductase enzyme(s) in the yeast are most active towards your particular substrate under the chosen reaction conditions.

Strategies for Improving Selectivity with Whole-Cell Biocatalysts:

  • Substrate Concentration: High substrate concentrations can be toxic to the cells or cause substrate inhibition of the desired enzyme, potentially allowing a less selective, background reductase to dominate.[22] Perform the reaction at lower substrate concentrations (e.g., 1-10 g/L).

  • Reaction Media and Additives: The composition of the culture medium can influence enzyme expression and activity. Some additives can selectively inhibit certain reductases. For example, adding allyl alcohol or using specific buffer systems can sometimes suppress the activity of enzymes that produce the undesired enantiomer.[24]

  • Screen Other Microorganisms: If baker's yeast is not effective, screen other yeast or bacterial strains known for reductase activity, such as Kluyveromyces marxianus, Candida parapsilosis, or engineered E. coli strains.[2][22]

  • Switch to Isolated Enzymes: For ultimate control, move from whole-cell systems to isolated, purified ketoreductase (KRED) enzymes. Commercial KRED libraries are available that contain a wide variety of enzymes with predictable (R) or (S) selectivity, allowing you to choose the perfect biocatalyst for your target molecule.[21][25]

References

Common side reactions in the synthesis of methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support guide for the synthesis of methyl 2-hydroxy-3-phenylpropanoate. This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. As a chiral building block, the successful and clean synthesis of this α-hydroxy ester is critical for various applications, including pharmaceutical development.[1] This guide is designed to help you navigate common challenges, understand the underlying chemistry, and optimize your synthetic protocols.

Section 1: Overview of Common Synthetic Routes

The preparation of methyl 2-hydroxy-3-phenylpropanoate can be approached via several pathways. The choice of route often depends on the available starting materials, desired stereochemistry, and scale. The two most prevalent strategies are:

  • Reduction of a Keto Ester Precursor: The asymmetric or non-asymmetric reduction of methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate).[2]

  • Esterification of a Hydroxy Acid: The direct esterification of 3-phenyllactic acid using methanol under acidic conditions (Fischer Esterification).[3][4][5][6]

Each of these routes presents a unique set of potential side reactions and optimization challenges, which will be addressed in the following sections.

Synthesis_Routes cluster_0 Route 1: Reduction cluster_1 Route 2: Esterification Keto_Ester Methyl 2-oxo-3-phenylpropanoate Reduction Reduction (e.g., NaBH4, H2/Catalyst) Keto_Ester->Reduction [H] Product Methyl 2-hydroxy-3-phenylpropanoate Reduction->Product Hydroxy_Acid 3-Phenyllactic Acid Esterification Esterification (MeOH, H+) Hydroxy_Acid->Esterification CH3OH Esterification->Product caption Fig 1. Common synthetic routes. Low_Yield_Troubleshooting Start Low Yield / Stalled Reaction Check_Reagent Is the reducing agent fresh and properly stored? Start->Check_Reagent Re-run_Fresh Re-run with fresh reagent. Check_Reagent->Re-run_Fresh No Check_Stoichiometry Is the stoichiometry correct (1.1-1.5 eq)? Check_Reagent->Check_Stoichiometry Yes Success Problem Resolved Re-run_Fresh->Success Adjust_Stoichiometry Adjust stoichiometry and repeat. Check_Stoichiometry->Adjust_Stoichiometry No Check_Temp Is the reaction temperature too low? Check_Stoichiometry->Check_Temp Yes Adjust_Stoichiometry->Success Adjust_Temp Gradually increase temperature while monitoring by TLC/GC. Check_Temp->Adjust_Temp Yes Check_Temp->Success No Adjust_Temp->Success caption Fig 2. Troubleshooting low yield. Side_Reactions Start Methyl 2-oxo-3-phenylpropanoate Product Desired Product: Methyl 2-hydroxy-3-phenylpropanoate Start->Product Mild Reduction (e.g., NaBH4) Over_Reduction Side Product: Methyl 3-phenylpropanoate Product->Over_Reduction Harsh Reduction (e.g., H2/Pd-C, high P/T) caption Fig 3. Over-reduction side reaction.

References

Technical Support Center: Enhancing Resolution in Chiral Separation of Phenylpropanoate Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the chiral separation of phenylpropanoate enantiomers, a critical class of compounds including many non-steroidal anti-inflammatory drugs (NSAIDs) known as "profens." This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic and electrophoretic separations.

I. Troubleshooting Guide

This section addresses specific issues encountered during the experimental process, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution

Question: My chromatogram shows a single peak or two barely separated peaks for my phenylpropanoate sample. How can I improve the resolution?

Answer: Poor resolution (Rs < 1.5) is a common challenge in chiral method development. It indicates that the chosen analytical conditions do not provide sufficient stereoselectivity. A systematic approach is required to identify the root cause.[1]

Troubleshooting Workflow for Poor Resolution

PoorResolution Start Start: Poor or No Resolution (Rs < 1.5) CSP 1. Evaluate Chiral Stationary Phase (CSP) Start->CSP ScreenCSPs Screen different CSPs (e.g., Polysaccharide, Protein-based) CSP->ScreenCSPs Is CSP appropriate? [No/Unknown] MobilePhase 2. Optimize Mobile Phase CSP->MobilePhase [Yes] ScreenCSPs->MobilePhase AdjustModifier Adjust organic modifier ratio (e.g., Hexane/IPA) MobilePhase->AdjustModifier Additives Add/Optimize acidic modifier (e.g., 0.1% TFA) AdjustModifier->Additives Conditions 3. Adjust Operating Conditions Additives->Conditions FlowRate Decrease flow rate Conditions->FlowRate Temperature Vary column temperature FlowRate->Temperature Success Success: Baseline Resolution Achieved (Rs ≥ 1.5) Temperature->Success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps & Protocols:
  • Verify Chiral Stationary Phase (CSP) Selection: The interaction between the analyte and the CSP is the foundation of chiral separation.[2] An inappropriate CSP will not yield separation regardless of other parameter optimizations.

    • Action: Consult column selection guides. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and widely used for profens.[3][4] Protein-based phases like α1-acid glycoprotein (AGP) are also effective in reversed-phase mode.[3]

    • Protocol: CSP Screening

      • Select a set of 2-3 CSPs with different chiral selectors (e.g., cellulose-based, amylose-based, protein-based).

      • Prepare a racemic standard of your phenylpropanoate at a known concentration (e.g., 1 mg/mL).[3]

      • For each column, run a generic starting method. For normal phase, a common mobile phase is Hexane/Isopropanol (90/10 v/v) with 0.1% Trifluoroacetic Acid (TFA).[5] For reversed-phase, use Acetonitrile/Water with 0.1% Formic Acid.[6]

      • Evaluate the chromatograms for any indication of separation (e.g., peak splitting, shoulder). Even partial separation is a promising starting point for optimization.[1]

  • Optimize the Mobile Phase: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.[7]

    • Action: Systematically vary the mobile phase components.

    • Protocol: Mobile Phase Optimization

      • Organic Modifier (Normal Phase): Vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol) in 5% increments. A lower alcohol content generally increases retention and can improve selectivity, but may also lead to broader peaks.[8]

      • Acidic Additive: Phenylpropanoates are acidic. Adding a small amount (0.1-0.2%) of an acidic modifier like TFA or acetic acid is crucial to suppress the ionization of the carboxyl group, leading to better peak shape and improved resolution.[1][5]

      • Buffer pH (Reversed-Phase): When using a buffer, ensure its pH is at least 1-2 units below the pKa of the analyte to maintain it in a single protonated state.[1]

  • Adjust Operating Conditions:

    • Temperature: Temperature has a complex effect on chiral separations.[1] Lowering the temperature often enhances the enantioselectivity by strengthening the transient diastereomeric interactions.[9] However, in some cases, increasing the temperature can improve peak efficiency or even reverse the elution order.[10]

      • Protocol: Temperature Optimization:

        • Set an initial column temperature (e.g., 25 °C).

        • Decrease the temperature in 5 °C increments (e.g., to 20 °C, then 15 °C) and analyze the sample at each step.

        • If resolution does not improve, increase the temperature from the initial setting in 5 °C increments (e.g., to 30 °C, then 35 °C).[1]

    • Flow Rate: Chiral separations are often sensitive to flow rate.

      • Action: If partial separation is observed, try decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 or 0.5 mL/min).[8] This increases the interaction time between the analytes and the CSP, which can enhance resolution.

Issue 2: Peak Tailing

Question: My enantiomer peaks are asymmetric with a pronounced tail. This is affecting my integration and accuracy. What is the cause and how can I fix it?

Answer: Peak tailing occurs when a portion of the analyte is retained longer than the main peak, often due to secondary, undesirable interactions with the stationary phase.[1] For acidic compounds like phenylpropanoates, a common cause is interaction with basic sites on the silica support of the CSP.

Troubleshooting Workflow for Peak Tailing

PeakTailing Start Start: Asymmetric (Tailing) Peaks Overload 1. Check for Column Overload Start->Overload Dilute Dilute sample (1:10 and 1:100) and reinject Overload->Dilute Is peak shape improved? [Yes] MobilePhase 2. Optimize Mobile Phase Additive Overload->MobilePhase [No] Success Success: Symmetrical Peaks Achieved (Tf ≈ 1) Dilute->Success AdjustAcid Increase acidic modifier conc. (e.g., TFA from 0.1% to 0.2%) MobilePhase->AdjustAcid ColumnHealth 3. Check Column Health AdjustAcid->ColumnHealth Is peak shape improved? [No] AdjustAcid->Success [Yes] WashColumn Wash column with strong solvent (consult manufacturer's guide) ColumnHealth->WashColumn ReplaceColumn Replace column WashColumn->ReplaceColumn Tailing persists? [Yes] WashColumn->Success [No] ReplaceColumn->Success

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps & Protocols:
  • Rule out Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[11]

    • Action: Prepare and inject diluted samples.

    • Protocol: Sample Dilution: Prepare 1:10 and 1:100 dilutions of your sample. If the peak shape improves significantly, the original sample concentration was too high.[1]

  • Optimize Mobile Phase Additive: For acidic phenylpropanoates, insufficient suppression of silanol interactions is a primary cause of tailing.[12]

    • Action: Increase the concentration of the acidic modifier.

    • Protocol: Incrementally increase the concentration of TFA or acetic acid in your mobile phase (e.g., from 0.1% to 0.15%, then to 0.2%). The acid protonates residual silanols on the silica surface, minimizing secondary interactions with the acidic analyte.[1][5]

  • Check Column Health: Column contamination or degradation can create active sites that cause tailing.[11][12]

    • Action: Wash the column according to the manufacturer's instructions.

    • Protocol: Column Washing: Disconnect the column from the detector. For many polysaccharide-based CSPs, flushing with a stronger solvent like 100% isopropanol or ethanol can remove strongly retained contaminants. If washing fails to improve peak shape, the column may be permanently damaged and require replacement.[1]

II. Frequently Asked Questions (FAQs)

Q1: Which type of Chiral Stationary Phase (CSP) is best for phenylpropanoates? A1: There is no single "best" CSP, as selectivity is compound-dependent. However, polysaccharide-based CSPs are the most widely successful for this class of compounds.[3][13]

  • Cellulose and Amylose Derivatives: Columns like Chiralcel® OD, AD, and Chiralpak® IA, IB, IC, etc., have shown broad applicability for separating profen enantiomers.[3][14] They operate via a combination of hydrogen bonding, dipole-dipole, and π-π interactions within the grooves of the polysaccharide structure.[15]

  • Protein-Based CSPs: AGP-based columns are also a good choice, particularly for reversed-phase methods, as they are well-suited for acidic compounds.[3]

  • Cyclodextrin-Based CSPs: These offer a different separation mechanism based on inclusion complexation and can be effective, particularly in reversed-phase or polar organic modes.[3][7]

Q2: What are the ideal starting conditions for method development? A2: A good starting point is crucial for efficient method development. The table below provides recommended initial conditions for screening phenylpropanoate enantiomers.

ParameterNormal Phase (NP)Reversed-Phase (RP)
CSP Polysaccharide-based (e.g., Chiralpak AD-H)Protein-based (e.g., CHIRALPAK AGP) or Cyclodextrin-based
Mobile Phase n-Hexane / Isopropanol / TFA (90:10:0.1, v/v/v)[3]Acetonitrile / 20mM Phosphate Buffer pH 4.5 (20:80, v/v)[7]
Flow Rate 1.0 mL/min[3]1.0 mL/min
Temperature 25 °C[3]25 °C[16]
Detection UV at 254 nm[3]UV at 230 nm or 254 nm

Q3: Can I use gradient elution for chiral separations? A3: For most chiral separations on polysaccharide-based columns, isocratic elution is strongly recommended.[17] Gradient elution can disrupt the delicate equilibrium of the chiral recognition mechanism, leading to unstable baselines and poor reproducibility. It is generally not used for optimizing the separation of a single pair of enantiomers.

Q4: My retention times are drifting between injections. What is the cause? A4: Inconsistent retention times are often due to insufficient column equilibration or changes in the mobile phase.[5]

  • Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times (30-60 minutes or more) when the mobile phase is changed. Ensure a stable baseline is achieved before injecting your samples.[5]

  • Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently. In normal phase, small variations in the alcohol modifier percentage can cause significant shifts in retention. Evaporation of the more volatile component (e.g., hexane) can also alter the composition over time.[5]

Q5: Can capillary electrophoresis (CE) be used to separate phenylpropanoate enantiomers? A5: Yes, Capillary Electrophoresis (CE) is a powerful alternative to HPLC for chiral separations. It offers high efficiency and low consumption of sample and reagents. The separation is typically achieved by adding a chiral selector, most commonly a cyclodextrin derivative, to the background electrolyte (BGE).[18] The differential formation of transient diastereomeric inclusion complexes between the enantiomers and the cyclodextrin leads to different electrophoretic mobilities and, consequently, separation.[18]

III. References

  • BenchChem. (2025). Performance Evaluation of Chiral Stationary Phases for 2-Phenylpropionic Acid Enantioseparation: A Comparative Guide. 3

  • BenchChem. (2025). Application Notes and Protocols for HPLC Enantiomeric Separation of Propionic Acid Derivatives. 14

  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds. 1

  • Pawlak, K. et al. (n.d.). Supramolecular chiro-biomedical assays and enantioselective HPLC analyses for evaluation of profens. Semantic Scholar. 19

  • Ribeiro, A. et al. (n.d.). Influence of Mobile Phase Composition on the Preparative Separation of Profens by Chiral Liquid Chromatography. Biblioteca Digital do IPB. 20

  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide. --INVALID-LINK--

  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES. 21

  • LCGC International. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. 22

  • ResearchGate. (n.d.). Simultaneous Achiral/Chiral HPLC Separation of Ketoprofen, Ibuprofen, Flurbiprofen, and Naproxen. 6

  • uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. 12

  • Farmacia. (2017). The Influence of Some Parameters on Chiral Separation of Ibuprofen by High-Performance Liquid Chromatography and Capillary Electrophoresis. 16

  • Pearson+. (2024). How might you separate enantiomers of 2-phenylpropionic acid?. 23

  • Restek. (2014). [1]Troubleshooting HPLC- Tailing Peaks. 11

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-(4-hydroxyphenyl)propionic Acid Enantiomers. 5

  • ResearchGate. (n.d.). Effect of Temperature on the Chiral Separation of Enantiomers of Some.... 10

  • ResearchGate. (2025). Chiral separation of loxoprofen sodium by high performance liquid chromatography. 24

  • BenchChem. (n.d.). Improving resolution of 2-phenylpropanamide enantiomers on a chiral column. 17

  • AJOL. (n.d.). Separation of Ibuprofen Enantiomers by HPLC-Mass Spectrometry. 25

  • PubMed. (n.d.). Enantiomeric separation of 2-arylpropionic acid nonsteroidal anti-inflammatory drugs by HPLC with hydroxypropyl-beta-cyclodextrin as chiral mobile phase additive. 7

  • MDPI. (n.d.). Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. 26

  • Sigma-Aldrich. (n.d.). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. 13

  • ResearchGate. (n.d.). Separation of Thiourea, Ketoprofen, Naproxen, Flurbiprofen, and Ibuprofen using aqueous 0.2% formic acid. 27

  • ResearchGate. (n.d.). Resolution of enantiomers of ketoprofen by HPLC: a review. 28

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. 15

  • BenchChem. (2025). Application Note: Chiral Separation of Phenylpropanolamine Enantiomers by Capillary Electrophoresis. 18

  • PubMed. (2005). Effect of alcohols and temperature on the direct chiral resolutions of fipronil, isocarbophos and carfentrazone-ethyl. 9

  • PMC. (n.d.). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. 4

  • Chromatography Today. (2020). Trouble with chiral separations. 2

  • BenchChem. (2025). Technical Support Center: Chiral Separation of 2-Phenyl-1-propanol by HPLC. 8

  • LCGC International. (2023). Playing with Selectivity for Optimal Chiral Separation. 29

  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions. --INVALID-LINK--

  • PMC. (2021). Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture. 30

  • MDPI. (2022). Immobilized Lipase in Resolution of Ketoprofen Enantiomers: Examination of Biocatalysts Properties and Process Characterization. 31

  • Google Patents. (n.d.). Ibuprofen resolution. 32

  • PubMed. (1998). Resolution of enantiomers of ibuprofen by liquid chromatography: a review. 33

  • SciSpace. (1991). Unusual effect of temperature on the retention of enantiomers on a chiral column. 34

  • Phenomenex. (n.d.). Chiral HPLC Separations. 35

  • ResearchGate. (n.d.). Temperature Effect on the Separation Performance of Chromatography. 36

References

Stability and storage conditions for (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (R)-Methyl 2-hydroxy-3-phenylpropanoate

Welcome to the technical support center for this compound (CAS: 27000-00-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this critical chiral building block. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides to address common issues encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: The recommended storage condition for this compound is at room temperature in a cool, dry place .[1][2][3] It should be kept in a tightly sealed container to protect it from moisture and atmospheric contaminants.[4][5]

Expert Insight: The ester and hydroxyl functional groups in the molecule make it susceptible to degradation through hydrolysis and oxidation, respectively. A "cool and dry" environment minimizes the rates of these potential degradation reactions. The term "room temperature" generally refers to a temperature range of 20-25°C. Storing in a desiccator can provide an additional layer of protection against moisture.

ParameterRecommended ConditionRationale
Temperature Room Temperature (20-25°C)Minimizes the rate of potential thermal degradation.
Atmosphere Dry, Inert (e.g., Argon, Nitrogen)Prevents hydrolysis and oxidation.
Light Protected from light (Amber vial)Minimizes the risk of photo-degradation.
Container Tightly sealedPrevents ingress of moisture and contaminants.
Q2: What is the expected shelf life of this compound?

A2: When stored under the recommended conditions, this compound is a stable compound. While a specific shelf life is not always provided by all suppliers, with proper storage, the compound should remain within its purity specifications for an extended period. For long-term storage, it is advisable to re-test the material periodically to confirm its purity and enantiomeric excess.

Expert Insight: The stability of chiral compounds can be a concern.[6] For this compound, the primary stability concerns are chemical degradation (hydrolysis) and chiral degradation (racemization). The rate of these processes is highly dependent on storage conditions.

Q3: What are the primary degradation pathways for this compound?

A3: The two primary degradation pathways for this compound are:

  • Hydrolysis: The ester functional group can be hydrolyzed to the corresponding carboxylic acid, (R)-2-hydroxy-3-phenylpropanoic acid, and methanol. This reaction is catalyzed by the presence of water, and the rate is significantly increased by acidic or basic conditions.

  • Racemization: As a chiral molecule, the stereocenter at the C2 position can potentially undergo racemization, leading to the formation of its (S)-enantiomer. This can be influenced by temperature and pH.

Expert Insight: Alpha-hydroxy esters can be susceptible to decomposition, although they are generally more stable than other ester types.[7] The presence of the hydroxyl group can influence the reactivity of the ester.

R-MHP This compound Degradation_Pathways Potential Degradation Pathways R-MHP->Degradation_Pathways Hydrolysis Hydrolysis (+ H2O) Degradation_Pathways->Hydrolysis Racemization Racemization Degradation_Pathways->Racemization Products (R)-2-hydroxy-3-phenylpropanoic acid + Methanol Hydrolysis->Products S-MHP (S)-Methyl 2-hydroxy-3-phenylpropanoate Racemization->S-MHP

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

Problem 1: The compound, which should be a white crystalline powder, appears discolored or has become a liquid.
  • Possible Cause: Discoloration can be a sign of oxidation or the presence of impurities. A change from solid to liquid could indicate the absorption of water or a melting point depression due to impurities.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully observe the material. Note the color and consistency.

    • Purity Analysis: Perform a purity analysis using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). This will help identify any degradation products or impurities.

    • Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions. Check for any breaches in the container seal or exposure to high humidity.

Problem 2: I am observing a loss of enantiomeric excess (ee) in my sample.
  • Possible Cause: Racemization may have occurred due to improper storage conditions, such as elevated temperatures or exposure to acidic or basic environments.

  • Troubleshooting Steps:

    • Chiral Purity Analysis: Confirm the loss of enantiomeric excess using a chiral HPLC or chiral GC method.[8]

    • Review Experimental Conditions: If the loss of ee is observed after an experiment, carefully review the reaction or workup conditions. High temperatures, strong acids, or strong bases can promote racemization.

    • Check Solvent Purity: Ensure that all solvents and reagents used are of high purity and free from acidic or basic contaminants.

Experimental Protocols

Protocol 1: Visual Inspection and Physical State Assessment
  • Objective: To perform a quick qualitative assessment of the compound's integrity.

  • Procedure:

    • Before opening the primary container, allow it to equilibrate to room temperature to prevent condensation.

    • In a well-ventilated area, carefully open the container.

    • Visually inspect the contents for any changes in color, consistency, or the presence of any foreign matter. The compound should be a white to almost white crystalline powder.[2]

    • Note any clumping, which might suggest moisture absorption.

Protocol 2: Monitoring Chemical and Chiral Purity by HPLC
  • Objective: To quantitatively assess the chemical purity and enantiomeric excess of this compound.

  • Instrumentation: An HPLC system equipped with a UV detector and a suitable chiral column.

  • Methodology:

    • Sample Preparation: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration.

    • Chromatographic Conditions (Example):

      • Column: A chiral stationary phase column suitable for separating enantiomers of esters.

      • Mobile Phase: A mixture of hexane and isopropanol is often a good starting point for normal-phase chiral separations. The exact ratio may need to be optimized.

      • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.

      • Detection: UV detection at a wavelength where the compound has good absorbance (e.g., around 254 nm).

    • Analysis: Inject the sample and a standard of known purity and enantiomeric excess. Compare the retention times and peak areas to determine the chemical purity and calculate the enantiomeric excess.

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weigh Accurately weigh sample Dissolve Dissolve in appropriate solvent Weigh->Dissolve Inject Inject sample onto chiral column Dissolve->Inject Separate Separate enantiomers Inject->Separate Detect Detect with UV detector Separate->Detect Integrate Integrate peak areas Detect->Integrate Calculate Calculate chemical purity and ee% Integrate->Calculate

Caption: Workflow for monitoring purity and enantiomeric excess by HPLC.

References

Asymmetric Hydrogen Atom Transfer (HAT) Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Asymmetric Hydrogen Atom Transfer (HAT) reactions. As a Senior Application Scientist, I have designed this guide to provide you with in-depth troubleshooting strategies and answers to frequently asked questions. This resource is built upon established scientific principles and field-proven insights to help you navigate the complexities of optimizing these powerful reactions.

Troubleshooting Guide: Common Issues and Solutions

Optimizing asymmetric HAT reactions requires careful attention to several experimental variables. Below is a table summarizing common problems, their potential causes, and actionable solutions to guide your experimental design.

Problem Potential Causes Solutions
Low Enantioselectivity 1. Suboptimal Catalyst-Substrate Matching: The steric and electronic properties of the catalyst may not be ideal for the specific substrate. 2. Incorrect Solvent Choice: The solvent can influence the catalyst's conformation and the transition state geometry. 3. Temperature Fluctuations: Inconsistent temperature can lead to poor stereocontrol. 4. Presence of Impurities: Water or other impurities can interfere with the catalyst.1. Catalyst Screening: Test a range of catalysts with varying steric bulk and electronic properties. Chiral cobalt and manganese complexes are common starting points. 2. Solvent Screening: Evaluate a series of non-polar and polar aprotic solvents. Toluene, THF, and CH2Cl2 are often used. 3. Precise Temperature Control: Use a cryostat or a well-calibrated cooling bath to maintain a consistent reaction temperature. 4. Rigorous Drying of Reagents and Glassware: Dry solvents over appropriate drying agents and flame-dry glassware under vacuum.
Low Reaction Yield 1. Catalyst Deactivation: The catalyst may be unstable under the reaction conditions. 2. Inefficient HAT Reagent: The hydrogen atom donor may be too slow or may undergo side reactions. 3. Substrate Decomposition: The starting material may be unstable under the reaction conditions. 4. Incorrect Stoichiometry: The ratio of substrate, catalyst, and HAT reagent may not be optimal.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst. 2. Choice of HAT Reagent: Silanes, such as phenylsilane, are commonly used as effective hydrogen atom donors. Consider screening different silanes or other HAT reagents. 3. Reaction Profile: Monitor the reaction over time (e.g., by TLC or GC/MS) to check for substrate decomposition. If necessary, adjust the reaction temperature or time. 4. Stoichiometry Optimization: Systematically vary the stoichiometry of the reactants to find the optimal ratio.
Poor Reproducibility 1. Variability in Reagent Quality: Impurities or degradation of reagents can lead to inconsistent results. 2. Inconsistent Reaction Setup: Minor variations in the experimental setup can have a significant impact. 3. Atmospheric Contamination: Exposure to air or moisture can affect the reaction outcome.1. Reagent Purification and Storage: Purify reagents before use and store them under appropriate conditions (e.g., in a glovebox or desiccator). 2. Standardized Protocol: Develop and strictly follow a detailed standard operating procedure (SOP). 3. Inert Atmosphere Techniques: Use Schlenk lines or a glovebox to ensure a consistently inert atmosphere.
Incomplete Conversion 1. Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction scale. 2. Short Reaction Time: The reaction may not have reached completion. 3. Reversible Reaction: The reaction may be in equilibrium.1. Catalyst Loading Optimization: Gradually increase the catalyst loading and monitor the effect on conversion. 2. Time Course Study: Run the reaction for longer periods and take aliquots at different time points to determine the optimal reaction time. 3. Le Chatelier's Principle: If the reaction is reversible, consider strategies to remove one of the products to drive the reaction forward.

Frequently Asked Questions (FAQs)

Q1: How do I select the right catalyst for my asymmetric HAT reaction?

A1: The choice of catalyst is crucial for achieving high enantioselectivity. The ideal catalyst should possess a chiral ligand that creates a well-defined stereochemical environment around the metal center. Cobalt and manganese complexes are among the most successful catalysts for asymmetric HAT reactions. When selecting a catalyst, consider the following:

  • Substrate Compatibility: The steric and electronic properties of the substrate should complement those of the catalyst. A bulky substrate may require a catalyst with a more open active site.

  • Ligand Design: The chiral ligand plays a key role in stereochemical induction. Ligands with tunable steric and electronic properties, such as those derived from bis(oxazoline) (BOX) or salen frameworks, are often employed.

  • Literature Precedent: Review the literature for similar transformations to identify successful catalyst systems for your class of substrate.

Q2: What is the role of the hydrogen atom donor in HAT reactions?

A2: The hydrogen atom donor is a critical component of the HAT reaction, as it provides the hydrogen atom that is transferred to the substrate radical. The ideal HAT donor should have a weak X-H bond (where X is the atom attached to hydrogen) to facilitate hydrogen atom transfer, but should also be stable enough to not undergo unwanted side reactions.

Silanes, particularly phenylsilane (PhSiH3), are widely used as HAT donors due to their suitable bond dissociation energies and good reactivity. Thiols and certain alcohols can also be used, but their application is less common. The choice of HAT donor can influence the reaction rate and selectivity, so it is often a parameter that requires optimization.

Q3: How can I minimize side reactions in my asymmetric HAT reaction?

A3: Side reactions can significantly impact the yield and purity of your desired product. Common side reactions include over-reduction, dimerization of the substrate radical, and catalyst deactivation. To minimize these, consider the following strategies:

  • Control of Stoichiometry: Carefully control the stoichiometry of the HAT donor to avoid over-reduction of the product.

  • Reaction Concentration: Running the reaction at a lower concentration can disfavor bimolecular side reactions like dimerization.

  • Temperature Optimization: Lowering the reaction temperature can often suppress side reactions and improve selectivity.

  • Use of Additives: In some cases, the addition of a co-catalyst or an additive can help to suppress unwanted side reactions.

Experimental Workflow and Methodologies

General Protocol for Asymmetric HAT Reaction Optimization
  • Glassware and Reagent Preparation:

    • All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (argon or nitrogen).

    • Solvents should be dried over appropriate drying agents and degassed prior to use.

    • The catalyst, substrate, and HAT reagent should be of high purity and stored under an inert atmosphere.

  • Reaction Setup:

    • In a glovebox or under a positive pressure of inert gas, add the catalyst to a Schlenk flask.

    • Dissolve the catalyst in the chosen solvent.

    • Add the substrate to the reaction mixture.

    • Cool the reaction mixture to the desired temperature using a cryostat or a cooling bath.

    • Add the HAT reagent dropwise to the reaction mixture over a period of time.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by an appropriate technique (e.g., TLC, GC/MS, or HPLC).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction by adding a suitable quenching agent (e.g., water or a saturated aqueous solution of NH4Cl).

    • Extract the product with an appropriate organic solvent.

    • Dry the combined organic layers over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Analysis:

    • Determine the yield of the purified product.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC.

Visualizing the Catalytic Cycle and Troubleshooting Workflow

To better understand the process, the following diagrams illustrate a generalized catalytic cycle for an asymmetric HAT reaction and a logical workflow for troubleshooting common issues.

Asymmetric HAT Catalytic Cycle cluster_cycle Catalytic Cycle Catalyst_LnM [LM]-H Radical_Intermediate Substrate Radical Catalyst_LnM->Radical_Intermediate HAT Substrate Substrate Product Product Radical_Intermediate->Product Radical Combination HAT_Reagent HAT Reagent (e.g., PhSiH3) Regenerated_Catalyst [LM]-H HAT_Reagent->Regenerated_Catalyst Regeneration

Caption: A generalized catalytic cycle for an asymmetric HAT reaction.

Troubleshooting Workflow Start Experiment Start Problem Low Yield or ee? Start->Problem Check_Catalyst Screen Catalysts & Ligands Problem->Check_Catalyst Yes Success Successful Optimization Problem->Success No Check_Solvent Screen Solvents Check_Catalyst->Check_Solvent Check_Temp Optimize Temperature Check_Solvent->Check_Temp Check_Reagents Verify Reagent Purity & Stoichiometry Check_Temp->Check_Reagents Check_Reagents->Problem Iterate Failure Re-evaluate Substrate/Reaction Scope Check_Reagents->Failure No Improvement

Caption: A workflow for troubleshooting asymmetric HAT reactions.

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of (R)-Methyl 2-hydroxy-3-phenylpropanoate Purity by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Stereochemical Purity

(R)-Methyl 2-hydroxy-3-phenylpropanoate is a valuable chiral building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its defined stereochemistry is fundamental to the biological activity and safety profile of the final drug product. In drug development, the presence of the undesired (S)-enantiomer is not merely an impurity but can be inactive, exhibit different pharmacological effects, or even be toxic. Consequently, rigorous validation of both chemical and enantiomeric purity is a non-negotiable aspect of quality control, mandated by regulatory bodies worldwide.

This guide provides an in-depth, technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy against other analytical techniques for the comprehensive purity assessment of this compound. We will explore the causality behind experimental choices, present detailed protocols, and frame the validation process within the context of international regulatory standards.

Chapter 1: The First Principle Advantage of Quantitative NMR (qNMR)

Unlike chromatographic techniques that rely on comparing a sample's response to that of a reference standard, Quantitative NMR (qNMR) is a primary analytical method. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating that signal.[2][3] This intrinsic property allows for the determination of a compound's purity without needing a reference standard of the analyte itself. Instead, a certified internal standard of known purity and weight is used, making qNMR a powerful, versatile, and orthogonal method for purity evaluation.[4][5]

This is particularly advantageous in early drug development when a highly purified reference standard of the new chemical entity may not be available. qNMR provides a direct, unbiased measure of purity, which can be crucial for dose-setting in preclinical studies and for qualifying reference standards for other methods.[6]

Chapter 2: Resolving the Indistinguishable: Enantiomeric Purity by NMR

Enantiomers, by definition, have identical physical properties in an achiral environment. Therefore, in a standard NMR solvent like CDCl₃, the spectra of (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate are indistinguishable. To overcome this, we introduce a chiral environment into the NMR tube, forcing the formation of transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate, resolvable signals for each enantiomer.[7][8][9]

The primary strategies to achieve this are:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, non-covalent, and rapidly exchanging diastereomeric complexes with the analyte.[7][8] The observed spectrum is a weighted average of the free and complexed states, but the differing magnetic environments of the diastereomeric complexes cause a chemical shift non-equivalence (ΔΔδ), allowing for quantification.

  • Chiral Lanthanide Shift Reagents (CLSRs): These are paramagnetic complexes, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), that induce large changes in the chemical shifts of nearby protons.[10][11][12] The chiral nature of the ligand leads to diastereomeric interactions, resulting in significant separation of enantiomeric signals.

The choice between these agents depends on the analyte's functional groups and the desired degree of signal separation. For α-hydroxy esters like our target compound, both approaches are effective.[11]

cluster_NMR_Tube NMR Tube (Achiral Solvent) cluster_Diastereomeric_Complexes Diastereomeric Complexes (Transient) Enantiomers R-Analyte & S-Analyte (Indistinguishable Signals) CSA Add Chiral Solvating Agent (CSA) Enantiomers->CSA R_CSA [R-Analyte • CSA] S_CSA [S-Analyte • CSA] NMR_Spec NMR Spectrum (Resolved Signals) R_CSA->NMR_Spec Signal 1 S_CSA->NMR_Spec Signal 2

Caption: Principle of Chiral Discrimination by NMR using a Chiral Solvating Agent (CSA).

Chapter 3: A Validated Protocol for Purity Determination

This section outlines a comprehensive, step-by-step protocol for determining both the chemical purity (assay) and the enantiomeric excess (ee) of this compound. The method is designed to be compliant with the principles of analytical method validation as described in the ICH Q2(R2) guidelines.[13][14]

Experimental Workflow

G start Start weigh_analyte Accurately Weigh Analyte Sample start->weigh_analyte dissolve Dissolve both in Deuterated Solvent (e.g., CDCl3) weigh_analyte->dissolve weigh_standard Accurately Weigh Internal Standard (e.g., Maleic Acid) weigh_standard->dissolve split Split Solution dissolve->split qnmr_tube Transfer to NMR Tube split->qnmr_tube Portion 1 (for Purity) ee_tube Transfer to 2nd NMR Tube split->ee_tube Portion 2 (for ee) acquire_qnmr Acquire 1H qNMR Spectrum (Long D1, Calibrated Pulse) qnmr_tube->acquire_qnmr process_qnmr Process & Integrate (Analyte vs. Standard) acquire_qnmr->process_qnmr calc_purity Calculate Chemical Purity (%) process_qnmr->calc_purity add_csa Add Chiral Shift Reagent (e.g., Eu(hfc)3) ee_tube->add_csa acquire_ee Acquire 1H NMR Spectrum add_csa->acquire_ee process_ee Process & Integrate (Resolved R vs. S Signals) acquire_ee->process_ee calc_ee Calculate Enantiomeric Excess (ee %) process_ee->calc_ee

Caption: Integrated workflow for chemical and enantiomeric purity analysis by NMR.

Protocol for Chemical Purity (qNMR)
  • Preparation:

    • Accurately weigh approximately 20 mg of this compound into a clean vial. Record the mass (m_analyte).

    • Accurately weigh approximately 10 mg of a certified internal standard (e.g., Maleic Acid, Purity > 99.5%) into the same vial. Record the mass (m_std).

    • Rationale: Using a certified internal standard provides traceability and ensures the accuracy of the quantification.[2]

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and vortex until fully dissolved.

  • Acquisition (400 MHz Spectrometer):

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire a quantitative ¹H NMR spectrum with the following critical parameters:

      • Relaxation Delay (D1): ≥ 30 seconds. Causality: This must be at least 5 times the longest spin-lattice relaxation time (T₁) of any proton being integrated (analyte or standard) to ensure full magnetization recovery for accurate integration.

      • Pulse Angle: Calibrated 90° pulse.

      • Scans: 16-32 scans for good signal-to-noise.

  • Processing and Calculation:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Integrate a well-resolved, non-overlapping signal for the analyte (e.g., the methoxy singlet, -OCH₃) and the internal standard (e.g., the olefinic singlet for maleic acid).

    • Calculate purity using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    | Parameter | Description | |---|---| | I | Integral value of the signal | | N | Number of protons for the integrated signal | | MW | Molecular Weight (Analyte: 180.20 g/mol ) | | m | Mass weighed | | P_std | Purity of the internal standard (e.g., 0.995) |

Protocol for Enantiomeric Purity
  • Preparation:

    • To the remaining solution from step 3.2.1 (or a freshly prepared one), add a small amount (1-5 mg) of a chiral lanthanide shift reagent, such as Eu(hfc)₃.

    • Rationale: CLSRs often produce larger and more easily quantifiable signal separations compared to some CSAs, which is beneficial for high accuracy ee determination.[11][12]

  • Acquisition:

    • Acquire a standard ¹H NMR spectrum. Titrate with small additions of the shift reagent until baseline resolution is achieved for a key signal (e.g., the methoxy singlet or the α-proton multiplet).

  • Processing and Calculation:

    • Identify the resolved signals corresponding to the (R) and (S) enantiomers.

    • Carefully integrate both signals (I_R and I_S).

    • Calculate the enantiomeric excess (ee %):

    ee (%) = [ (I_R - I_S) / (I_R + I_S) ] * 100

Chapter 4: Comparative Analysis with Chromatographic Methods

While NMR is a powerful tool, it is essential to understand its performance characteristics relative to established chromatographic methods like chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

FeatureNMR Spectroscopy (with CSA/CLSR) Chiral HPLC Chiral GC
Principle Diastereomeric complex formation in solution, observed directly.Differential interaction with a Chiral Stationary Phase (CSP).[15]Separation of volatile compounds on a chiral capillary column.
Quantification Primary method (qNMR); direct molar ratio.[4]Relative method; requires a reference standard for purity.Relative method; requires a reference standard for purity.
Speed Very fast (5-15 min per sample); minimal method development.[9]Slower (15-40 min per sample); requires method development (mobile phase, column screening).Moderate speed; requires method development (temperature ramp).
Sensitivity Lower (typically requires mg of sample).High (can detect trace-level impurities, ppm).Very high (excellent for trace analysis).
Sample Prep Simple dissolution.Dissolution, filtration.May require derivatization to increase volatility.
Solvent Use Very low (~0.7 mL deuterated solvent per sample).High (continuous flow of mobile phase).Low (carrier gas).
Information Provides purity, ee, and structural confirmation simultaneously.Provides retention time and peak area only.Provides retention time and peak area only.
Regulatory View Well-accepted, especially as an orthogonal technique.[6]The "gold standard" for routine QC and release testing.[16]Common, especially for volatile compounds or specific impurities.

Chapter 5: Anchoring the Method in Regulatory Compliance

For use in a regulated environment, any analytical procedure must be validated for its intended purpose.[17][18] The NMR method described can be validated according to ICH Q2(R2) guidelines.[13][14]

  • Specificity: The method's ability to assess the analyte unequivocally. This is demonstrated by identifying unique, well-resolved signals for the analyte, the internal standard, the (S)-enantiomer (in the presence of a CSA), and any potential process impurities.

  • Linearity: Prepare samples with varying concentrations of the analyte against a fixed concentration of the internal standard. A plot of the integral ratio versus the mass ratio should yield a linear relationship with a correlation coefficient (R²) > 0.99.

  • Accuracy: Analyze a sample of this compound with a known, certified purity (if available) or by spiking a sample with a known amount of the (S)-enantiomer to confirm recovery.

  • Precision:

    • Repeatability: Repeatedly analyze the same sample to demonstrate low relative standard deviation (RSD), typically <1.0%.

    • Intermediate Precision: The analysis is performed by different analysts on different days or with different instruments to assess the method's consistency.

  • Robustness: Intentionally vary method parameters (e.g., temperature, relaxation delay) to ensure minor changes do not significantly impact the results.

Conclusion: An Indispensable Tool for Chiral Purity

NMR spectroscopy offers a rapid, robust, and structurally informative method for the comprehensive purity validation of this compound. Its primary nature for quantitative analysis (qNMR) provides a distinct advantage over relative chromatographic techniques, making it an invaluable orthogonal tool for cross-validation and an essential method during early-phase development. When combined with chiral solvating or shift reagents, it delivers a precise and direct measure of enantiomeric excess. By following the detailed protocols and validation principles outlined in this guide, researchers and drug development professionals can confidently employ NMR to ensure the quality, safety, and efficacy of their chiral molecules.

References

Comparative analysis of synthesis routes for methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Synthesis Routes for Methyl 2-hydroxy-3-phenylpropanoate

Methyl 2-hydroxy-3-phenylpropanoate is a chiral building block of significant interest in the pharmaceutical and fragrance industries.[1] Its utility as an intermediate in the synthesis of bioactive molecules and its contribution to pleasant scents underscore the need for efficient and stereoselective synthetic methods. This guide provides a comparative analysis of the primary synthesis routes to this valuable compound, offering insights into the mechanistic underpinnings of each approach and providing experimental data to inform methodological choices for researchers, scientists, and drug development professionals.

Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

Asymmetric hydrogenation is a powerful and widely used method for the enantioselective synthesis of chiral alcohols from prochiral ketones.[2][3] In the context of methyl 2-hydroxy-3-phenylpropanoate synthesis, this involves the reduction of methyl 2-oxo-3-phenylpropanoate (methyl phenylpyruvate) using a chiral catalyst.

Mechanistic Insight: The key to this method's success lies in the use of transition metal catalysts (typically Ruthenium or Rhodium) complexed with chiral ligands.[2][3] The chiral ligand creates a sterically defined environment around the metal center, which directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The reaction often proceeds through a six-membered transition state, where the substrate, metal, and hydride are in close proximity, allowing for efficient and stereoselective hydrogen transfer.[2][3]

Catalyst Systems and Performance:

  • Ruthenium-based Catalysts: Ruthenium complexes with chiral diphosphine ligands, such as BINAP, and diamine ligands are highly effective for the asymmetric hydrogenation of ketones.[2][4][5] For instance, the DIPSkewphos/3-AMIQ−Ru(II) catalyst system has been shown to be highly efficient in the dynamic kinetic resolution of related β-keto esters, achieving excellent enantioselectivity (≥99% ee) and diastereoselectivity (anti/syn ≥ 99:1).[4][5]

  • Rhodium-based Catalysts: Chiral Rhodium complexes are also employed, often with phosphine-based ligands, and have historical significance in the development of asymmetric hydrogenation.[6]

Advantages:

  • High enantioselectivity is achievable.

  • Catalytic nature of the reaction makes it atom-economical.

  • Well-established and widely studied methodology.

Disadvantages:

  • Often requires high-pressure hydrogen gas, which can be a safety concern and require specialized equipment.

  • The synthesis of chiral ligands and catalysts can be complex and expensive.

  • Catalyst screening may be necessary to find the optimal conditions for a specific substrate.

Chemo-selective Reduction of Methyl 2-oxo-3-phenylpropanoate

For applications where enantioselectivity is not the primary concern or for the production of a racemic mixture, simpler chemo-selective reduction methods can be employed.

Methodology: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for ketones.[7][8][9][10] However, its reactivity towards esters is generally low.[11] This allows for the selective reduction of the ketone functionality in methyl 2-oxo-3-phenylpropanoate without affecting the methyl ester group.

Reaction Conditions and Performance: The reduction is typically carried out in a protic solvent like methanol or ethanol at room temperature. The reaction is generally high-yielding, but produces a racemic mixture of (R)- and (S)-methyl 2-hydroxy-3-phenylpropanoate. To enhance the reducing power of NaBH₄ for other applications, additives like calcium chloride (CaCl₂) can be used to form calcium borohydride in situ, which is a more potent reducing agent.[11]

Advantages:

  • Simple and cost-effective method.

  • Uses readily available and easy-to-handle reagents.

  • High yields for the racemic product.

Disadvantages:

  • Produces a racemic mixture, requiring subsequent resolution if a single enantiomer is desired.

  • Lacks stereocontrol.

Biocatalytic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[12] Enzymes, such as reductases and lipases, can be used to produce enantiomerically pure methyl 2-hydroxy-3-phenylpropanoate.

Methodology:

  • Enantioselective Reduction: Whole cells of microorganisms, such as baker's yeast (Saccharomyces cerevisiae), or isolated reductases can catalyze the asymmetric reduction of methyl 2-oxo-3-phenylpropanoate.[13][14] These enzymes often contain cofactors like NADH or NADPH, which provide the hydride for the reduction. The enzyme's chiral active site ensures high enantioselectivity.

  • Kinetic Resolution: Lipases can be used for the kinetic resolution of racemic methyl 2-hydroxy-3-phenylpropanoate.[12][15] This is typically achieved through enantioselective transesterification, where one enantiomer reacts preferentially with an acyl donor, allowing for the separation of the acylated enantiomer from the unreacted one.

Performance: Biocatalytic methods can achieve very high conversions and enantiomeric excesses, often exceeding 95% ee.[14]

Advantages:

  • High enantioselectivity and specificity.

  • Mild reaction conditions (room temperature, atmospheric pressure, neutral pH).

  • Environmentally friendly, avoiding the use of heavy metals and harsh reagents.

Disadvantages:

  • Enzyme stability can be a concern.

  • Substrate scope may be limited.

  • Downstream processing to separate the product from the biocatalyst and aqueous medium can be challenging.

Asymmetric Aldol Reaction Approach

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction that can be used to construct β-hydroxy carbonyl compounds with high stereocontrol.[16][17][18] While not a direct route to methyl 2-hydroxy-3-phenylpropanoate from methyl 2-oxo-3-phenylpropanoate, it represents a powerful strategy for the de novo synthesis of the carbon skeleton with the desired stereochemistry.

Methodology: A chiral auxiliary or a chiral catalyst is used to control the stereochemical outcome of the reaction between an enolate and an aldehyde. For the synthesis of β-hydroxy-α-phenyl esters, this would involve the reaction of a phenylacetate-derived enolate with formaldehyde or a formaldehyde equivalent, or the reaction of a glyoxylate-derived enolate with a benzylating agent. The use of chiral ammonium salts as catalysts in direct aldol reactions of glycine equivalents has shown promise in producing β-hydroxy α-amino acids with good enantioselectivity.[16]

Advantages:

  • Allows for the construction of the carbon skeleton with high diastereoselectivity and enantioselectivity.

  • Provides access to a wide range of substituted analogs.

Disadvantages:

  • This is a multi-step approach and not a direct reduction.

  • May require the use of stoichiometric chiral auxiliaries, which can be wasteful.

  • Optimization of reaction conditions is often required to achieve high stereoselectivity.

Comparative Summary of Synthesis Routes

Synthesis RouteKey Reagents/CatalystTypical YieldTypical ee (%)Temperature (°C)Pressure (atm)AdvantagesDisadvantages
Asymmetric Hydrogenation Ru/Rh-chiral phosphine complexes, H₂>90%>95%25-8010-100High ee, catalyticHigh pressure, expensive catalysts
Chemo-selective Reduction NaBH₄, Methanol>95%0% (racemic)0-251Simple, high yieldNo stereocontrol
Biocatalytic Reduction Yeast/Reductases>90%>95%25-371High ee, mild conditionsEnzyme stability, downstream processing
Biocatalytic Resolution Lipase, Acyl donor~50% (for each enantiomer)>95%25-401High ee, mild conditionsTheoretical max yield of 50% for one enantiomer
Asymmetric Aldol Reaction Chiral catalyst/auxiliaryVariable>90%-78 to 251High stereocontrol, builds C-C bondsMulti-step, can be complex

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of Methyl 2-oxo-3-phenylpropanoate

Causality: This protocol utilizes a Ruthenium-based catalyst with a chiral diphosphine ligand to achieve high enantioselectivity. The choice of solvent and temperature is critical for catalyst activity and stability.

Diagram:

sub Methyl 2-oxo-3-phenylpropanoate prod (R)-Methyl 2-hydroxy-3-phenylpropanoate sub->prod cat [RuCl(p-cymene)(S,S)-TsDACH] H₂ (50 atm) solv Methanol, 25°C

Caption: Asymmetric hydrogenation workflow.

Procedure:

  • To a solution of methyl 2-oxo-3-phenylpropanoate (1.0 mmol) in methanol (5 mL) in a high-pressure reactor, add the chiral Ruthenium catalyst ([RuCl(p-cymene)(S,S)-TsDACH], 0.001 mmol).

  • Seal the reactor and purge with hydrogen gas three times.

  • Pressurize the reactor to 50 atm with hydrogen gas.

  • Stir the reaction mixture at 25°C for 24 hours.

  • Carefully release the pressure and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired product.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: Chemo-selective Reduction with Sodium Borohydride

Causality: This protocol employs the mild reducing agent NaBH₄, which selectively reduces the ketone over the ester. Methanol serves as both the solvent and a proton source for the workup.

Diagram:

sub Methyl 2-oxo-3-phenylpropanoate prod (rac)-Methyl 2-hydroxy-3-phenylpropanoate sub->prod reag NaBH₄ solv Methanol, 0°C to RT

Caption: Chemo-selective reduction workflow.

Procedure:

  • Dissolve methyl 2-oxo-3-phenylpropanoate (1.0 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Add sodium borohydride (1.5 mmol) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench the reaction by the slow addition of 1 M HCl until the solution is acidic.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the product.

Protocol 3: Biocatalytic Reduction using Baker's Yeast

Causality: This protocol leverages the enzymatic machinery of baker's yeast to perform an enantioselective reduction. Glucose is added as an energy source for the yeast and to regenerate the necessary cofactors.

Diagram:

sub Methyl 2-oxo-3-phenylpropanoate prod (S)-Methyl 2-hydroxy-3-phenylpropanoate sub->prod bio Saccharomyces cerevisiae (Baker's Yeast) med Water, Glucose, 30°C

Caption: Biocatalytic reduction workflow.

Procedure:

  • Suspend baker's yeast (10 g) in a solution of glucose (10 g) in water (100 mL) in an Erlenmeyer flask.

  • Shake the mixture at 30°C for 30 minutes to activate the yeast.

  • Add a solution of methyl 2-oxo-3-phenylpropanoate (1.0 mmol) in ethanol (2 mL) to the yeast suspension.

  • Shake the flask at 30°C for 48 hours.

  • Filter the mixture through celite to remove the yeast cells and wash the celite pad with ethyl acetate.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Conclusion

The choice of a synthetic route for methyl 2-hydroxy-3-phenylpropanoate is highly dependent on the specific requirements of the application. For the production of enantiomerically pure material, asymmetric hydrogenation and biocatalytic methods are the most powerful approaches, offering high enantioselectivity. Asymmetric hydrogenation is a well-established and robust method, while biocatalysis provides a greener and often highly selective alternative. For applications where a racemic mixture is acceptable, chemo-selective reduction with sodium borohydride is a simple, cost-effective, and high-yielding option. The asymmetric aldol reaction provides a versatile, albeit more complex, route for the de novo synthesis of the chiral backbone.

References

(R)-Methyl 2-hydroxy-3-phenylpropanoate vs (S)-Methyl 2-hydroxy-3-phenylpropanoate properties

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Technical Guide to the Enantiomers of Methyl 2-hydroxy-3-phenylpropanoate

In the landscape of modern drug discovery and fine chemical synthesis, the principle of chirality is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological, toxicological, and sensory properties. This guide provides a detailed technical comparison of the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate, also known as methyl phenyllactate. These molecules serve as crucial chiral building blocks in the synthesis of a variety of biologically active compounds. Understanding their distinct properties is essential for researchers, scientists, and professionals in drug development for the rational design and synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

Physicochemical Properties: A Tale of Two Isomers

While enantiomers share the same molecular formula and connectivity, leading to identical physical properties in an achiral environment (e.g., boiling point, melting point, density), their interaction with plane-polarized light and other chiral entities is distinct. The most characteristic difference is their optical rotation.

Below is a comparative summary of the key physicochemical properties for (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate. It is important to note that experimental values can vary slightly between sources due to different measurement conditions.

Property(R)-Methyl 2-hydroxy-3-phenylpropanoate(S)-Methyl 2-hydroxy-3-phenylpropanoate
Synonyms Methyl (R)-(-)-2-hydroxy-3-phenylpropionateMethyl (S)-(+)-2-hydroxy-3-phenylpropionate, Methyl L-3-phenyllactate
CAS Number 27000-00-6[1][2]13673-95-5[3]
Molecular Formula C₁₀H₁₂O₃[1]C₁₀H₁₂O₃[3]
Molecular Weight 180.20 g/mol [1]180.20 g/mol [3]
Appearance White to almost white powder or crystal[1]Data not readily available
Boiling Point 115 °C at 3 mmHg[4]Data not readily available
Optical Rotation Negative (-)Positive (+)
Refractive Index ~1.529[1]Data not readily available

Note: Some physical properties for the individual enantiomers are not consistently reported across publicly available databases. The provided data is based on available sources.

Chiral Separation and Analysis: A Methodological Deep Dive

The separation of enantiomers is a critical step in both the analysis and preparation of enantiomerically pure compounds. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the most common and effective technique for this purpose.

Experimental Protocol: Chiral HPLC Separation

This protocol outlines a robust method for the analytical separation of (R)- and (S)-Methyl 2-hydroxy-3-phenylpropanoate. The choice of a polysaccharide-based CSP is based on their broad applicability for a wide range of chiral compounds.

Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of Methyl 2-hydroxy-3-phenylpropanoate.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: Chiralcel® OJ-H (cellulose tris(4-methylbenzoate)) column (250 x 4.6 mm, 5 µm particle size).

Reagents:

  • n-Hexane, HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Racemic Methyl 2-hydroxy-3-phenylpropanoate standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Add 0.1% (v/v) of Trifluoroacetic acid to the mobile phase to improve peak shape. Degas the mobile phase before use.

  • Sample Preparation: Dissolve the racemic standard of Methyl 2-hydroxy-3-phenylpropanoate in the mobile phase to a concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 261 nm

    • Injection Volume: 10 µL

  • Analysis: Inject the sample onto the column and record the chromatogram. The two enantiomers should be resolved as distinct peaks.

Expected Results: The (R)- and (S)-enantiomers will have different retention times, allowing for their individual quantification. The elution order will depend on the specific interactions with the chiral stationary phase.

Workflow for Chiral Separation

The following diagram illustrates the logical workflow for the chiral separation of Methyl 2-hydroxy-3-phenylpropanoate enantiomers.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis racemate Racemic Methyl 2-hydroxy-3-phenylpropanoate dissolve Dissolve Racemate in Mobile Phase racemate->dissolve mobile_phase Prepare Mobile Phase (n-Hexane:IPA with TFA) mobile_phase->dissolve inject Inject Sample dissolve->inject hplc HPLC System with Chiralcel® OJ-H Column separate Enantiomeric Separation detect UV Detection (261 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram quantify Quantify Peak Areas chromatogram->quantify ee_calc Calculate Enantiomeric Excess (%ee) quantify->ee_calc G cluster_synthesis Stereoselective Synthesis cluster_development Drug Development enantiomer (R)- or (S)-Methyl 2-hydroxy-3-phenylpropanoate synthesis Multi-step Synthesis enantiomer->synthesis api Enantiomerically Pure Active Pharmaceutical Ingredient (API) synthesis->api formulation Formulation api->formulation preclinical Preclinical Studies formulation->preclinical clinical Clinical Trials preclinical->clinical drug Marketed Drug clinical->drug

References

A Spectroscopic Comparison of (R)- and (S)-Methyl 2-Hydroxy-3-Phenylpropanoate: A Guide for Chiral Discrimination

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and asymmetric synthesis, the ability to distinguish between enantiomers—chiral molecules that are non-superimposable mirror images of each other—is of paramount importance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust analytical methodologies for their separation, identification, and the determination of enantiomeric purity.[1][2][3] This guide provides an in-depth spectroscopic comparison of the (R) and (S) enantiomers of methyl 2-hydroxy-3-phenylpropanoate, a key chiral building block in the synthesis of various bioactive molecules.[4]

We will explore the application of three powerful spectroscopic techniques: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral solvating agents. This guide is designed for researchers, scientists, and drug development professionals, offering both theoretical underpinnings and practical, field-proven insights into the experimental workflows for unambiguous chiral assignment.

The Principle of Chirality and Spectroscopic Interrogation

Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Their differentiation relies on their interaction with a chiral environment, be it a chiral stationary phase in chromatography, a biological receptor, or, in the context of this guide, polarized light or a chiral auxiliary molecule. Spectroscopic techniques that utilize polarized light or induce a diastereomeric interaction are therefore indispensable for chiral analysis.

Vibrational Circular Dichroism (VCD): A Definitive Tool for Absolute Configuration

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint for each enantiomer.[5][7] The resulting spectra for a pair of enantiomers are mirror images of each other.[8] A key advantage of VCD is its applicability to a wide range of molecules in solution, providing detailed structural information.[7][9]

Experimental Protocol: VCD Analysis
  • Sample Preparation: Prepare solutions of (R)- and (S)-methyl 2-hydroxy-3-phenylpropanoate at a concentration of approximately 0.1 M in a suitable solvent, such as deuterated chloroform (CDCl₃). The choice of solvent is critical to ensure transparency in the infrared region of interest and good solubility of the analyte.

  • Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer equipped with a VCD module, which includes a photoelastic modulator (PEM) to modulate the circular polarization of the IR beam.[5][6] A highly sensitive detector, such as a Mercury Cadmium Telluride (MCT) detector, is essential for detecting the small VCD signals.[5][10]

  • Data Acquisition: Collect the VCD and IR spectra for both enantiomers and the neat solvent. The solvent spectrum is subtracted as a baseline. For optimal signal-to-noise, several thousand scans are typically accumulated.[11]

  • Theoretical Calculation: To definitively assign the absolute configuration, the experimental VCD spectrum is compared to a theoretically predicted spectrum.[5][8][12] This is achieved through quantum mechanical calculations, most commonly using Density Functional Theory (DFT).[5][11][12] The geometry of the molecule is first optimized, followed by the calculation of the vibrational frequencies and rotational strengths.

Interpreting the Data

The VCD spectra of the (R) and (S) enantiomers of methyl 2-hydroxy-3-phenylpropanoate will exhibit equal magnitude and opposite signs for each vibrational band. A positive band in the (R)-enantiomer's spectrum will appear as a negative band of the same intensity in the (S)-enantiomer's spectrum. By comparing the experimental spectrum of one enantiomer with the DFT-calculated spectrum for a specific configuration (e.g., R), a match confirms the absolute configuration of the experimental sample.[8][11]

Caption: Experimental workflow for VCD analysis.

Electronic Circular Dichroism (ECD): Probing Chiral Chromophores

ECD spectroscopy is analogous to VCD but operates in the ultraviolet-visible (UV-Vis) region of the electromagnetic spectrum.[13][14] It measures the differential absorption of left and right circularly polarized UV-Vis light by a chiral molecule containing a chromophore.[13] For methyl 2-hydroxy-3-phenylpropanoate, the phenyl group acts as the primary chromophore. Similar to VCD, the ECD spectra of enantiomers are mirror images.[15][16]

Experimental Protocol: ECD Analysis
  • Sample Preparation: Prepare dilute solutions (typically 10⁻³ to 10⁻⁵ M) of the (R) and (S) enantiomers in a UV-transparent solvent such as methanol or acetonitrile.

  • Instrumentation: Use a dedicated CD spectrometer. The instrument measures the difference in absorbance (ΔA) between left and right circularly polarized light as a function of wavelength.

  • Data Acquisition: Record the ECD spectra over a suitable wavelength range, typically from 200 to 400 nm, to capture the electronic transitions of the phenyl chromophore.

  • Theoretical Calculation: Time-dependent Density Functional Theory (TD-DFT) is the standard method for calculating theoretical ECD spectra.[17][18] The calculated spectrum for a known configuration is then compared with the experimental spectrum.

Interpreting the Data

The ECD spectra of the (R) and (S) enantiomers will show Cotton effects (positive or negative bands) that are mirror images of each other.[16] The sign of the Cotton effect at a specific wavelength is directly related to the absolute configuration.[15] The comparison of the experimental and TD-DFT calculated spectra provides a reliable method for absolute configuration assignment.[17][19]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Diastereomeric Differentiation with Chiral Solvating Agents

While NMR spectroscopy is inherently an achiral technique, it can be a powerful tool for chiral discrimination when a chiral auxiliary is introduced.[1][20] Chiral Solvating Agents (CSAs) are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][20][21] These diastereomeric complexes have different NMR spectra, allowing for the differentiation and quantification of the enantiomers.[20]

Experimental Protocol: NMR with Chiral Solvating Agents
  • Sample and CSA Selection: Choose a suitable CSA that is known to interact with the functional groups of methyl 2-hydroxy-3-phenylpropanoate (hydroxyl and ester groups). Examples include Pirkle's alcohol or chiral lanthanide shift reagents.[22][23][24]

  • Sample Preparation: Prepare an NMR sample of the racemic or enantiomerically enriched methyl 2-hydroxy-3-phenylpropanoate in a suitable deuterated solvent (e.g., CDCl₃). Add the CSA in a stepwise manner, acquiring a ¹H NMR spectrum after each addition, until optimal separation of the enantiomeric signals is observed.

  • Data Acquisition: Acquire high-resolution ¹H NMR spectra. The signals corresponding to the protons near the stereocenter (e.g., the α-proton and the methyl ester protons) are most likely to show separation.

  • Data Analysis: The chemical shift difference (ΔΔδ) between the signals of the two diastereomeric complexes is a measure of the enantiodiscrimination.[20] The integration of the separated signals allows for the determination of the enantiomeric excess (ee).

Caption: Principle of NMR chiral discrimination.

Comparative Summary of Spectroscopic Data

Spectroscopic Technique(R)-Methyl 2-hydroxy-3-phenylpropanoate(S)-Methyl 2-hydroxy-3-phenylpropanoateKey Differentiator
VCD Positive/Negative band patternMirror-image Negative/Positive band patternSign of VCD bands
ECD Positive/Negative Cotton effectsMirror-image Negative/Positive Cotton effectsSign of Cotton effects
¹H NMR with (R)-CSA Specific chemical shift (δ₁)Different chemical shift (δ₂)Chemical shift difference (ΔΔδ)

Conclusion: A Multi-faceted Approach to Chiral Analysis

The spectroscopic comparison of the (R) and (S) enantiomers of methyl 2-hydroxy-3-phenylpropanoate demonstrates the power and complementarity of VCD, ECD, and NMR with chiral solvating agents.

  • VCD stands out as a definitive method for determining the absolute configuration of chiral molecules in solution, especially when coupled with DFT calculations.[5][8]

  • ECD provides a sensitive method for chiral discrimination, particularly for molecules containing chromophores, and is also amenable to theoretical prediction.[17][19]

  • NMR with CSAs offers a practical and widely accessible method for determining enantiomeric purity and can also be used for configurational assignment through derivatization or with specific CSAs.[1][25]

The choice of technique will depend on the specific requirements of the analysis, including the need for absolute configuration determination, enantiomeric excess measurement, and the availability of instrumentation. For unambiguous and comprehensive chiral characterization, a combination of these spectroscopic methods, underpinned by theoretical calculations, provides the most robust and trustworthy results. This integrated approach is essential for ensuring the stereochemical integrity of chiral molecules in research, development, and quality control.[2][3]

References

A Senior Application Scientist's Guide to Benchmarking Asymmetric Synthesis Methods for Chiral Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Chemistry

Optically active chiral alcohols are fundamental building blocks in the pharmaceutical, agrochemical, and fine chemical industries.[1][2][3] The specific three-dimensional arrangement of atoms, or stereochemistry, of these molecules is critical, as different enantiomers can exhibit dramatically different biological activities.[3] Consequently, the development of efficient, scalable, and highly selective methods for producing single-enantiomer alcohols is a paramount objective in modern organic synthesis.[4][5][6]

This guide provides an in-depth, objective comparison of three leading methodologies for the asymmetric synthesis of chiral alcohols: Enzymatic Kinetic Resolution (EKR), Catalytic Asymmetric Hydrogenation (AH), and Catalytic Asymmetric Transfer Hydrogenation (ATH). Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of procedures to explain the causality behind experimental choices, offering field-proven insights grounded in authoritative scientific literature.

Method 1: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution is a powerful biocatalytic method that leverages the high stereoselectivity of enzymes, typically lipases, to resolve a racemic mixture of alcohols.[7][8] The enzyme selectively catalyzes the acylation of one enantiomer at a much higher rate than the other, allowing for the separation of a highly enantioenriched unreacted alcohol and the corresponding esterified product.[3][7]

Mechanism and Core Principles

The principle of EKR is based on the difference in reaction rates (kR vs. kS) for the two enantiomers of a racemic alcohol with an acyl donor, mediated by a chiral enzyme.[7][9] The enzyme's active site creates a chiral environment where one enantiomer fits preferentially, leading to a lower activation energy for its transformation.[9]

The reaction typically involves the formation of a tetrahedral intermediate from the attack of the enzyme's serine hydroxyl group on the acyl donor. This forms an "acyl-enzyme" intermediate, which then reacts with one enantiomer of the alcohol, regenerating the enzyme and producing the enantioenriched ester. The other alcohol enantiomer remains largely unreacted.[7]

A significant drawback of classical EKR is its theoretical maximum yield of 50% for a single enantiomer.[7][8][10] However, this limitation can be overcome by coupling the resolution with an in situ racemization of the slow-reacting alcohol enantiomer. This advanced technique, known as Dynamic Kinetic Resolution (DKR), can theoretically achieve a 100% yield of the desired enantiomerically pure product.[10][11][12]

Performance Benchmarks & Key Considerations

Lipases, particularly Candida antarctica Lipase B (CALB), are widely used due to their broad substrate scope, high enantioselectivity, and operational stability in organic solvents.[9][10][12]

Parameter Typical Performance Notes
Enantiomeric Excess (e.e.) >95 - >99%Highly dependent on enzyme choice, substrate, and conditions.
Conversion ~50% (for KR)The goal is to stop at 50% conversion for maximum e.e. of both components.
Yield <50% (for one enantiomer in KR)Can approach 100% for Dynamic Kinetic Resolution (DKR).[10]
Enantioselectivity (E-value) >100 is considered excellent.E-value is a measure of the ratio of reaction rates (k_fast/k_slow).[12]
Reaction Conditions Mild (25-60 °C), atmospheric pressure.A key advantage over pressure-intensive hydrogenation methods.
Key Strengths High enantioselectivity, mild conditions, broad substrate scope for secondary alcohols.[7]Environmentally benign ("green chemistry") approach.[7]
Key Limitations 50% max yield for standard KR, requires separation of product and substrate.[8]Lower efficiency for primary alcohols.[7]
Experimental Workflow & Protocol

The following is a representative protocol for the kinetic resolution of racemic 1-phenylethanol using an immobilized lipase.

Diagram: Enzymatic Kinetic Resolution Workflow

EKR_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Workup & Separation cluster_products Final Products rac_alcohol Racemic Alcohol (e.g., 1-phenylethanol) reaction_vessel Stirred Reactor (e.g., 40°C, 24h) rac_alcohol->reaction_vessel acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel filtration Filter to remove enzyme reaction_vessel->filtration separation Chromatographic Separation filtration->separation s_alcohol (S)-Alcohol (>99% e.e.) separation->s_alcohol r_ester (R)-Ester (>99% e.e.) separation->r_ester

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol: Lipase-Catalyzed Resolution of 1-Phenylethanol [9][13]

  • Preparation: To a 50 mL flask, add racemic 1-phenylethanol (10 mmol), an acyl donor such as vinyl acetate or isopropenyl acetate (12 mmol), and an organic solvent (e.g., toluene, 20 mL).[10][13]

  • Enzyme Addition: Add the immobilized lipase, such as Candida antarctica Lipase B (Novozym 435®), typically at a loading of 10-20 mg per mmol of alcohol.[10]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40-60 °C).[13] Monitor the reaction progress by taking aliquots and analyzing them via chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Termination: Stop the reaction at approximately 50% conversion to achieve optimal enantiomeric excess for both the remaining alcohol and the newly formed ester.

  • Workup: Remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The remaining (S)-alcohol and the produced (R)-ester can be separated by column chromatography.

Method 2: Catalytic Asymmetric Hydrogenation (AH)

Asymmetric hydrogenation is a highly atom-economical process that reduces a prochiral ketone to a chiral alcohol using molecular hydrogen (H₂) in the presence of a chiral transition metal catalyst.[1][2] This method, for which Ryoji Noyori was awarded a share of the 2001 Nobel Prize in Chemistry, is a cornerstone of industrial chiral synthesis.[14][15]

Mechanism and Core Principles

The most successful catalysts for AH of ketones are based on Ruthenium(II) complexes bearing a chiral diphosphine ligand (like BINAP) and a chiral diamine ligand (like DPEN).[1][14] The reaction is believed to proceed through a "metal-ligand cooperative mechanism."[2]

The mechanism involves the formation of a Ru-hydride species. The ketone substrate coordinates to the metal center. In a concerted, six-membered transition state, a hydride is transferred from the ruthenium center to the carbonyl carbon, while a proton is transferred from the amine ligand to the carbonyl oxygen.[1] This outer-sphere mechanism does not require direct coordination of the ketone to a vacant site on the metal, contributing to the high catalytic activity.[2] The specific chirality of the diphosphine and diamine ligands dictates which enantioface of the ketone is accessible, thus controlling the stereochemical outcome.[1]

Performance Benchmarks & Key Considerations

Ruthenium-based catalysts are renowned for their exceptional activity and enantioselectivity across a broad range of ketone substrates.

Parameter Typical Performance Notes
Enantiomeric Excess (e.e.) >98 - >99.9%Consistently high for a wide variety of aryl ketones.
Yield >95% (Quantitative)Highly atom-economical with minimal byproduct formation.[1]
Turnover Number (TON) Up to >100,000Demonstrates exceptional catalyst efficiency.[14]
Turnover Frequency (TOF) Can reach >35,000 min⁻¹Indicates extremely rapid reaction rates.[2]
Reaction Conditions 4 - 100 atm H₂ pressure, 25-80 °C.Requires specialized high-pressure equipment.[16][17]
Key Strengths Extremely high efficiency (TON/TOF), excellent enantioselectivity, 100% atom economy.[1][14]Highly chemoselective for the carbonyl group.[14]
Key Limitations Requires high-pressure H₂ gas (safety hazard), catalyst can be sensitive to air/moisture.Catalyst cost can be high for precious metals like Ruthenium.
Experimental Workflow & Protocol

The following is a representative protocol for the asymmetric hydrogenation of acetophenone.

Diagram: Asymmetric Hydrogenation Workflow

AH_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction High-Pressure Hydrogenation cluster_workup Workup & Purification cluster_product Final Product ketone Ketone Substrate (e.g., Acetophenone) autoclave Autoclave Reactor ketone->autoclave catalyst Ru-Catalyst (e.g., RuCl2(BINAP)(DPEN)) catalyst->autoclave base Base Activator (e.g., t-BuOK) base->autoclave solvent Solvent (e.g., 2-Propanol) solvent->autoclave pressurize Pressurize with H₂ (e.g., 50 atm, 30°C) autoclave->pressurize depressurize Vent H₂ Gas pressurize->depressurize purification Solvent Removal & Purification depressurize->purification chiral_alcohol Chiral Alcohol (e.g., (R)-1-Phenylethanol) purification->chiral_alcohol

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Detailed Protocol: Ru-Catalyzed Asymmetric Hydrogenation of Acetophenone [18]

  • Catalyst Preparation/Activation: In a glovebox or under an inert atmosphere, charge a high-pressure autoclave reactor with the chiral ruthenium catalyst (e.g., trans-[RuCl₂(rac-BINAP)((S,S)-DPEN)]) at a substrate-to-catalyst (S/C) ratio of 1000:1 to 100,000:1.

  • Reaction Setup: Add the ketone substrate (e.g., acetophenone, 10 mmol) and a degassed alcoholic solvent (e.g., 2-propanol, 20 mL).

  • Base Addition: Add a solution of a base, such as potassium tert-butoxide (t-BuOK), which is crucial for activating the catalyst precursor.[18]

  • Hydrogenation: Seal the autoclave. Purge the vessel several times with H₂ gas before pressurizing to the desired pressure (e.g., 10-50 atm). Stir the reaction at a controlled temperature (e.g., 30 °C) until the hydrogen uptake ceases.

  • Workup: Carefully vent the excess hydrogen gas. Open the reactor and quench the reaction if necessary.

  • Purification: Remove the solvent under reduced pressure. The product alcohol is typically pure enough for most applications, but can be further purified by distillation or chromatography if needed. Analyze the enantiomeric excess by chiral GC or HPLC.

Method 3: Catalytic Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation offers a practical and operationally simpler alternative to high-pressure hydrogenation.[19][20] Instead of using hazardous H₂ gas, ATH transfers hydrogen from a safe, inexpensive donor molecule, such as 2-propanol or formic acid, to the ketone substrate.[19][21]

Mechanism and Core Principles

The catalysts for ATH are often half-sandwich complexes of Ruthenium, Rhodium, or Iridium with chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[22][23] Similar to AH, the reaction proceeds via a metal-hydride intermediate and a six-membered transition state, facilitating the concerted transfer of a hydride from the metal and a proton from the ligand to the ketone.[21][23]

When using 2-propanol as a hydrogen source, the reaction is reversible, and the removal of the acetone byproduct can be important to drive the reaction to completion.[19] Formic acid, often used as a mixture with triethylamine (HCOOH/NEt₃), serves as an irreversible hydrogen source, often leading to faster reaction rates.[19][24]

Performance Benchmarks & Key Considerations

ATH has become a widely adopted method in both academic and industrial settings due to its operational simplicity and high efficiency.

Parameter Typical Performance Notes
Enantiomeric Excess (e.e.) >95 - >99%Highly effective for a broad range of ketones.[22]
Yield >90% (High to Quantitative)Can be influenced by the choice of hydrogen donor.
Substrate/Catalyst (S/C) Ratio 100 - 1000Generally lower than AH but still highly efficient.[22]
Reaction Conditions Atmospheric pressure, 25-80 °C.No specialized high-pressure equipment needed.[24]
Hydrogen Donors 2-Propanol, Formic Acid/TriethylamineChoice affects reaction rate and reversibility.
Key Strengths Operational simplicity, avoids high-pressure H₂, uses safe hydrogen donors.[19][24]Broad functional group tolerance.[25]
Key Limitations Lower TONs/TOFs compared to high-pressure AH.Byproduct (acetone) removal may be necessary when using 2-propanol.
Experimental Workflow & Protocol

The following is a representative protocol for the asymmetric transfer hydrogenation of an aryl ketone using a formic acid/triethylamine mixture.

Diagram: Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product ketone Ketone Substrate reaction_vessel Stirred Reactor (e.g., 40°C, 2-24h) ketone->reaction_vessel catalyst Ru/Rh/Ir-Catalyst (e.g., [RuCl₂(p-cymene)]₂ + TsDPEN) catalyst->reaction_vessel h_donor H-Donor (e.g., HCOOH/NEt₃) h_donor->reaction_vessel solvent Solvent (optional) solvent->reaction_vessel extraction Aqueous Workup & Extraction reaction_vessel->extraction purification Solvent Removal & Purification extraction->purification chiral_alcohol Chiral Alcohol purification->chiral_alcohol

Caption: Workflow for Catalytic Asymmetric Transfer Hydrogenation.

Detailed Protocol: Ru-Catalyzed ATH of Acetophenone [23]

  • Catalyst Preparation: The active catalyst is often formed in situ. In a flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (1S,2S)-TsDPEN) in a suitable solvent.

  • Reaction Setup: Prepare the hydrogen donor mixture, typically a 5:2 azeotropic mixture of formic acid and triethylamine.

  • Reaction: Add the ketone substrate to the catalyst solution, followed by the HCOOH/NEt₃ mixture. Heat the reaction to the desired temperature (e.g., 28-40 °C) and stir.

  • Monitoring: Monitor the reaction progress by TLC, GC, or HPLC until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the formates.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude alcohol can be purified by column chromatography. Analyze the enantiomeric excess by chiral GC or HPLC.

Comparative Analysis and Selection Guide

Choosing the optimal method for synthesizing a chiral alcohol depends on a variety of factors including the desired scale, available equipment, substrate scope, and cost considerations.

Feature Enzymatic Kinetic Resolution (EKR) Asymmetric Hydrogenation (AH) Asymmetric Transfer Hydrogenation (ATH)
Principle Separation of a racemateDirect synthesis from prochiral ketoneDirect synthesis from prochiral ketone
Theoretical Yield 50% (KR); up to 100% (DKR)[10]Up to 100%Up to 100%
Atom Economy Low (KR); High (DKR)Excellent (100%)[1]High (depends on H-donor)
Operational Simplicity High (ambient pressure, simple setup)Low (requires high-pressure autoclave)High (ambient pressure, standard glassware)[24]
Safety Generally safeHigh-pressure H₂ is a significant hazardUses safe, liquid hydrogen donors[19]
Catalyst Efficiency (TON) N/A (Stoichiometric in a sense)Very High (>100,000)[14]Moderate to High (100-1000+)
Reaction Rate Moderate to SlowVery FastFast
Substrate Scope Broad for secondary alcohols[7]Very BroadVery Broad
"Green" Aspects Biocatalysis is highly sustainable.[7]H₂ is a clean reagent; byproduct is none.Formic acid is a renewable H-source.
Best For... High enantiopurity from racemates when high-pressure is not feasible; DKR for high yield.Large-scale industrial production where efficiency and atom economy are paramount.Lab-scale synthesis and process development due to operational simplicity and safety.

Conclusion

The asymmetric synthesis of chiral alcohols has matured into a sophisticated field offering multiple robust and highly effective solutions.

  • Enzymatic Kinetic Resolution stands out for its exceptional enantioselectivity under extremely mild, green conditions, making it ideal for resolving existing racemic mixtures. The advent of Dynamic Kinetic Resolution has overcome its primary yield limitation.

  • Asymmetric Hydrogenation remains the gold standard for industrial-scale synthesis, offering unparalleled catalytic efficiency, speed, and atom economy.[26] The primary trade-offs are the high capital investment for specialized equipment and safety protocols associated with high-pressure hydrogen.

  • Asymmetric Transfer Hydrogenation masterfully balances efficiency with operational simplicity and safety. It provides a highly practical and accessible method for obtaining excellent enantioselectivities without the need for hazardous reagents or specialized reactors, making it a dominant technique in both academic research and process development.

The selection of a method should be a strategic decision based on a holistic analysis of the project goals, available resources, and scalability requirements. Each of these techniques represents a powerful tool in the chemist's arsenal for the precise and efficient construction of chiral molecules.

References

Navigating the Chiral Landscape: A Comparative Guide to Isomeric Purity Analysis of Methyl 3-hydroxypropanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the stereochemical integrity of a molecule is not a trivial detail—it is a critical determinant of its biological activity, efficacy, and safety. Methyl 3-hydroxypropanoate, a versatile chiral building block in the synthesis of pharmaceuticals and fine chemicals, is a case in point.[1] The presence of its undesired enantiomer can lead to unforeseen pharmacological consequences, making rigorous isomeric purity analysis an indispensable part of quality control and regulatory compliance.[2]

This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the isomeric purity of Methyl 3-hydroxypropanoate. Moving beyond a mere listing of methods, we will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to empower you to select and implement the most suitable strategy for your analytical needs.

The Analytical Gauntlet: Choosing the Right Technique

The determination of enantiomeric excess (ee) for Methyl 3-hydroxypropanoate is primarily accomplished through three powerful analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents.[2] Each method presents a unique set of advantages and is tailored to specific experimental contexts.[2]

A logical workflow for selecting the most appropriate method is crucial. The decision often hinges on factors such as the volatility of the analyte, the required sensitivity, available instrumentation, and desired sample throughput.

G cluster_0 Method Selection Workflow start Analyze Sample Properties volatility Is the sample sufficiently volatile for GC analysis? start->volatility gc Chiral Gas Chromatography (GC) volatility->gc Yes hplc Chiral High-Performance Liquid Chromatography (HPLC) volatility->hplc No end Optimized Isomeric Purity Analysis gc->end nmr_question Is rapid, direct ee determination without chromatographic separation preferred? hplc->nmr_question nmr_question->hplc No, prioritize high sensitivity nmr NMR with Chiral Derivatizing Agent nmr_question->nmr Yes nmr->end

Caption: Decision workflow for selecting an analytical method.

Comparative Analysis of Key Techniques

To facilitate an at-a-glance comparison, the key performance metrics of each technique are summarized below.

Analytical MethodPrincipleSample PreparationKey Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2]Dissolution in a suitable mobile phase.[2]Resolution (Rs): Typically > 1.5 for baseline separation.[2] Sensitivity: High, suitable for trace analysis.[2] Analysis Time: 10-30 minutes per sample.[2]
Chiral GC Separation of volatile enantiomers based on their interaction with a chiral stationary phase in a capillary column.[2]The sample must be volatile or derivatized to increase volatility.[2][3]Resolution (Rs): High resolution is achievable.[2] Sensitivity: Excellent, especially with FID or MS detectors. Analysis Time: Generally faster than HPLC.
NMR with Chiral Derivatizing Agent Covalent bonding of enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which exhibit distinct signals in the NMR spectrum.[4][5]Reaction with a CDA, followed by dissolution in a deuterated solvent.Resolution: Dependent on the CDA and the magnetic field strength. Sensitivity: Lower than chromatographic methods. Analysis Time: Rapid data acquisition, but sample preparation can be longer.[2]

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for enantiomeric separation, prized for its robustness and wide applicability.[6] For β-hydroxy esters like Methyl 3-hydroxypropanoate, polysaccharide-based chiral stationary phases are particularly effective.[2]

Principle of Separation: The enantiomers of Methyl 3-hydroxypropanoate interact differently with the chiral stationary phase, leading to a difference in retention times and enabling their separation and quantification.[2][7]

Experimental Protocol: Chiral HPLC Analysis

  • Column Selection: A polysaccharide-based chiral column, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® AD-H or Chiralcel® OD-H), is recommended.[2]

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of n-hexane and isopropanol. The optimal ratio should be determined empirically to achieve the best resolution, often starting with a 90:10 (v/v) mixture.

  • Instrumentation Setup:

    • HPLC System: An HPLC system equipped with a UV detector is suitable.

    • Flow Rate: Set the flow rate to 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature, typically 25°C.

    • Detection Wavelength: Set the UV detector to 210 nm for monitoring the ester carbonyl chromophore.[8]

  • Sample Preparation: Dissolve a known concentration of Methyl 3-hydroxypropanoate in the mobile phase.[2]

  • Analysis: Inject the sample onto the column and record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

G cluster_0 Chiral HPLC Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto Chiral Column prep->inject separate Enantiomeric Separation on CSP inject->separate detect UV Detection separate->detect quantify Data Analysis (Peak Integration & ee Calculation) detect->quantify

Caption: Experimental workflow for Chiral HPLC analysis.

Chiral Gas Chromatography (GC)

For volatile compounds like Methyl 3-hydroxypropanoate, chiral GC offers exceptional resolution and sensitivity.[2][3] Cyclodextrin-based chiral stationary phases are particularly effective for this class of compounds.[2] In some cases, derivatization to a more volatile silyl ether may be necessary to improve peak shape and thermal stability.[9]

Principle of Separation: The volatile enantiomers interact differently with the chiral stationary phase within the GC column, resulting in different elution times.[10]

Experimental Protocol: Chiral GC Analysis

  • Column Selection: A capillary column coated with a derivatized cyclodextrin, such as a permethylated β-cyclodextrin phase, is a suitable choice.[2]

  • Instrumentation Setup:

    • Gas Chromatograph: A GC equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

    • Carrier Gas: Helium or hydrogen is used as the carrier gas at an appropriate flow rate.[2]

    • Injector and Detector Temperature: The injector and detector temperatures are typically set to 250°C.[2]

    • Oven Temperature Program: A temperature gradient is employed to ensure optimal separation. A typical program might start at 60°C, hold for 2 minutes, then ramp to 150°C at 10°C/min.[9]

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or after derivatization to enhance volatility and detection.[2][9]

  • Analysis: The enantiomeric ratio is determined by the integration of the corresponding peak areas in the chromatogram.[2]

G cluster_0 Chiral GC Workflow prep Sample Preparation (Direct or Derivatization) inject Injection into GC prep->inject separate Separation on Chiral Capillary Column inject->separate detect FID or MS Detection separate->detect quantify Data Analysis (Peak Integration & ee Calculation) detect->quantify

Caption: Experimental workflow for Chiral GC analysis.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

NMR spectroscopy, when used with a chiral derivatizing agent, provides a powerful method for determining enantiomeric purity without the need for chromatographic separation.[2][4] This technique relies on the conversion of the enantiomeric mixture into a mixture of diastereomers, which are distinguishable by NMR.[5]

Principle of Analysis: The chiral derivatizing agent reacts with both enantiomers of Methyl 3-hydroxypropanoate to form two different diastereomers. These diastereomers have distinct chemical shifts in the NMR spectrum, allowing for their individual quantification.[4]

Experimental Protocol: NMR Analysis with a Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride)

  • Derivatization:

    • In a dry NMR tube, dissolve the Methyl 3-hydroxypropanoate sample in a suitable deuterated solvent (e.g., CDCl₃).

    • Add a slight excess of a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride), and a non-nucleophilic base (e.g., pyridine).

    • Allow the reaction to proceed to completion.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.

  • Data Analysis:

    • In the ¹H NMR spectrum, the signals corresponding to protons near the newly formed ester linkage will appear at different chemical shifts for the two diastereomers.[2]

    • In the ¹⁹F NMR spectrum, the -CF₃ group will give rise to two distinct signals.[2]

    • The enantiomeric excess is determined by integrating the signals corresponding to each diastereomer.

G cluster_0 NMR with CDA Workflow derivatize Derivatization with Chiral Agent (e.g., Mosher's Acid) nmr NMR Spectrum Acquisition (¹H or ¹⁹F) derivatize->nmr analyze Signal Integration of Diastereomeric Peaks nmr->analyze calculate Enantiomeric Excess Calculation analyze->calculate

Caption: Experimental workflow for NMR with a Chiral Derivatizing Agent.

Method Validation and Regulatory Considerations

Regardless of the chosen technique, analytical method validation is a regulatory requirement to ensure the reliability and consistency of the data.[11] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[11][12]

For drug substances, the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the reporting, identification, and qualification of impurities, which includes the undesired enantiomer.[13][14][15][16] The identification threshold for impurities is often as low as 0.05%, necessitating highly sensitive and validated analytical methods.[13]

Conclusion

The choice of the optimal method for the isomeric purity analysis of Methyl 3-hydroxypropanoate depends on the specific requirements of the analysis.[2] Chiral GC and HPLC are powerful separation techniques that provide high resolution and sensitivity, making them ideal for quality control and trace analysis.[2] NMR spectroscopy with chiral derivatizing agents offers a rapid and direct method for determining enantiomeric excess without the need for chromatographic separation, which is particularly useful for reaction monitoring and structural confirmation.[2] By understanding the principles, advantages, and practical considerations of each technique, researchers and drug development professionals can confidently ensure the stereochemical integrity of this important chiral building block.

References

A Senior Application Scientist's Guide to Evaluating the Biological Impact of Enantiomeric Impurities

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of drug development, the three-dimensional structure of a molecule is not merely a geometric curiosity; it is a fundamental determinant of its biological destiny. For chiral drugs, molecules that exist as non-superimposable mirror images (enantiomers), this principle is paramount. An enantiomeric impurity, the "wrong-handed" version of the intended therapeutic molecule, is not inert ballast. It is an active substance with its own distinct pharmacological and toxicological profile that can profoundly alter a drug's safety and efficacy.

This guide provides an in-depth comparison of the biological consequences of enantiomeric impurities and the analytical methodologies essential for their control. We will move beyond theoretical concepts to explain the causality behind experimental choices, offering field-proven insights to ensure the scientific integrity of your drug development programs.

The Two Faces of a Molecule: Pharmacological & Toxicological Divergence

The core tenet of stereochemistry in pharmacology is that biological systems—receptors, enzymes, and transport proteins—are themselves chiral. This inherent "handedness" means they often interact differently with each enantiomer of a drug.[1][2][3] This stereoselectivity can manifest across all aspects of a drug's journey through the body.

  • Pharmacodynamics (The Drug's Effect on the Body): The desired therapeutic effect typically resides in one enantiomer, termed the eutomer . Its mirror image, the distomer , can be significantly less active, inactive, or, most critically, elicit entirely different and often harmful effects.[4][5] The classic and tragic example is Thalidomide. The (R)-enantiomer possesses the desired sedative effects, while the (S)-enantiomer is a potent teratogen responsible for devastating birth defects.[4][6][7][8] Although the enantiomers can interconvert within the body, this case fundamentally shifted regulatory perspectives on chiral drugs.[6][7][9]

  • Pharmacokinetics (The Body's Effect on the Drug): Enantiomers can exhibit marked differences in Absorption, Distribution, Metabolism, and Excretion (ADME).[1][4][10][11] Metabolizing enzymes, particularly the Cytochrome P450 family, often show a preference for one enantiomer, leading to different rates of clearance and potential for drug-drug interactions.[1][2] For instance, the (S)-enantiomer of the proton-pump inhibitor omeprazole is metabolized more slowly than the (R)-enantiomer, leading to higher systemic exposure and justifying the development of the single-enantiomer drug, esomeprazole.[12]

  • Toxicology: The toxicological profile of a distomer is a primary safety concern. In the case of the local anesthetic bupivacaine, the (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer.[13] Similarly, (S)-penicillamine is an effective anti-arthritic agent, whereas (R)-penicillamine is extremely toxic.[5] These examples underscore the necessity of treating each enantiomer as a distinct chemical entity.

dot graph ER_Diagram { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", margin=0.2]; edge [color="#5F6368", arrowhead="vee"];

} dot Caption: Stereoselective interaction of drug enantiomers with a biological target.

Table 1: Comparative Biological Profiles of Select Chiral Drugs

DrugEutomer (More Active Enantiomer)Distomer (Less Active/Adverse Enantiomer)Key Outcome of Stereoselectivity
Thalidomide (R)-thalidomide: Sedative, anti-inflammatory effects.[6][7](S)-thalidomide: Teratogenic, anti-cancer activities.[6][7][8]Distomer causes severe toxicity, mandating strict chiral control.
Ibuprofen (S)-ibuprofen: Potent anti-inflammatory (COX-1 inhibitor).[14][15](R)-ibuprofen: Largely inactive but undergoes in-vivo conversion to the (S)-form (acts as a pro-drug).[13]Distomer contributes to the therapeutic effect after metabolic inversion.
Bupivacaine (S)-bupivacaine (Levobupivacaine): Effective local anesthetic.(R)-bupivacaine: Significantly more cardiotoxic.[13]Development of the single-enantiomer drug (chiral switch) improved the safety profile.[13]
Citalopram (S)-citalopram (Escitalopram): Responsible for the antidepressant (SSRI) activity.(R)-citalopram: Inactive or may even counteract the effects of the S-enantiomer.Chiral switch to Escitalopram allows for lower, more effective dosing.[14]

A Comparative Guide to Analytical Methodologies for Chiral Discrimination

Given the profound biological differences, the ability to accurately separate and quantify enantiomers is not just an analytical exercise but a regulatory and safety imperative.[16] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines requiring the stereochemical characterization of new drugs.[17][18][19][20][21] The two dominant techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Capillary Electrophoresis (CE).

dot graph Workflow { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial"]; edge [color="#5F6368"];

} dot Caption: High-level comparison of Chiral HPLC and Chiral CE workflows.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the industry's workhorse for enantiomeric separation, prized for its robustness and scalability.[22][23][24] The technique's power lies in the Chiral Stationary Phase (CSP) , a column packing material that is itself chiral.[22][23][25]

Causality of Separation: Enantiomers are separated based on the differential stability of the transient diastereomeric complexes they form with the CSP.[24] One enantiomer will form a more stable complex, causing it to be retained longer on the column, resulting in a later elution time. The choice of CSP is critical and is guided by the analyte's structure. Polysaccharide-based CSPs (e.g., derivatized cellulose and amylose) are exceptionally versatile and widely used due to their broad recognition capabilities.[24][26]

Experimental Protocol: General Method for Enantiomeric Purity by Chiral HPLC

This protocol is a self-validating template. System suitability parameters, particularly the resolution factor (Rs), must be met before sample analysis to ensure the system is performing correctly.

  • System Preparation:

    • Column: Select an appropriate CSP (e.g., a polysaccharide-based column like Chiralpak® IA).

    • Mobile Phase: Prepare a filtered and degassed mobile phase. A common starting point for polysaccharide CSPs is a mixture of an alkane (e.g., n-Hexane) and an alcohol (e.g., Isopropanol), often with a small amount of an additive like trifluoroacetic acid (TFA) for basic analytes.

    • Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • System Suitability Test (SST):

    • Standard Preparation: Prepare a solution of the racemic standard at a known concentration (e.g., 0.5 mg/mL).

    • Injection: Inject the racemic standard (e.g., 10 µL).

    • Validation: Verify the system's performance. The primary acceptance criterion is the Resolution (Rs) between the two enantiomer peaks, which should typically be ≥ 1.5 . This value confirms that the peaks are sufficiently separated for accurate quantification.

  • Sample Analysis:

    • Sample Preparation: Accurately weigh and dissolve the drug substance sample in the mobile phase to the same concentration as the standard.

    • Injection: Inject the sample solution.

    • Data Acquisition: Record the chromatogram.

  • Quantification:

    • Identify the peaks corresponding to the desired enantiomer and the enantiomeric impurity based on their retention times from the SST.

    • Calculate the percentage of the enantiomeric impurity using the area normalization method:

      • % Impurity = (Area of Impurity Peak / (Area of Main Peak + Area of Impurity Peak)) x 100

Chiral Capillary Electrophoresis (CE)

Chiral CE has emerged as a powerful, high-efficiency alternative to HPLC.[22][27][28] Instead of a packed column, separation occurs in a narrow capillary filled with a background electrolyte.[29][30] Chirality is introduced by adding a chiral selector (CS), most commonly a cyclodextrin derivative, to this electrolyte.[27][30]

Causality of Separation: An electric field is applied across the capillary, causing ions to migrate. The enantiomers form transient, diastereomeric inclusion complexes with the chiral selector.[29] The differing stability of these complexes alters the effective charge-to-size ratio of each enantiomer, leading to different migration velocities and, thus, separation.[30] CE offers advantages like extremely high separation efficiency, rapid analysis times, and minimal sample and solvent consumption, aligning with green chemistry principles.[22][28][31]

Table 2: Head-to-Head Comparison of Chiral HPLC and Chiral CE

ParameterChiral HPLCChiral CERationale & Field Insight
Principle Differential partitioning with a Chiral Stationary Phase (CSP).[23]Differential mobility due to complexation with a Chiral Selector (CS) in solution.[29][30]HPLC is a chromatographic method based on physical interaction with a solid phase. CE is an electrophoretic method based on migration in an electric field.
Efficiency HighVery High (often >250,000 theoretical plates)The open-capillary format of CE minimizes band broadening, leading to sharper, more resolved peaks.
Speed Moderate (10-30 min)Fast (2-15 min)The high efficiency and rapid equilibration in CE allow for faster method development and sample throughput.[22][27]
Solvent Usage High (mL/min)Very Low (nL/injection)CE is a "green" technique, significantly reducing solvent purchase and disposal costs.[28][31]
Cost High (expensive CSP columns)Low (standard capillaries, small amounts of CS)The primary consumable cost in HPLC is the column, whereas in CE it is the relatively inexpensive buffer and selector.
Robustness Generally higher and more established in QC environments.Can be more sensitive to matrix effects and buffer preparation.HPLC methods are often considered more rugged for routine quality control, while CE requires meticulous attention to buffer consistency.
Application Broad applicability, gold standard for preparative separation.[24]Excellent for high-throughput screening, complex matrices, and when only small sample volumes are available.[27]CE's low sample requirement is a major advantage in early development when material is scarce.

Conclusion: An Integrated Strategy for Chiral Purity

The evaluation of enantiomeric impurities is a non-negotiable aspect of modern drug development. The biological activities of a eutomer and a distomer can be so divergent that they must be treated as two separate substances.[3][32] A failure to do so introduces unacceptable risks to patient safety and can jeopardize a development program.

An effective strategy begins with the early-stage biological characterization of both pure enantiomers to understand their respective pharmacological and toxicological profiles. This data provides the scientific rationale for setting impurity limits. Concurrently, robust and validated analytical methods, primarily chiral HPLC and CE, must be developed to ensure these limits can be met. While HPLC remains the established standard for routine quality control, CE offers a powerful, orthogonal, and resource-efficient tool, particularly in discovery and early development.[28] By integrating these biological and analytical approaches, researchers can ensure the stereochemical integrity of their drug candidates, delivering safer and more effective medicines.

References

Safety Operating Guide

Comprehensive Disposal Protocol for (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-driven protocol for the proper disposal of (R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS No. 27000-00-6). Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The protocol is designed for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

The disposal of any chemical waste is governed by stringent regulations, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), which establishes a "cradle to grave" management system for hazardous materials.[1] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates workplace safety standards for handling such chemicals.[2][3][4] This guide synthesizes these requirements into a practical, actionable workflow.

Hazard Profile & Regulatory Framework

This compound is a white to off-white crystalline powder.[5] A thorough hazard assessment is the foundational step for determining its proper disposal pathway. Based on the Globally Harmonized System (GHS), this compound presents several hazards that mandate its classification as regulated hazardous waste.

Table 1: Chemical and Hazard Identification

PropertyValue / ClassificationSource
CAS Number 27000-00-6[5]
Molecular Formula C₁₀H₁₂O₃[6]
Physical Form Crystal - Powder / White - Almost white[5]
GHS Signal Word Warning [5][6]
Hazard Statements H302: Harmful if swallowed[6][7]
H315: Causes skin irritation[6][7]
H319: Causes serious eye irritation[6][7]
H335: May cause respiratory irritation[6][7]

Due to its acute oral toxicity and irritant properties, this chemical cannot be disposed of as common refuse or via the sanitary sewer system.[8] It must be managed as a hazardous waste stream from the point of generation to its final disposal by a licensed facility.[9]

Personnel Safety & Protective Equipment (PPE)

To mitigate the risks identified in the hazard profile, all personnel handling waste this compound must use appropriate Personal Protective Equipment (PPE). The selection of PPE is directly informed by the chemical's potential routes of exposure and its GHS classification.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale and Regulatory Standard
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Prevents eye irritation (H319). Mandated by OSHA 29 CFR 1910.133.[10]
Hand Chemically resistant gloves (e.g., Nitrile).Prevents skin irritation (H315).[7][11]
Body Standard laboratory coat.Protects against incidental skin contact.[10]
Respiratory NIOSH-approved respirator.Required if handling procedures may generate dust or if ventilation is inadequate, to prevent respiratory irritation (H335). Governed by OSHA 29 CFR 1910.134.[11]

Causality: The requirement for specific PPE is not arbitrary; it is a direct control measure against the documented hazards. For example, because the compound is a known skin irritant, impermeable gloves are non-negotiable to prevent dermal exposure and subsequent irritation.[7][11]

Waste Handling & Accumulation Protocol

The following step-by-step process ensures that waste is collected, stored, and prepared for disposal in a manner that is safe and compliant with EPA and OSHA regulations.

Step 1: Waste Determination

At the point of generation, any unused this compound or materials contaminated with it (e.g., weighing paper, contaminated gloves) are to be declared hazardous waste.[9][12] This determination is the first critical step in the RCRA compliance process.[8]

Step 2: Container Selection

Select a waste container that is in good condition and chemically compatible with the waste.

  • Material: Use a high-density polyethylene (HDPE) or glass container.

  • Integrity: The container must be free of cracks or damage and possess a secure, leak-proof screw-top cap.[8][13]

  • Headroom: Do not fill the container completely. Leave at least 10% of headspace to allow for expansion.[13]

Step 3: Waste Segregation

Chemical incompatibility can lead to dangerous reactions.

  • Store this waste stream separately from incompatible materials, particularly strong oxidizing agents.[10]

  • Maintain physical barriers or sufficient distance between different waste categories within the laboratory.[13][14]

Step 4: Labeling

Proper labeling is a frequent point of regulatory failure and is essential for safety and compliance. Each waste container must be labeled immediately upon the first addition of waste.[9] The label must include:

  • The words "Hazardous Waste" .[13]

  • Chemical Contents: List all constituents by full chemical name (no formulas or abbreviations). For mixtures, include percentages of each component. Example: "this compound, >99%".[13]

  • Hazard Identification: Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").[13]

  • Accumulation Dates: Note the date you first add waste (Accumulation Start Date) and the date the container becomes full.[13]

  • Generator Information: Include the laboratory, building/room number, and a point of contact.

Step 5: Accumulation in a Satellite Accumulation Area (SAA)

The labeled, closed waste container must be stored in a designated SAA.

  • The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[9][13]

  • Keep the waste container closed at all times except when adding waste.[1] This is a critical EPA requirement to prevent spills and vapor release.

  • The SAA must be inspected weekly to check for leaks and proper labeling.[13]

Spill Management & Emergency Procedures

In the event of an accidental release, prompt and correct action is crucial.

Small Spill Cleanup (Solid)
  • Ensure the area is well-ventilated.

  • Don the full PPE detailed in Table 2.

  • Prevent the generation of dust.

  • Carefully sweep or vacuum the solid material.[7][10]

  • Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container and label it accordingly.

  • Clean the spill area with soap and water.

Exposure First Aid
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][11]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Final Disposal Logistics

The ultimate disposal of hazardous waste is a highly regulated process that must be managed by trained professionals.

  • Institutional EHS: Once a waste container is full, it must be dated. Your institution's Environmental Health & Safety (EHS) department must be contacted for pickup.[9][13] Under RCRA, a full container must be removed from the SAA within three days.[13]

  • Licensed Contractor: The EHS department will consolidate waste and arrange for its transport and disposal via a licensed hazardous waste disposal company.[7][12][14] This contractor is responsible for handling regulatory paperwork, such as the Uniform Hazardous Waste Manifest, and ensuring the waste is treated or disposed of at a permitted facility.[15][16]

Disposal Workflow Diagram

The following diagram illustrates the complete, compliant lifecycle for this compound waste.

References

Senior Application Scientist's Guide to Personal Protective Equipment for Handling (R)-Methyl 2-hydroxy-3-phenylpropanoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling specialized chemical reagents like (R)-Methyl 2-hydroxy-3-phenylpropanoate (CAS No. 27000-00-6), a valuable chiral building block, requires a thorough understanding of its hazard profile and the implementation of robust safety protocols.[1] This guide moves beyond a simple checklist, providing a procedural and logical framework for selecting, using, and disposing of Personal Protective Equipment (PPE) to ensure your work is both groundbreaking and safe.

Foundational Safety: Hazard Identification and Risk Assessment

Effective PPE strategy begins not with the equipment, but with a comprehensive understanding of the chemical's intrinsic hazards. This compound is a white to off-white crystalline powder.[1][2] According to the Globally Harmonized System (GHS), its primary hazards demand our respect and attention.

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CodeDescriptionPractical Implication in the Lab
Acute Toxicity, OralH302Harmful if swallowed.[2][3][4][5]Accidental ingestion via contaminated hands or materials can lead to acute health effects.
Skin IrritationH315Causes skin irritation.[2][3][4][5]Direct contact with the solid or its solutions can cause redness, itching, or inflammation.
Eye IrritationH319Causes serious eye irritation.[2][3][4][5]The powder or splashes of solutions can cause significant, potentially damaging, eye irritation.
Acute Toxicity, InhalationH332Harmful if inhaled.[2]Inhaling the dust can cause acute toxic effects.
Respiratory IrritationH335May cause respiratory irritation.[2][3][4][5][6]Inhaling the fine powder can irritate the nose, throat, and lungs, leading to coughing and discomfort.

The primary routes of exposure are through inhalation of the powder, direct skin and eye contact, and accidental ingestion.[4][7] Our safety protocols must therefore create effective barriers against these pathways.

The Hierarchy of Controls: PPE as the Final Safeguard

Before we even consider PPE, we must prioritize engineering and administrative controls. The principle of "As Low As Reasonably Achievable" (ALARA) dictates that we first minimize exposure potential.

  • Engineering Controls: The most effective control is to handle this compound, especially when weighing or transferring the solid, within a certified chemical fume hood.[7] This contains dust and vapors at the source.

  • Administrative Controls: Implement standard operating procedures (SOPs) that minimize dust generation. This includes gentle handling and avoiding techniques that create aerosols.

PPE is the essential final barrier, protecting you when engineering and administrative controls cannot eliminate all risks of exposure.

A Risk-Based Approach to PPE Selection

The level of PPE required is dictated by the specific task and the associated risk of exposure. A one-size-fits-all approach is insufficient; instead, assess the procedure to determine the necessary protection.

Table 2: Recommended PPE for Handling this compound

Protection TypeSpecificationRationale & Expert Insight
Eye and Face Protection Chemical safety goggles meeting OSHA 29 CFR 1910.133 or EN166 standards.[8] A full-face shield should be worn over goggles during splash-hazard procedures (e.g., large-volume transfers, reaction quenching).Standard safety glasses are inadequate as they do not protect from dust or splashes from all angles. Goggles provide a seal around the eyes, which is critical given the H319 "serious eye irritation" classification.[3][4][5][9]
Hand Protection Chemical-resistant nitrile gloves are the recommended baseline.[9][10] Double-gloving is advised for extended handling or when working with solutions.[11]Nitrile offers excellent protection against a wide range of chemicals and provides good resistance to punctures.[9][10] Crucially, if using solvents, you must verify glove compatibility. Consult a chemical resistance chart, as breakthrough times vary significantly between solvents.[12][13][14] Never wear compromised gloves; inspect for tears or pinholes before each use.
Body Protection A flame-resistant lab coat, long pants, and fully enclosed, chemical-resistant shoes.[11] For large-scale operations or tasks with a high splash potential, a chemical-resistant apron over the lab coat is required.The lab coat protects against incidental contact and minor spills.[11] Given the H315 "causes skin irritation" classification, minimizing all skin exposure is a primary objective.[3][4]
Respiratory Protection A NIOSH-approved respirator with an organic vapor/particulate (P100) cartridge is mandatory when handling the solid outside of a fume hood or if dust/aerosol generation is unavoidable.[15][16]The dual H332/H335 hazard classifications (harmful and irritating upon inhalation) make respiratory protection critical if engineering controls are absent or insufficient.[2][3] A surgical mask provides no protection against chemical dust or vapors.

Operational Plans: Donning, Doffing, and Disposal

Proper procedure is as important as the equipment itself. A flawed doffing technique can lead to exposure from contaminated PPE.

PPE Selection and Donning Workflow

The following workflow guides the logical selection and application of PPE before beginning any procedure.

PPE_Selection_Donning cluster_prep Preparation Phase cluster_selection PPE Selection cluster_donning Donning Sequence A Assess Task: - Weighing solid? - Making solution? - High splash risk? B Review Engineering Controls: Is a fume hood available and certified? A->B C Select Respiratory Protection B->C D Select Body, Eye, & Hand Protection B->D Hood in use C->D Always Required F 2. Respirator (if required) Perform seal check. C->F Yes (No Hood / Dust Risk) E 1. Lab Coat & Closed-Toe Shoes D->E G 3. Safety Goggles / Face Shield E->G H 4. Gloves (over lab coat cuffs) G->H

Caption: Logical workflow for task assessment, PPE selection, and proper donning sequence.

Step-by-Step Donning Protocol:

  • Body Protection: Don your lab coat, ensuring it is fully buttoned. Verify you are wearing long pants and closed-toe shoes.

  • Respiratory Protection (if required): Don your respirator. Ensure the straps are secure and perform both positive and negative pressure seal checks to confirm a proper fit.

  • Eye/Face Protection: Put on your safety goggles. If a face shield is required, place it over the goggles.

  • Hand Protection: Don your first pair of gloves (if double-gloving). Pull the cuffs of the gloves over the cuffs of your lab coat sleeves to create a seal. Don the second pair if required.

Doffing and Disposal Workflow

Contaminated PPE is a hazardous waste. The doffing sequence is designed to prevent the transfer of contaminants from the PPE to your skin or clothing.

PPE_Doffing_Disposal cluster_doffing Doffing Sequence (Most to Least Contaminated) cluster_disposal Disposal Plan A 1. Outer Gloves (if used) B 2. Lab Coat / Apron (Turn inside out as it's removed) A->B F Place all disposable PPE into a labeled hazardous waste bag inside a designated container. A->F C 3. Face Shield / Goggles (Handle by straps) B->C B->F D 4. Inner Gloves (Peel one off with the other, then slide finger under the second) C->D C->F E 5. Respirator (if used) (Remove outside lab area) D->E D->F E->F Dispose after decontamination per manufacturer instructions G Wash Hands Thoroughly with soap and water. F->G

Caption: Procedural workflow for doffing PPE to prevent self-contamination and proper disposal.

Step-by-Step Doffing and Disposal Protocol:

  • Gloves (Outer Pair): If double-gloved, remove the outer pair and dispose of them in a designated hazardous waste container.

  • Lab Coat/Apron: Unbutton your lab coat. As you remove it, roll it forward so the contaminated exterior is folded inward. Place it directly into the hazardous waste container.

  • Eye/Face Protection: Remove goggles or face shield by handling the head strap, not the front. Place in the designated area for decontamination or disposal.

  • Gloves (Final Pair): Remove the final pair of gloves using the proper technique: pinch the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the wrist of the remaining glove and peel it off over the first glove. Dispose of both in the hazardous waste container.[9]

  • Respirator: If worn, step out of the immediate work area before removing it to avoid inhaling any lingering contaminants.

  • Hygiene: Immediately and thoroughly wash your hands with soap and water.

All disposable items (gloves, contaminated wipes) must be collected in a clearly labeled, sealed container for hazardous waste disposal in accordance with your institution's and local regulations.[11][17] Do not discard this material in the regular trash or down the drain.[4][17]

Emergency Response for Exposure or PPE Failure

In the event of a spill, PPE failure, or direct exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[4] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4][5] Remove contact lenses if present and easy to do.[2][3][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air at once.[4] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.

Always have the Safety Data Sheet (SDS) available for emergency responders. By adhering to these detailed protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

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Reactant of Route 1
(R)-Methyl 2-hydroxy-3-phenylpropanoate
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(R)-Methyl 2-hydroxy-3-phenylpropanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.